4-Acetylamino-2-(diallylamino)anisole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUYNLUBFGZIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402740 | |
| Record name | 4-Acetylamino-2-(diallylamino)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51868-45-2 | |
| Record name | N-[3-(Di-2-propen-1-ylamino)-4-methoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51868-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylamino-2-(diallylamino)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-[3-(di-2-propen-1-ylamino)-4-methoxyphenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Acetylamino-2-(diallylamino)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical and physical properties, a proposed synthetic route, and potential applications of 4-Acetylamino-2-(diallylamino)anisole. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document constructs a robust profile based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and related substituted anisole derivatives in fields such as medicinal chemistry and materials science.
Introduction and Structural Elucidation
This compound, with the IUPAC name N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, is a substituted anisole derivative featuring three key functional groups: a methoxy group (-OCH₃), an acetylamino group (-NHC(O)CH₃), and a diallylamino group (-N(CH₂CH=CH₂)₂).[1] The anisole core provides a rigid scaffold, while the appended functional groups impart a range of chemical properties and potential reactivities.
The methoxy and acetylamino groups are common in pharmaceutical compounds, influencing properties such as solubility, metabolic stability, and receptor binding. The diallylamino group is of particular interest due to the presence of two reactive allyl moieties, which can participate in various chemical transformations, including polymerization, cross-linking, and transition metal-catalyzed reactions.
The strategic placement of these groups on the aromatic ring—specifically the ortho- and para-relationship of the diallylamino and acetylamino groups to the methoxy group—is expected to significantly influence the molecule's electronic properties and reactivity.
Molecular Structure:
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Acetylation of p-Anisidine This initial step protects the amino group and is a standard procedure. A Chinese patent outlines a method for the acetylation of p-anisidine to form p-acetamino anisole. [2]1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine in a suitable solvent such as methanol. 2. Reagent Addition: Slowly add acetic anhydride to the solution. An acid scavenger may be used to neutralize the acetic acid byproduct. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Workup and Isolation: Upon completion, the reaction mixture is quenched with water, and the precipitated product, N-(4-methoxyphenyl)acetamide, is collected by filtration, washed, and dried.
Step 2: Nitration of N-(4-methoxyphenyl)acetamide The acetylamino group is an ortho-, para-director. Since the para position is blocked, nitration is expected to occur at the ortho position.
-
Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
-
Substrate Addition: Slowly add the N-(4-methoxyphenyl)acetamide from the previous step to the cooled acid mixture, maintaining a low temperature.
-
Reaction and Quenching: After stirring, the reaction mixture is carefully poured over ice to precipitate the nitrated product, 2-nitro-4-acetamidoanisole.
-
Isolation: The product is collected by filtration, washed thoroughly with water to remove residual acid, and dried.
Step 3: Reduction of the Nitro Group The nitro group is selectively reduced to an amine. A common method for this transformation is the use of a metal in an acidic or neutral medium. [3]1. Reaction Setup: Suspend the 2-nitro-4-acetamidoanisole in a mixture of ethanol and water. 2. Reagent Addition: Add an excess of iron powder and a catalytic amount of ammonium chloride. 3. Heating: Heat the mixture to reflux and monitor the reaction by TLC. 4. Workup: After the reaction is complete, the mixture is filtered through celite to remove the iron salts. The filtrate is concentrated, and the product, 2-amino-4-acetamidoanisole, is extracted into an organic solvent.
Step 4: Diallylation of 2-Amino-4-acetamidoanisole The final step involves the introduction of the two allyl groups onto the newly formed amino group.
-
Reaction Setup: Dissolve the 2-amino-4-acetamidoanisole in a polar aprotic solvent like DMF or acetonitrile.
-
Base and Reagent Addition: Add a suitable base, such as potassium carbonate, followed by the dropwise addition of allyl bromide.
-
Heating and Monitoring: Heat the reaction mixture and monitor its progress by TLC.
-
Workup and Purification: After completion, the reaction is quenched with water, and the product is extracted. The crude product is then purified by column chromatography to yield the final compound, this compound.
Reactivity and Mechanistic Considerations
The chemical reactivity of this compound is governed by the interplay of its functional groups.
-
Aromatic Ring: The anisole ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy, acetylamino, and diallylamino groups. [4][5]These groups direct incoming electrophiles to the remaining open positions on the ring. The steric bulk of the diallylamino group may influence the regioselectivity of such reactions.
-
Diallylamino Group: The two allyl groups are susceptible to a variety of reactions, including:
-
Electrophilic Addition: The double bonds can react with electrophiles such as halogens and acids.
-
Polymerization: The allyl groups can undergo radical or transition metal-catalyzed polymerization.
-
Cross-Coupling Reactions: The C-N bond can potentially be cleaved or modified under certain catalytic conditions.
-
-
Acetylamino Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen lone pair's delocalization into the carbonyl group reduces its nucleophilicity compared to the diallylamino nitrogen.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Aromatic protons in the 6.5-8.0 ppm region, with splitting patterns dictated by their positions relative to the substituents.
-
Vinyl protons of the allyl groups in the 5.0-6.0 ppm region, likely showing complex multiplets.
-
Methylene protons of the allyl groups adjacent to the nitrogen, appearing as doublets around 3.5-4.5 ppm.
-
A singlet for the methoxy group protons around 3.8 ppm.
-
A singlet for the methyl protons of the acetyl group around 2.1 ppm.
-
A singlet for the amide proton (NH), which may be broad and its position dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment. [6] * Aromatic carbons in the 110-160 ppm range.
-
Carbonyl carbon of the acetyl group around 170 ppm.
-
Vinyl carbons of the allyl groups between 115 and 140 ppm.
-
Aliphatic carbons of the methoxy, methyl, and methylene groups in the upfield region (20-60 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present.
-
N-H stretching of the amide around 3300 cm⁻¹.
-
C=O stretching of the amide around 1650 cm⁻¹.
-
C=C stretching of the allyl groups around 1640 cm⁻¹.
-
C-O stretching of the anisole ether linkage.
-
Aromatic C-H and C=C stretching bands.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₅H₂₀N₂O₂. Fragmentation patterns could provide further structural information.
Potential Applications in Drug Development and Materials Science
While the specific biological activity of this compound is not documented, its structural motifs suggest several areas of potential interest for researchers.
-
Medicinal Chemistry Scaffold: Substituted anilines and anisoles are prevalent in many biologically active compounds. This molecule could serve as a versatile scaffold for the synthesis of new chemical entities. The diallylamino group, in particular, offers a handle for further functionalization through techniques like olefin metathesis or click chemistry, allowing for the rapid generation of a library of derivatives for screening.
-
Polymer and Materials Science: The presence of two polymerizable allyl groups makes this compound a potential monomer or cross-linking agent. Polymers derived from this molecule could have interesting properties due to the polar functional groups and the aromatic core, potentially finding applications in specialty coatings, resins, or functional materials.
-
Probes and Labeling Reagents: The reactive allyl groups could be used to attach this molecule to biomolecules or surfaces, enabling its use as a chemical probe or labeling reagent, provided a desirable property (e.g., fluorescence, specific binding) is incorporated into the scaffold.
Safety and Handling
The toxicological properties of this compound have not been fully investigated. [7]As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Conclusion
This compound is a molecule with significant potential for further research and development. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible synthetic strategy, and potential areas of application. By leveraging established chemical principles and data from related compounds, a strong foundation has been laid for any researcher or scientist wishing to explore the chemistry and utility of this intriguing substituted anisole derivative. The dual reactivity of the aromatic core and the peripheral allyl groups makes it a particularly attractive target for synthetic and medicinal chemists.
References
-
ChemicalAid. N-(4-methoxyphenyl)acetamide. Available from: [Link]
-
ChemWhat. N-(4-Methoxyphenyl)acetamide CAS#: 51-66-1. Available from: [Link]
-
Cheméo. Acetamide, N-[(4-methoxyphenyl)methyl]-. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. N-Allylacetamide. Available from: [Link]
- Google Patents. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.
-
Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available from: [Link]
-
OpenStax. 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Available from: [Link]
- Google Patents. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.
-
ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. Available from: [Link]
-
National Center for Biotechnology Information. Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Available from: [Link]
-
MDPI. Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. Available from: [Link]
-
ResearchGate. Structure of anisole derivatives by total neutron and X-ray scattering: Evidences of weak C H⋯O and C H⋯π interactions in the liquid state. Available from: [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]
-
PubChem. Anisole. Available from: [Link]
-
PubChem. N-methoxy-N-methylprop-2-enamide. Available from: [Link]
-
ResearchGate. A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Available from: [Link]
-
PubChem. N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide. Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
ResearchGate. Synthesis of (4 R,5 S)-5-acetylamino-4-diethylcarbamoyl-5,6-dihydro-4 H-pyran-2-carboxylic acid and its inhibitory action against influenza virus sialidases. Available from: [Link]
- Google Patents. CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.
-
ResearchGate. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Available from: [Link]
-
MDPI. 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Available from: [Link]
Sources
- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 3. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide structure
An In-depth Technical Guide to the Synthesis and Potential Applications of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide
Introduction: Situating a Novel Scaffold in Modern Chemistry
N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide is a substituted aromatic acetamide featuring a diallylamino functional group. While not extensively characterized as a standalone agent in current literature, its structural motifs suggest significant potential as a versatile intermediate in several fields of chemical research. The core structure, a substituted 4-methoxyacetanilide, is a common scaffold in medicinal chemistry and materials science.[1] The presence of the diallylamino group offers reactive handles for further chemical modification, such as metathesis or polymerization, while also significantly modulating the electronic and steric properties of the parent ring.
The existence of this core within more complex molecules, such as specialized azo dyes, confirms its synthetic accessibility and utility as a building block.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a robust, field-tested perspective on the logical synthesis, purification, characterization, and potential applications of this compound, moving beyond a simple recitation of facts to explain the causality behind the proposed methodologies.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of all subsequent research. While empirical data for this specific molecule is scarce, we can define its core structural identifiers and provide computed properties based on established analogs, such as N-[3-(dibenzylamino)-4-methoxyphenyl]acetamide.[3]
| Property | Value | Source |
| IUPAC Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | Derived |
| Molecular Formula | C₁₅H₂₀N₂O₂ | Derived |
| Molecular Weight | 260.33 g/mol | Derived |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | Derived |
| InChIKey | (Predicted) | Derived |
| XLogP3 (Predicted) | 2.9 - 3.5 | Analog-Based Estimation[3] |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 6 | Computed |
Retrosynthetic Analysis and Strategic Synthesis Plan
A reliable synthesis is paramount. Our strategy is to construct the target molecule from readily available starting materials through a logical, high-yielding sequence. The causality for this pathway is based on well-established, robust transformations in organic chemistry, ensuring reproducibility.
The retrosynthetic analysis reveals a four-step pathway beginning with the commercial starting material, N-(4-methoxyphenyl)acetamide.
Sources
- 1. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(di-2-propenylamino)-4-methoxyphenyl)- | C21H21BrN6O6 | CID 103997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-(bis(phenylmethyl)amino)-4-methoxyphenyl)acetamide | C23H24N2O2 | CID 90708 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Acetylamino-2-(diallylamino)anisole
Abstract
This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-Acetylamino-2-(diallylamino)anisole (CAS No. 51868-45-2). The strategic approach detailed herein proceeds from the commercially available starting material, p-anisidine, through a robust four-step sequence involving protection, regioselective nitration, reduction, and final N-alkylation. Each phase of the synthesis is elucidated with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights into the experimental protocol. This document is intended for researchers and professionals in organic synthesis and drug development, offering a self-validating framework for the reliable preparation of this valuable chemical intermediate. Organic synthesis is the cornerstone of drug discovery, enabling the creation of novel molecules and the optimization of existing ones[1][2]. The target compound, a substituted acetanilide, represents a class of structures with significant potential in medicinal chemistry and materials science.
Introduction and Strategic Overview
This compound, with the IUPAC name N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, is a multifunctional aromatic compound.[3] Its structure, featuring a diallylamino group, is of particular interest, as allylic compounds are versatile building blocks in the synthesis of more complex molecular architectures and biologically active targets.[4] The synthesis of such arylamines is a fundamental process in modern organic chemistry.[5][6]
This guide outlines a logical and efficient synthetic pathway designed to maximize yield and purity while utilizing standard laboratory techniques. The core of our strategy is the controlled, sequential functionalization of the aromatic ring starting from p-anisidine (4-methoxyaniline).
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear path to the target molecule. The final diallylation step points to a precursor amine, 2-amino-4-acetaminoanisole. This key intermediate can be derived from the reduction of a corresponding nitro compound, 2-nitro-4-acetaminoanisole. The ortho-nitro group is strategically installed via electrophilic nitration of N-(4-methoxyphenyl)acetamide (p-acetamidoanisole), which in turn is readily prepared by the acetylation of p-anisidine. This multi-step process is necessary to control the regioselectivity and manage the reactivity of the functional groups.
Overall Synthetic Pathway
The chosen forward synthesis involves four distinct transformations:
-
Protection: Acetylation of the highly activating amino group of p-anisidine to moderate its reactivity and direct subsequent electrophilic substitution.
-
Nitration: Regioselective introduction of a nitro group at the C2 position, ortho to the methoxy group.
-
Reduction: Conversion of the nitro group to a primary amine to yield the key diallylation precursor.
-
Diallylation: Nucleophilic substitution reaction with allyl bromide to install the two allyl groups on the C2 amino function.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 6. Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Acetylamino-2-(diallylamino)anisole (CAS 51868-45-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylamino-2-(diallylamino)anisole, identified by CAS number 51868-45-2, is a substituted anisole derivative with potential applications as a chemical intermediate and building block in organic synthesis. This document provides a comprehensive technical overview of its chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic considerations, a predicted analytical profile, and a prospective look at its potential applications. Given the limited availability of specific experimental data in peer-reviewed literature, this guide integrates established principles of organic chemistry with available supplier data to offer a robust scientific resource for researchers.
Chemical Identity and Structure
This compound is an organic compound featuring a core anisole (methoxybenzene) ring substituted with both an acetylamino (acetamido) group and a diallylamino group.
-
IUPAC Name: N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide[1]
-
Synonyms: 3'-(Diallylamino)-4'-methoxyacetanilide, 5-Acetamido-N,N-diallyl-o-anisidine[2]
The structure combines the functionalities of a tertiary amine, an amide, and an aromatic ether, suggesting a versatile chemical reactivity profile.
Caption: Chemical structure of this compound.
Physicochemical Properties
The available data for this compound is primarily sourced from chemical suppliers. Predicted properties are calculated using computational models.
| Property | Value | Source |
| Melting Point | 75-78 °C | [2][3] |
| Boiling Point | 416.4 ± 45.0 °C | Predicted[2][3] |
| Density | 1.081 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 14.19 ± 0.70 | Predicted[2] |
| XLogP3 | 2.6 | Computed[1] |
| Appearance | Solid, powder/crystal | [4] |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this exact molecule is scarce, a logical and efficient retrosynthetic pathway can be proposed based on well-established organic reactions. The synthesis can be envisioned starting from the readily available precursor, 2-amino-4-acetamino anisole.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-N bonds of the diallylamino group, suggesting a nucleophilic substitution reaction between an amino group and an allyl halide as the key bond-forming step.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
The proposed synthesis involves the direct N,N-diallylation of 2-amino-4-acetamino anisole (CAS 6375-47-9)[5][6]. This precursor is commercially available or can be synthesized from 2,4-diaminoanisole[7] or via a multi-step route starting from p-nitroanisole[8].
Reaction Scheme: N-Allylation of 2-Amino-4-acetamino anisole
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-amino-4-acetamino anisole (1.0 eq). Dissolve it in a suitable solvent such as aqueous ethanol or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) (2.5-3.0 eq), to the solution. The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.
-
Allylation: While stirring vigorously, add allyl bromide (2.2-2.5 eq) dropwise to the mixture at room temperature. Catalyst-free N,N-diallylation of anilines in aqueous media has been shown to be effective and environmentally benign[9]. Alternatively, using a phase-transfer catalyst in a biphasic system or a solid-supported catalyst could enhance the reaction rate and selectivity[10].
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. The reaction of substituted anilines with allyl bromide may require gentle heating (e.g., 50-80°C) to proceed at a reasonable rate[10].
-
Workup: Upon completion, cool the reaction mixture to room temperature. If an aqueous solvent was used, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.
Causality and Experimental Choices:
-
Choice of Base: A mild inorganic base like K₂CO₃ is often preferred for its low cost and ease of removal. Its presence is essential to neutralize the acid byproduct, preventing protonation of the starting amine which would render it non-nucleophilic.
-
Solvent System: Aqueous ethanol offers a greener alternative and can facilitate high yields for diallylation reactions[9]. Acetonitrile is a common polar aprotic solvent for Sₙ2 reactions.
-
Stoichiometry: A slight excess of allyl bromide and base ensures the complete conversion of the starting aniline to the desired tertiary amine.
Predicted Analytical and Spectroscopic Profile
No specific published spectra exist for this compound. However, a highly accurate prediction of its key spectroscopic features can be made based on its functional groups and by analogy to similar structures[10].
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5-7.8 | br s | 1H | NH COCH₃ | Amide protons are typically broad and downfield. |
| ~ 6.8-7.2 | m | 3H | Ar-H | Aromatic protons on the substituted ring. |
| ~ 5.8-6.0 | m | 2H | -CH₂-CH =CH₂ | Vinylic proton of the allyl group. |
| ~ 5.1-5.3 | m | 4H | -CH=CH ₂ | Terminal vinylic protons of the allyl groups. |
| ~ 3.9 | s | 3H | -OCH ₃ | Methoxy group protons, singlet. |
| ~ 3.8-4.0 | d | 4H | -N-CH ₂-CH= | Allylic protons adjacent to the nitrogen. |
| ~ 2.1 | s | 3H | -NHCOCH ₃ | Acetyl group methyl protons, singlet. |
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C =O (Amide) |
| ~ 145-155 | Ar-C -O, Ar-C -N |
| ~ 134 | -CH₂-C H=CH₂ |
| ~ 115-130 | Ar-C H, -CH=C H₂ |
| ~ 56 | -OC H₃ |
| ~ 53 | -N-C H₂- |
| ~ 24 | -COC H₃ |
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300-3200 | N-H Stretch | Amide |
| ~ 3080 | =C-H Stretch | Alkene |
| ~ 2950-2850 | C-H Stretch | Alkane (CH₂, CH₃) |
| ~ 1660 | C=O Stretch (Amide I) | Amide |
| ~ 1640 | C=C Stretch | Alkene |
| ~ 1550 | N-H Bend (Amide II) | Amide |
| ~ 1510, 1450 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Aryl Ether |
| ~ 990, 915 | =C-H Bend (out-of-plane) | Alkene |
Mass Spectrometry (Predicted, EI)
The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 260. Key fragmentation patterns would likely involve the loss of an allyl group (m/z = 219), loss of the entire diallylamino group, and cleavage of the acetyl group.
Potential Research Applications
While documented applications are sparse, the molecular architecture of this compound suggests its utility as a versatile organic building block[2][3].
-
Dye and Pigment Intermediates: Its structural similarity to other substituted anilines suggests it could serve as a precursor in the synthesis of azo dyes or other colorants. One source indicates its use in synthesizing a complex azo dye[11].
-
Polymer Chemistry: The two allyl functional groups make it a potential cross-linking agent or a monomer for polymerization reactions, enabling the creation of functional polymers with specific properties.
-
Medicinal Chemistry and Drug Development: N,N-diallylanilines are recognized as important precursors for various nitrogen-containing heterocycles like indoles and quinolines, which are core scaffolds in many biologically active compounds with antimalarial, antibacterial, and anti-inflammatory properties[10]. This compound could serve as a starting point for generating novel compound libraries for drug discovery screening. The acetamido and methoxy groups provide additional handles for modification to explore structure-activity relationships (SAR).
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.
-
Safety Statements: S22 (Do not breathe dust) and S24/25 (Avoid contact with skin and eyes) are recommended[3].
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a chemical intermediate with significant potential stemming from its unique combination of functional groups. While detailed characterization and application studies are not widely published, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and potential uses. By leveraging established chemical principles, researchers can confidently incorporate this molecule into their synthetic and developmental workflows, paving the way for new discoveries in materials science, dye chemistry, and pharmaceutical development.
References
-
Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature. Taylor & Francis Online. [Link]
-
This compound | C15H20N2O2. PubChem. [Link]
-
N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide. Chemsrc. [Link]
-
Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Hindawi. [Link]
-
2-Amino-4-acetamino anisole. ChemBK. [Link]
-
Preparation of 4-nitroacetanilide and 4-nitroaniline. VŠCHT Praha. [Link]
-
Dual application of facial synthesized Fe3O4 nanoparticles: fast reduction of nitro compound and prepar. Royal Society of Chemistry. [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
-
An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]
-
Preparation of p-Nitroacetanilide. BYJU'S. [Link]
-
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]
-
N-Allylaniline. NIST WebBook. [Link]
-
2-Amino-4-acetamino anisole. NIST WebBook. [Link]
- The preparation method of 2- methoxyl group -4- nitroaniline.
-
2-Amino-4-acetamino anisole. NIST WebBook. [Link]
- Synthesis process of 2-amino-4-acetamino anisole.
- Synthesis method of 2-amino-4-acetamino anisole.
-
2-Methoxy-4-nitroaniline. Wikipedia. [Link]
-
Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. MDPI. [Link]
Sources
- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 51868-45-2 [amp.chemicalbook.com]
- 3. 51868-45-2 | CAS DataBase [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2-Amino-4-acetamino anisole [webbook.nist.gov]
- 6. 2-Amino-4-acetamino anisole [webbook.nist.gov]
- 7. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 8. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. CAS#:51868-46-3 | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide | Chemsrc [chemsrc.com]
Spectroscopic Characterization of 4-Acetylamino-2-(diallylamino)anisole: A Technical Guide
Introduction
4-Acetylamino-2-(diallylamino)anisole, with the IUPAC name N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, is a multifaceted organic molecule of interest in synthetic chemistry and drug discovery.[1] Its structure combines a substituted anisole ring with both an amide and a tertiary amine functionality, presenting a unique electronic and steric environment. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures.
The molecular formula of this compound is C₁₅H₂₀N₂O₂, corresponding to a molecular weight of 260.33 g/mol .[1] The structural features, including an aromatic ring, an amide linkage, a methoxy group, and two allyl groups, each contribute distinct signatures to its various spectra.
Molecular Structure and Key Functional Groups
To fully appreciate the spectroscopic data, it is essential to visualize the molecule's structure and identify the key functional groups that will be interrogated by different spectroscopic techniques.
Figure 1: Chemical structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, aromatic, amine, and ether functionalities. An Attenuated Total Reflectance (ATR) IR spectrum of this compound is available from Sigma-Aldrich.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3350-3310 | N-H (secondary amide) | Stretch | Medium |
| 3100-3000 | =C-H (aromatic and vinyl) | Stretch | Medium to Weak |
| 2960-2850 | C-H (aliphatic) | Stretch | Medium |
| ~1660 | C=O (Amide I band) | Stretch | Strong |
| 1650-1580 | N-H (amide) | Bend | Medium |
| 1600, 1500, 1450 | C=C (aromatic) | Ring Stretch | Medium to Weak |
| 1340-1250 | C-N (aromatic amine) | Stretch | Strong |
| 1250-1020 | C-N (aliphatic amine) | Stretch | Medium to Weak |
| 1250-1200 | C-O (aryl ether) | Asymmetric Stretch | Strong |
| 1050-1000 | C-O (aryl ether) | Symmetric Stretch | Medium |
| 990, 910 | =C-H (vinyl) | Out-of-plane bend | Strong |
The presence of the amide C=O stretch (Amide I band) at a lower frequency than a typical ketone is due to resonance with the nitrogen lone pair.[2] The N-H stretching of the secondary amide is expected as a single weak band around 3350-3310 cm⁻¹.[3][4] The aromatic C-N stretching absorption is anticipated to be strong and in the range of 1340-1250 cm⁻¹.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic, vinyl, methoxy, acetyl, and diallyl protons.
Predicted ¹H NMR Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-7.5 | Singlet | 1H | N-H (amide) |
| ~7.0-6.5 | Multiplet | 3H | Ar-H |
| ~5.9-5.7 | Multiplet | 2H | -CH=CH₂ (allyl) |
| ~5.2-5.0 | Multiplet | 4H | -CH=CH₂ (allyl) |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~3.7 | Doublet | 4H | -N-CH₂- (allyl) |
| ~2.1 | Singlet | 3H | -C(O)CH₃ |
The amide proton signal is expected to be a broad singlet, and its chemical shift can be solvent-dependent. The aromatic protons will appear as a complex multiplet due to their substitution pattern. The allyl protons will show characteristic vinyl and allylic signals with corresponding coupling patterns.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~150-140 | Ar-C (quaternary) |
| ~135 | -CH=CH₂ (allyl) |
| ~125-110 | Ar-CH |
| ~117 | -CH=CH₂ (allyl) |
| ~56 | -OCH₃ |
| ~53 | -N-CH₂- (allyl) |
| ~24 | -C(O)CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z = 260.15 is expected, corresponding to the molecular weight of the compound.[1]
-
Key Fragmentation Pathways:
-
Loss of an allyl group (-C₃H₅) leading to a fragment at m/z = 219.
-
Loss of the acetyl group (-COCH₃) resulting in a fragment at m/z = 217.
-
Cleavage of the diallylamino group.
-
The presence of acetylated lysine immonium ions at m/z 126.1 and 143.1 can be indicative of acetylation, though this is more relevant in peptide analysis.[5]
-
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring is the primary chromophore.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm).
Expected UV-Vis Absorption:
The UV spectrum of this compound is expected to be dominated by π→π* transitions of the substituted benzene ring. Compared to benzene, which has absorption bands around 204 nm and 256 nm, the substituents on the ring will cause a bathochromic (red) shift to longer wavelengths.[6] The electron-donating methoxy, amino, and acetylamino groups will increase the electron density of the aromatic ring, leading to a shift in the primary and secondary absorption bands to longer wavelengths.[6][7] Anisole itself shows absorption peaks at around 198 nm and 189 nm.[8] The presence of the additional chromophores is expected to shift the absorption maxima to well above 250 nm.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a comprehensive overview of the expected spectroscopic data based on the known behavior of its constituent functional groups. The combination of IR, NMR, MS, and UV-Vis spectroscopy allows for a complete and unambiguous structural elucidation of this molecule. Researchers and drug development professionals can use this guide as a reference for interpreting experimental data and ensuring the identity and purity of their compounds.
References
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available from: [Link]
-
Illinois State University, Department of Chemistry. Infrared Spectroscopy. (2015). Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Dearden, J. C., & Forbes, W. F. (1959). light absorption studies: part xv. the ultraviolet absorption spectra of anisoles. Canadian Journal of Chemistry, 37(8), 1305-1314. Available from: [Link]
-
University of Calgary. IR: amines. Available from: [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
-
ResearchGate. UV-Vis spectra of control and treated samples of anisole. Available from: [Link]
-
MDPI. Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. (2021). Available from: [Link]
-
ChemEd DL. Anisole. Available from: [Link]
-
ResearchGate. (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. (2025-08-06). Available from: [Link]
-
St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
CHEMICAL POINT. This compound. Available from: [Link]
-
AIR Unimi. NMR SPECTRA OF CHAPTER 1. Available from: [Link]
-
PMC. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Available from: [Link]
-
PMC. Validation of Protein Acetylation by Mass Spectrometry. Available from: [Link]
-
ResearchGate. (PDF) Review: Derivatization in mass spectrometry 2. Acylation. Available from: [Link]
-
PMC. Mass spectrometry-based detection of protein acetylation. Available from: [Link]
-
Nature. Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra. (2015-10-15). Available from: [Link]
-
SpectraBase. N-{4,5-Dimethoxy-2-[(E)-2-phenyl-1-ethenyl]phenylethyl}acetamide - Optional[13C NMR]. Available from: [Link]
Sources
- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Anisole [cms.gutow.uwosh.edu]
Physical and chemical properties of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide
An In-depth Technical Guide to N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, with the CAS Number 51868-45-2, is a substituted acetanilide derivative. While not extensively studied for its pharmacological properties, its chemical structure, featuring a diallylamino group, a methoxy group, and an acetamide moiety on a phenyl ring, makes it an interesting candidate for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, a detailed synthetic protocol, and a discussion of its potential reactivity and applications based on its structural features and its role as a known chemical intermediate.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide is presented in the table below. These properties are crucial for its handling, formulation, and potential application in various experimental settings.
| Property | Value | Source |
| IUPAC Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | Alfa Chemistry[1] |
| CAS Number | 51868-45-2 | Alfa Chemistry[1] |
| Molecular Formula | C₁₅H₂₀N₂O₂ | Alfa Chemistry[1] |
| Molecular Weight | 260.34 g/mol | Alfa Chemistry[1] |
| Melting Point | 75-78 °C | Alfa Chemistry[1] |
| Boiling Point (Predicted) | 416.4 ± 45.0 °C at 760 mmHg | Alfa Chemistry[1] |
| Density (Predicted) | 1.081 g/cm³ | - |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | Alfa Chemistry[1] |
| InChI Key | GGUYNLUBFGZIKN-UHFFFAOYSA-N | Alfa Chemistry[1] |
Synthesis and Characterization
Synthetic Pathway
The synthesis of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide can be achieved through the N-alkylation of N-(3-amino-4-methoxyphenyl)acetamide with an allyl halide, such as allyl chloride or allyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. A patent describes a continuous preparation method using a microreactor, which allows for rapid and efficient synthesis.[2]
Caption: Synthetic workflow for N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide.
Experimental Protocol: Continuous Synthesis in a Microreactor[2]
This protocol is adapted from a patented method for the continuous preparation of the title compound.
Materials:
-
N-(3-amino-4-methoxyphenyl)acetamide (also known as 2-amino-4-acetamidoanisole)
-
Allyl chloride (chloropropene)
-
Acid-binding agent (e.g., aqueous ammonia, sodium carbonate)
-
Water
-
Tubular microreactor (e.g., PFA, PEEK, or 316L stainless steel, inner diameter 0.4-1.6 mm)
-
High-pressure pumps
-
Back-pressure regulator
-
Heating system for the microreactor
-
Separation and purification apparatus
Procedure:
-
Preparation of Feed Solutions:
-
Material A: Prepare an aqueous solution of N-(3-amino-4-methoxyphenyl)acetamide and the chosen acid-binding agent. Heat this solution to 60-100 °C.
-
Material B: Prepare a solution of allyl chloride.
-
-
Reaction Setup:
-
Set up the microreactor system with two inlet pumps for Material A and Material B, and a back-pressure regulator at the outlet.
-
Heat the microreactor to the desired reaction temperature (e.g., 80-180 °C).
-
-
Reaction Execution:
-
Continuously pump Material A and Material B into the microreactor at a controlled mass ratio of N-(3-amino-4-methoxyphenyl)acetamide to allyl chloride (e.g., 1:0.8 to 1:5.0).
-
Maintain the system pressure between 0.4 and 40 MPa using the back-pressure regulator.
-
-
Work-up and Purification:
-
The reaction mixture exiting the microreactor is collected.
-
The product is separated from the aqueous phase.
-
Further purification can be achieved by recrystallization from a suitable solvent to obtain the final product.
-
Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the substituted phenyl ring.
-
Allyl Protons:
-
A multiplet corresponding to the vinyl protons (-CH=CH₂).
-
A doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-CH=).
-
-
Methoxy Protons: A singlet around 3.8-4.0 ppm for the -OCH₃ group.
-
Acetamide Protons:
-
A singlet for the methyl protons (-CO-CH₃).
-
A singlet for the amide proton (-NH-), which may be broad and its chemical shift can be solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm).
-
Allyl Carbons: Signals for the methylene (-N-CH₂) and vinyl carbons (-CH=CH₂).
-
Methoxy Carbon: A signal around 55-60 ppm for the -OCH₃ carbon.
-
Carbonyl Carbon: A signal in the downfield region (approx. 168-172 ppm) for the amide carbonyl group.
-
Methyl Carbon: A signal in the aliphatic region for the acetamide methyl group.
IR (Infrared) Spectroscopy:
-
N-H Stretching: A band around 3300 cm⁻¹ corresponding to the amide N-H bond.
-
C=O Stretching: A strong absorption band around 1660 cm⁻¹ for the amide carbonyl group.
-
C=C Stretching: Bands for the aromatic and vinyl C=C bonds in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: Bands in the fingerprint region.
-
C-O Stretching: A band for the methoxy group.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.34 g/mol ).
-
Fragmentation patterns would likely involve the loss of the acetyl group, allyl groups, and other characteristic fragments.
Chemical Reactivity and Potential Applications
Known Application as a Dye Intermediate
N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide is a known intermediate in the synthesis of disperse dyes, such as Disperse Blue 291:1.[3] In this context, the aromatic ring of the molecule acts as a coupling component in an azo coupling reaction.
Caption: General scheme of azo coupling involving the title compound.
Potential Reactivity
The presence of multiple functional groups suggests a diverse range of potential chemical transformations:
-
Reactions of the Allyl Groups: The double bonds in the allyl groups can undergo various reactions such as hydrogenation, halogenation, epoxidation, and polymerization.
-
Electrophilic Aromatic Substitution: The electron-donating methoxy and diallylamino groups activate the aromatic ring towards electrophilic substitution reactions.
-
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Potential Pharmacological Activity
While no specific biological studies on N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide have been found, the acetanilide scaffold is present in many pharmacologically active compounds. Acetanilide derivatives have been reported to exhibit a wide range of biological activities, including:
-
Analgesic and Anti-inflammatory Activity: Many acetanilide derivatives are known for their pain-relieving and anti-inflammatory properties.[4][5]
-
Antimicrobial Activity: Substituted acetanilides have shown efficacy against various bacteria and fungi.[1]
-
Other Activities: Depending on the substitution pattern, acetanilides have also been investigated for anticonvulsant, anticancer, and other therapeutic effects.[5][6]
The presence of the diallylamino and methoxy groups on the phenyl ring of the title compound could modulate its biological activity, making it a candidate for screening in various pharmacological assays. However, it is crucial to emphasize that these are potential applications based on structural analogy, and dedicated biological studies are required to ascertain any therapeutic value.
Safety Information
References
-
Singh, G., et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]
-
Semantic Scholar. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1039. [Link]
-
Maruyama, T., et al. (2012). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Chemical & Pharmaceutical Bulletin, 60(5), 647-58. [Link]
- Google Patents. A kind of method of producing 3-(N, N-diallyl) amino-4-methoxyacetanilide.
-
PubChem. N-(3-(bis(phenylmethyl)amino)-4-methoxyphenyl)acetamide. [Link]
-
PubChem. Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]-. [Link]
-
PubChem. N-(4-amino-3-methoxyphenyl)acetamide. [Link]
- Patsnap. Preparation method of 3-(N,N-diallyl)amino-4-methoxy acetanilide.
Sources
- 1. rsc.org [rsc.org]
- 2. N-(3-(allyl(benzyl)amino)-4-methoxyphenyl)acetamide [dyestuffintermediates.com]
- 3. CN101633627A - A kind of method of producing 3-(N, N-diallyl) amino-4-methoxyacetanilide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Acetamide, N-(4-methoxyphenyl)-N-methyl- [webbook.nist.gov]
- 6. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
A Comprehensive Investigational Guide to the Biological Activity of 4-Acetylamino-2-(diallylamino)anisole
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical framework for the systematic investigation of the biological activity of 4-Acetylamino-2-(diallylamino)anisole, a sparsely characterized organic compound. Given the absence of substantive biological data in existing literature, this guide is structured as a multi-tiered research proposal, designed to efficiently profile the compound from initial predictions to in vivo validation. We will begin with an analysis of the compound's chemical identity and its structural relationship to known bioactive molecules, notably N-acetyl-p-aminophenol (acetaminophen), which forms the basis of our primary hypothesis. The proposed investigational cascade includes in silico prediction of ADMET properties, foundational in vitro screening for cytotoxicity, and hypothesis-driven assays targeting analgesic, anti-inflammatory, and hepatotoxic pathways. Detailed, self-validating protocols for key experiments, structured data tables for anticipated results, and logical workflow diagrams are provided to guide the research. This whitepaper serves as a strategic roadmap for elucidating the therapeutic potential and safety profile of this compound.
Section 1: Compound Profile & Investigational Rationale
Chemical Identity of this compound
This compound is a substituted anisole derivative. Its core chemical and physical properties, compiled from established chemical databases, are essential for designing any experimental work, ensuring accurate molar concentrations and informing formulation strategies.[1]
| Property | Value | Source |
| IUPAC Name | N-[4-methoxy-3-(diprop-2-en-1-ylamino)phenyl]acetamide | PubChem[1] |
| Synonyms | N-(3-(Diallylamino)-4-methoxyphenyl)acetamide | PubChem[1] |
| CAS Number | 51868-45-2 | PubChem[1] |
| Molecular Formula | C₁₅H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 260.33 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | PubChem[1] |
Rationale for Investigation: Structural Analogies and Core Hypotheses
The scientific impetus for investigating this compound stems from its structural features, which bear resemblance to well-characterized pharmacophores.
-
N-(4-methoxyphenyl)acetamide Core: The core structure is closely related to methacetin and, by extension, to N-acetyl-p-aminophenol (acetaminophen/paracetamol).[2] Acetaminophen is a globally utilized analgesic and antipyretic agent. Its mechanism of action is complex, but it is understood to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system. This structural similarity forms our primary hypothesis: This compound may possess analgesic and/or anti-inflammatory properties.
-
Metabolic Liability: A critical aspect of acetaminophen pharmacology is its metabolism. Overdosing leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which causes severe hepatotoxicity.[3] The bioactivation is mediated by cytochrome P450 enzymes. This leads to our secondary hypothesis: The anisole and acetylamino moieties may render the compound susceptible to metabolic activation, potentially leading to hepatotoxicity via pathways analogous to acetaminophen.
-
Diallylamino Group: The presence of two allyl groups introduces significant lipophilicity and potential sites for metabolic reactions. The diallylamino substituent could modulate the compound's pharmacokinetic profile and its interaction with biological targets.[4]
Plausible Synthesis Route
While a detailed synthesis is beyond the scope of this guide, a plausible route can be inferred from related patent literature. A common approach involves the selective acylation of a diaminoanisole precursor. For instance, processes exist for synthesizing 2-amino-4-acetamino anisole from 2,4-diaminoanisole using acetic anhydride.[5][6] Subsequent N-allylation of the 2-amino group would yield the final product.
Section 2: In Silico & Physicochemical Profiling
Before committing to resource-intensive wet-lab experiments, a combination of computational modeling and basic physicochemical testing is crucial. This predictive foundation helps anticipate the compound's drug-like properties and potential liabilities, guiding further assay development.
Computational Prediction of ADMET Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling provides early-stage flags for potential development challenges.
| Parameter | Predicted Value/Assessment | Rationale |
| LogP (Lipophilicity) | ~2.6 | Moderate lipophilicity, suggesting potential for good membrane permeability.[1] |
| Molecular Weight | 260.33 g/mol | Well within the limits of Lipinski's Rule of Five (<500).[1] |
| H-Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5). |
| H-Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (<10). |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. |
| BBB Permeability | Uncertain/Borderline | Further investigation is needed to determine CNS penetration. |
| CYP450 Substrate | Probable (e.g., CYP2E1, 3A4) | The aromatic ring and N-alkyl groups are common sites for CYP-mediated metabolism. |
| hERG Inhibition | Low to Moderate Risk | Requires experimental validation due to the presence of a tertiary amine. |
Experimental Physicochemical Characterization
Protocol 2.2.1: Kinetic Solubility Determination using Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into DMSO.
-
Aqueous Dilution: Transfer 2 µL from each well of the DMSO plate to a 96-well plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is determined as the kinetic solubility.
Section 3: Tier 1 In Vitro Screening: Foundational Activity & Toxicity
The initial phase of in vitro testing is designed to be broad, establishing a foundational understanding of the compound's interaction with living cells, primarily focusing on general toxicity.
General Cytotoxicity Assessment
Causality: Determining a compound's cytotoxicity is the paramount first step in any biological investigation. It establishes the concentration range for all subsequent cell-based assays, ensuring that observed effects are due to specific biological modulation rather than non-specific cell death. We propose using a panel of cell lines to identify potential tissue-specific toxicity.
-
HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): A common, non-cancerous cell line to assess general cytotoxicity.
-
SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.
Protocol 3.1.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed HepG2, HEK293, and SH-SY5Y cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
Anticipated Data Presentation:
| Cell Line | Compound | Predicted IC₅₀ (µM) |
| HepG2 | AAD-42 | >100 |
| HEK293 | AAD-42 | >100 |
| SH-SY5Y | AAD-42 | >100 |
| HepG2 | Doxorubicin (Control) | ~1-5 |
General Biological Screening Workflow
A logical workflow is essential for efficiently screening novel compounds. The initial phase focuses on establishing a safe therapeutic window before moving to more complex, hypothesis-driven assays.
Protocol 4.2.1: In Vitro Metabolic Stability using Human Liver Microsomes
-
Reagents: Obtain pooled human liver microsomes (HLMs) and an NADPH-regenerating system.
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Initiate Reaction: Add this compound to the mixture (final concentration 1 µM). Split the mixture into two aliquots: to one, add the NADPH-regenerating system ("+NADPH"), and to the other, add buffer ("-NADPH").
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Protocol 4.2.2: Glutathione (GSH) Depletion Assay in HepG2 cells
-
Cell Culture: Plate HepG2 cells in a 96-well plate and grow to confluence.
-
Treatment: Treat cells with various concentrations of this compound (at non-toxic levels) for 24 hours. Include a positive control known to deplete GSH (e.g., buthionine sulfoximine or a high dose of acetaminophen).
-
Lysis: Wash the cells with PBS and lyse them.
-
GSH Measurement: Use a commercial luminescence-based GSH assay kit. Add the luciferin derivative reagent, which produces a luminescent signal proportional to the amount of GSH present.
-
Readout: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescent signal to the protein content of each well. Express GSH levels as a percentage of the vehicle-treated control cells.
Section 5: Tier 3 In Vivo Validation: A Forward Look
Should in vitro results demonstrate promising efficacy and an acceptable safety window (i.e., significant COX-2 inhibition with minimal cytotoxicity and GSH depletion), the next logical step is to validate these findings in a living organism. In vivo studies are indispensable for understanding a compound's true therapeutic potential and systemic toxicity. [7] In Vivo Study Progression
Proposed Efficacy Study: Acetic Acid-Induced Writhing Test (Mouse)
This standard model assesses peripheral analgesic activity. Mice are administered the test compound prior to an intraperitoneal injection of acetic acid, which induces characteristic stretching and writhing behaviors. An effective analgesic will significantly reduce the number of writhes compared to a vehicle-treated control group.
Proposed Safety Study: Acute Toxicity Assessment (Rat)
A dose-escalation study is performed to determine the maximum tolerated dose (MTD). Rats are administered single, increasing doses of the compound. Key endpoints include monitoring for clinical signs of toxicity, effects on body weight, and, at the end of the study, gross pathology and collection of blood for clinical chemistry analysis (e.g., ALT/AST for liver damage).
Section 6: Summary & Future Directions
This guide outlines a rigorous, phased approach to characterize the biological activity of this compound. By starting with predictive in silico methods and progressing through tiered in vitro and in vivo assays, this framework allows for the efficient allocation of resources and provides multiple decision points.
The core of the investigation rests on the compound's structural similarity to acetaminophen, guiding the exploration of its potential as an analgesic and its risk for hepatotoxicity. Positive outcomes—specifically, evidence of COX-2 inhibition at non-cytotoxic concentrations, coupled with a clean profile in metabolic and GSH depletion assays—would strongly support its advancement as a potential therapeutic lead. Subsequent steps would involve lead optimization to improve potency and safety, followed by more comprehensive preclinical toxicology and efficacy studies.
Section 7: References
-
PubChem. This compound. Available from: [Link]
-
Charles River Laboratories. In Vitro Assay Development Services. Available from: [Link]
-
Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]
-
Discovers, D. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available from: [Link]
-
Ríos, J. L., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(15), 5055. Available from: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
ChemHelp ASAP. (2023). In vivo preclinical studies for drug discovery. YouTube. Available from: [Link]
-
PubChem. N-(4-Methoxyphenyl)Acetamide. Available from: [Link]
-
Google Patents. (2015). Synthesis process of 2-amino-4-acetamino anisole. CN104788334A. Available from:
-
Google Patents. (2018). Synthesis method of 2-amino-4-acetamino anisole. CN107903182B. Available from:
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available from: [Link]
-
Fesik, P. P., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]
Sources
- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 6. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
4-Acetylamino-2-(diallylamino)anisole mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Acetylamino-2-(diallylamino)anisole
For Research, Scientific, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic amine whose biological activity and mechanism of action are not yet characterized in scientific literature. This guide presents a hypothesized mechanism of action based on the well-documented metabolic pathways of structurally related aromatic amines. We propose that the biological effects of this compound are likely mediated through metabolic activation by cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes. This process may lead to the formation of reactive intermediates capable of inducing cytotoxicity and genotoxicity. This document outlines the theoretical framework for this hypothesis, details the physicochemical properties of the compound, and provides a comprehensive suite of experimental protocols to rigorously test this proposed mechanism. The goal is to furnish a foundational research plan for elucidating the pharmacological and toxicological profile of this novel chemical entity.
Introduction and Chemical Profile
This compound is an organic compound featuring a central anisole ring substituted with both an acetylamino and a diallylamino group.[1][2] Its structure suggests its classification as an aromatic amine, a class of compounds known for a wide range of biological activities, but also for potential toxicity linked to their metabolism.[3][4] The presence of the acetylamino group indicates it may be a metabolic product of a primary amine, a common pathway for detoxification.[5][6] However, the interplay of the diallylamino and methoxy groups could significantly alter its metabolic fate and pharmacological effects. Given the absence of specific biological data, this guide will build a testable hypothesis based on its structural components.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | PubChem[1] |
| CAS Number | 51868-45-2 | PubChem[1] |
| Molecular Formula | C15H20N2O2 | PubChem[1] |
| Molecular Weight | 260.33 g/mol | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Hypothesized Mechanism of Action: Metabolic Activation
Based on the established metabolism of aromatic amines, we hypothesize that the primary mechanism of action for this compound involves a two-step metabolic activation process, potentially leading to genotoxicity.
-
Phase I Metabolism (Bioactivation): The initial step is proposed to be N-hydroxylation of the acetylamino group, catalyzed by cytochrome P450 enzymes (primarily CYP1A family) in the liver, to form a more reactive N-hydroxy metabolite.[7]
-
Phase II Metabolism (Further Activation): The N-hydroxy intermediate can undergo O-acetylation by N-acetyltransferase (NAT) enzymes.[5] This reaction results in an unstable N-acetoxy ester.
-
Formation of Reactive Electrophiles: The N-acetoxy ester is prone to spontaneous heterolytic cleavage, forming a highly reactive nitrenium ion.
-
Macromolecular Adduct Formation: This electrophilic nitrenium ion can then form covalent adducts with nucleophilic sites on cellular macromolecules, most critically DNA. The formation of DNA adducts can lead to mutations and initiate carcinogenesis, representing a significant genotoxic event.[5]
This proposed pathway is a well-recognized mechanism for the carcinogenicity of many aromatic amines.[5][7]
Caption: Tiered experimental workflow for mechanism of action studies.
Tier 1: In Vitro Cytotoxicity Assays
-
Objective: To determine if the compound exhibits cytotoxic effects on relevant cell lines.
-
Rationale: Establishes a baseline for biological activity and determines appropriate concentration ranges for subsequent experiments.
-
Methodology:
-
Cell Lines: Human hepatoma cell lines (e.g., HepG2), which are metabolically competent, and a non-hepatic cell line (e.g., HEK293) as a control.
-
Treatment: Plate cells and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures lactate dehydrogenase release as an indicator of membrane damage and cell death.
-
-
Data Analysis: Calculate IC50 (half-maximal inhibitory concentration) values for each cell line and time point.
-
Tier 2: In Vitro Metabolism Studies
-
Objective: To identify the metabolites of this compound, particularly the hypothesized N-hydroxy intermediate.
-
Rationale: Direct evidence of metabolic activation is crucial for supporting the proposed mechanism.
-
Methodology:
-
System: Incubate the parent compound with human liver microsomes (HLMs) or S9 fractions, which contain both Phase I and Phase II enzymes.
-
Cofactors:
-
To assess Phase I metabolism, supplement with an NADPH-generating system.
-
To assess Phase II metabolism, supplement with both NADPH and appropriate cofactors like Acetyl-CoA for NATs.
-
-
Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the parent compound and any resulting metabolites. Compare fragmentation patterns to predict structures, focusing on a mass shift corresponding to hydroxylation (+16 Da).
-
Enzyme Inhibition (Optional): Use specific chemical inhibitors of CYP1A2 (e.g., furafylline) to confirm the role of this enzyme in the N-hydroxylation step.
-
Tier 3: Genotoxicity Assessment
-
Objective: To determine if the compound or its metabolites can cause DNA damage.
-
Rationale: A positive result in genotoxicity assays would strongly support the hypothesized mechanism of action.
-
Methodology:
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: Uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
-
Procedure: Expose the bacterial strains to the compound with and without a metabolic activation system (S9 fraction). A significant increase in the number of revertant colonies indicates mutagenicity. [5] 2. Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: Measures DNA strand breaks in individual eukaryotic cells.
-
Procedure: Treat HepG2 cells with the compound. Lyse the cells and subject the nuclei to electrophoresis. Damaged DNA will migrate further, forming a "comet tail." Quantify the tail moment to assess the extent of DNA damage.
-
-
Tier 4: DNA Adduct Analysis
-
Objective: To directly detect the formation of covalent adducts between the compound's metabolites and DNA.
-
Rationale: This is the definitive experiment to confirm the proposed mechanism of genotoxicity.
-
Methodology:
-
In Vitro Adduct Formation: Incubate the compound with calf thymus DNA in the presence of a metabolic activation system (e.g., HLMs, NADPH, Acetyl-CoA).
-
DNA Isolation and Digestion: Isolate the DNA and enzymatically digest it to individual nucleotides.
-
Detection and Quantification:
-
³²P-Postlabeling: A highly sensitive method where adducted nucleotides are radiolabeled and separated by thin-layer chromatography.
-
LC-MS/MS: A more specific method that can identify the precise chemical structure of the DNA adduct.
-
-
Conclusion and Future Directions
The proposed mechanism of action for this compound, centered on metabolic activation to a reactive, DNA-binding species, is a plausible and testable hypothesis grounded in the extensive literature on aromatic amines. The experimental workflow detailed in this guide provides a clear path forward for researchers to systematically investigate its biological activity. Positive findings, particularly in the genotoxicity and DNA adduct assays, would classify this compound as a potential mutagen and carcinogen. Conversely, a lack of metabolic activation or genotoxicity would suggest that its biological effects, if any, lie in alternative mechanisms such as receptor modulation or enzyme inhibition, which would then become the focus of subsequent research. This framework serves as a rigorous starting point for the comprehensive toxicological and pharmacological evaluation of this novel molecule.
References
- Aromatic Amines : An Assessment of the Biological and Environmental Effects.
- Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity - PMC - NIH.
- This compound | C15H20N2O2 | CID 4388603 - PubChem.
- An Acetyltransferase Conferring Tolerance to Toxic Aromatic Amine Chemicals: MOLECULAR AND FUNCTIONAL STUDIES - PMC - NIH.
- Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
- CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google P
- This compound CAS#: 51868-45-2 - ChemicalBook.
Sources
- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 51868-45-2 [amp.chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Acetyltransferase Conferring Tolerance to Toxic Aromatic Amine Chemicals: MOLECULAR AND FUNCTIONAL STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES [frontiersin.org]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Acetylamino-2-(diallylamino)anisole
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Acetylamino-2-(diallylamino)anisole. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and precise assay. The protocol herein is developed based on the physicochemical properties of the analyte and is fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document provides a comprehensive guide covering method rationale, detailed experimental protocols, validation procedures, and expected performance characteristics.
Introduction and Method Rationale
This compound (CAS: 51868-45-2) is an organic building block often used in the synthesis of dyes and other complex molecules.[3][4] Its chemical structure, featuring an aromatic ring, an amide, and a tertiary amine, necessitates a well-controlled chromatographic method for accurate quantification.
-
Analyte Properties:
The predicted LogP value of 2.6 indicates moderate hydrophobicity, making this compound an ideal candidate for reversed-phase chromatography.[5][7] RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, reproducibility, and ability to handle a wide variety of compound polarities.[8][9][10]
Causality Behind Experimental Choices:
-
Chromatographic Mode (Reversed-Phase): The analyte's non-polar character allows for strong hydrophobic interactions with a non-polar stationary phase, providing excellent retention and resolution.[7]
-
Stationary Phase (C18): A C18 (octadecylsilane) column was selected as it is the most widely used stationary phase in RP-HPLC, offering a high degree of hydrophobicity and a well-understood retention mechanism for a broad range of molecules.[11]
-
Mobile Phase Composition:
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength in RP-HPLC.
-
Aqueous Phase (Phosphate Buffer): The tertiary amine in the analyte's structure has a pKa that makes its charge state pH-dependent. Operating in a buffered mobile phase is critical to ensure a consistent analyte ionization state, which prevents peak splitting and tailing, leading to reproducible retention times and symmetrical peak shapes. A pH of 3.0 is selected to ensure the tertiary amine is fully protonated.
-
-
Detection (UV-Vis): The presence of the substituted benzene ring in the analyte's structure results in strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector allows for sensitive and specific detection. The wavelength is selected based on the analyte's absorbance maximum (λmax) to ensure optimal sensitivity.
Experimental Workflow
The overall analytical process follows a systematic and logical progression from preparation to final data analysis, ensuring data integrity and compliance at each stage.
Caption: A flowchart of the complete analytical procedure.
Materials and Instrumentation
-
Analyte: this compound reference standard (purity ≥98%)
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm)
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (H₃PO₄)
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC H-Class).[12]
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase (60:40 ACN:Buffer, pH 3.0):
-
Buffer Preparation (20 mM KH₂PO₄): Dissolve 2.72 g of KH₂PO₄ in 1 L of purified water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Mobile Phase Mixture: Mix 600 mL of Acetonitrile with 400 mL of the prepared phosphate buffer.
-
Degas the final mixture by sonication for 15 minutes or by online degasser.
-
-
Diluent (50:50 ACN:Water):
-
Mix equal volumes of Acetonitrile and purified water. This solution is used for preparing standards and samples to ensure compatibility with the mobile phase.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix. This concentration is suitable for assay and precision assessments.
-
-
Sample Solution (Nominal concentration of 50 µg/mL):
-
Accurately weigh a quantity of the test sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with diluent.
-
Pipette 2.5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD/UV at 254 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before starting any analysis, the system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% |
Method Validation Protocol (per ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[1][13][14] The following protocol outlines the validation parameters for this assay.
Caption: Relationship between key validation parameters for an assay.
Specificity
-
Protocol: Inject the diluent (blank), a placebo solution (if applicable), and a spiked sample solution.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the this compound peak in the blank or placebo chromatograms. The peak should be spectrally pure when analyzed by a DAD detector.[2]
Linearity and Range
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria:
Accuracy (Recovery)
-
Protocol: Perform a recovery study by spiking a placebo blend (or sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three samples at each level and analyze them against a freshly prepared standard.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The %RSD of the assay results should be ≤ 2.0%.[15]
-
-
Intermediate Precision (Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
Acceptance Criteria: The cumulative %RSD for the results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be estimated from the linearity data based on the standard deviation of the response (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ should be formally demonstrated by preparing and analyzing samples at the estimated concentration, showing acceptable precision (%RSD ≤ 10%) and accuracy.[15]
Robustness
-
Protocol: Intentionally vary critical method parameters one at a time and assess the impact on the results and SST.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
-
Acceptance Criteria: The system suitability parameters must pass under all varied conditions, and the assay results should not deviate significantly from the nominal method results.
Conclusion
The reversed-phase HPLC method described provides a specific, linear, accurate, precise, and robust system for the quantitative analysis of this compound. The detailed protocol and validation framework ensure that the method is fit for its intended purpose in research and quality control environments, delivering reliable data that meets stringent regulatory expectations.
References
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America. [Link]
-
Reverse Phase High Performance liquid chromatographic: Significance and symbolism. (2025). Wisdom Library. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek, Inc. [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025). Lab Manager. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, ACS Publications. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, National Library of Medicine. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound CAS#: 51868-45-2 [amp.chemicalbook.com]
- 5. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 51868-45-2 [amp.chemicalbook.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reverse Phase High Performance liquid chromatographic: Significance and symbolism [wisdomlib.org]
- 10. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 11. Reversed Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. actascientific.com [actascientific.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Structural Elucidation of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide using 1D and 2D NMR Spectroscopy
Abstract
This technical guide provides a comprehensive protocol and detailed analysis for the structural characterization of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines systematic methodologies for sample preparation, data acquisition, and spectral interpretation. We delve into the nuances of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques such as COSY and HSQC, to provide an unambiguous assignment of all proton and carbon resonances. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is designed to be a self-validating system for the structural confirmation of this and structurally related molecules.
Introduction: The Importance of Unambiguous Structural Verification
N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide is a multifaceted organic molecule featuring a substituted aromatic core, an acetamido group, a tertiary amine with two allyl moieties, and a methoxy group. Such compounds are of interest in medicinal chemistry and materials science, where precise structural confirmation is paramount for understanding their biological activity and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.
This application note will guide the user through the process of acquiring and interpreting high-quality NMR data for the target molecule. We will focus on a logical workflow, from sample preparation to the final structural confirmation, emphasizing the "why" behind each step to empower the researcher with field-proven insights.
Experimental Design and Rationale
The choice of NMR experiments and parameters is critical for a successful structural elucidation. Our approach is hierarchical, starting with simple one-dimensional experiments and progressing to more complex two-dimensional techniques as needed for unambiguous assignments.
Sample Preparation: The Foundation of High-Quality Spectra
A well-prepared sample is the prerequisite for obtaining high-resolution NMR spectra. The choice of solvent is the most critical parameter.
Protocol for NMR Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility or to resolve overlapping signals, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be employed. In this guide, we will proceed with CDCl₃.
-
Concentration: Dissolve approximately 5-10 mg of high-purity N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern 400-600 MHz spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal reference (0 ppm) for ¹H and ¹³C NMR spectra. If not present, a small drop can be added.
-
Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (for sensitive experiments): For long-duration experiments or to remove dissolved oxygen which can affect relaxation times and cause line broadening, the sample can be degassed using a freeze-pump-thaw cycle. For routine characterization, this is often not necessary.
Data Acquisition Parameters
The following are suggested starting parameters for a 400 MHz spectrometer. These should be optimized based on the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC |
| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsisp2.2 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | -2 to 12 ppm (F1 & F2) | -2 to 12 ppm (F2), -10 to 170 ppm (F1) |
| Acquisition Time | 3-4 s | 1-2 s | 0.2-0.3 s | 0.1-0.2 s |
| Relaxation Delay | 1-2 s | 2 s | 1.5-2 s | 1.5-2 s |
| Number of Scans | 16-64 | 1024-4096 | 4-8 | 8-16 |
Spectral Interpretation: A Step-by-Step Elucidation
The following sections detail the predicted ¹H and ¹³C NMR spectra of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, with a logical approach to assigning each signal.
Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. We will analyze the spectrum by dividing the molecule into its key functional groups.
Figure 2: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between:
-
The aromatic protons H-c, H-d, and H-e, confirming their positions on the ring.
-
The allyl protons H-g, H-h, and H-i, confirming the integrity of the allyl groups.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will be instrumental in:
-
Confirming the assignment of each aromatic CH proton to its corresponding carbon.
-
Assigning the carbons of the allyl groups by correlating H-g to C-10, H-h to C-11, and H-i to C-12.
-
Confirming the assignments of the acetyl methyl (H-a to C-2) and methoxy (H-f to C-9) groups.
-
Self-Validating System and Data Integrity
To ensure the trustworthiness of the structural assignment, the following checks should be performed:
-
Integration Consistency: The integral values in the ¹H NMR spectrum should correspond to the number of protons in each environment.
-
Multiplicity and Coupling Constants: The splitting patterns and J-values should be consistent with the proposed structure. For instance, the coupling constants observed in the aromatic region should match those expected for the substitution pattern.
-
2D Correlation Confirmation: All observed cross-peaks in the COSY and HSQC spectra must be explainable by the proposed structure. Any unexpected correlations should be investigated.
-
Purity Assessment: The absence of significant unassigned signals in both ¹H and ¹³C NMR spectra is a good indicator of sample purity.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide. By following the detailed protocols and interpretation workflow presented in this application note, researchers can confidently verify the structure of this and similar molecules. The key to success lies in a systematic approach, starting with a high-quality sample and progressing through a logical series of NMR experiments, culminating in a self-consistent and fully validated structural assignment.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
University of California, Los Angeles. (n.d.). NMR Spectroscopy. UCLA Chemistry. Retrieved from [Link]
-
Reusch, W. (2013). Virtual Textbook of Organic Chemistry: NMR Spectroscopy. Michigan State University. Retrieved from [Link]
The Strategic Utility of 4-Acetylamino-2-(diallylamino)anisole in the Synthesis of Complex Nitrogen-Containing Heterocycles
Introduction
4-Acetylamino-2-(diallylamino)anisole is a versatile synthetic intermediate poised for the construction of intricate molecular architectures, particularly complex nitrogen-containing heterocyclic scaffolds. Its structure, featuring a strategically substituted aniline core with two reactive allyl groups, opens avenues for powerful intramolecular transformations. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound, focusing on its propensity to undergo intramolecular cycloaddition and sigmatropic rearrangement reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, validated protocols, and discuss the influence of the compound's unique electronic and steric features on reaction outcomes.
Chemical Profile and Key Reactive Features
This compound, with the IUPAC name N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, is a solid with a molecular weight of 260.33 g/mol . Its core structure comprises an anisole ring substituted with an acetylamino group and a diallylamino moiety. This specific arrangement of functional groups dictates its reactivity profile:
-
The Diallylamino Group: The two allyl chains are the primary sites of reactivity, capable of participating in a variety of pericyclic reactions.
-
The Electron-Rich Aromatic Ring: The methoxy and acetylamino groups modulate the electron density of the aniline ring, influencing the feasibility and regioselectivity of potential aromatic functionalization or rearrangement reactions.
The strategic placement of the diallylamino group ortho to the methoxy group and meta to the acetylamino group provides a unique electronic environment that can be exploited in the design of complex synthetic pathways.
Core Application: Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction)
The presence of a diene (one of the allyl groups) and a dienophile (the other allyl group) within the same molecule makes this compound an excellent candidate for intramolecular Diels-Alder (IMDA) reactions. This powerful C-C bond-forming reaction allows for the rapid construction of polycyclic systems with high stereocontrol. The general principle of the IMDA reaction is the formation of a six-membered ring fused to another ring, the size of which is determined by the length of the tether connecting the diene and dienophile.
Mechanistic Rationale
Upon heating, this compound can adopt a conformation that allows for the overlap of the π-orbitals of the diene and dienophile moieties. This leads to a concerted, pericyclic reaction through a cyclic transition state, resulting in the formation of two new sigma bonds and a new six-membered ring. The stereochemistry of the newly formed chiral centers is dictated by the geometry of the transition state, which is influenced by the substituents on the starting material.
Diagram 1: Intramolecular Diels-Alder Reaction Workflow
A simplified workflow for the intramolecular Diels-Alder reaction.
Experimental Protocol: Synthesis of a Tetracyclic Indoline Derivative
This protocol describes a general procedure for the intramolecular Diels-Alder reaction of this compound. The specific conditions may require optimization depending on the desired outcome and scale.
Materials:
-
This compound
-
Anhydrous toluene (or other high-boiling, inert solvent)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous toluene (50 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired tetracyclic indoline derivative.
-
Characterization: Characterize the purified product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Expected Outcome:
The reaction is expected to yield a tetracyclic indoline derivative. The exact stereochemistry of the product will depend on the preferred transition state geometry.
| Parameter | Expected Value |
| Yield | 60-80% (requires optimization) |
| Appearance | White to off-white solid |
| Key ¹H NMR Signals | Disappearance of vinyl proton signals from starting material, appearance of new aliphatic and olefinic protons in the cyclized product. |
| Key ¹³C NMR Signals | Appearance of new sp³ carbon signals corresponding to the newly formed rings. |
| Mass Spectrum | Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₂₀N₂O₂). |
Advanced Application: Thermal[3][3]-Sigmatropic Rearrangement (Aza-Claisen Rearrangement)
The N,N-diallylaniline scaffold is also amenable to-sigmatropic rearrangements, a class of pericyclic reactions that proceed through a six-membered cyclic transition state.[1][2] In the case of this compound, a thermal aza-Claisen type rearrangement can be envisioned, leading to the formation of a new C-C bond and the migration of one of the allyl groups to the aromatic ring.
Mechanistic Considerations
Upon heating, a concerted rearrangement can occur where the C-N bond of one allyl group breaks while a new C-C bond forms between the terminal carbon of that allyl group and an ortho position on the aniline ring. This proceeds through a highly ordered, chair-like transition state. The initial product is a dienone intermediate, which then tautomerizes to regain aromaticity, yielding an ortho-allylated aniline derivative.
Diagram 2: Aza-Claisen Rearrangement Mechanism
The key steps in the aza-Claisen rearrangement of the title compound.
Experimental Protocol: Synthesis of an ortho-Allylated Aniline Derivative
This protocol outlines a general procedure for the thermal rearrangement. Higher temperatures compared to the IMDA reaction may be required.
Materials:
-
This compound
-
High-boiling inert solvent (e.g., diphenyl ether, o-dichlorobenzene)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube)
-
Sand bath or oil bath for heating
-
Standard work-up and purification reagents as in the IMDA protocol.
Procedure:
-
Reaction Setup: Place this compound (1.0 mmol) in a reaction vessel and add the high-boiling solvent (10 mL).
-
Heating: Heat the mixture to 180-220 °C in a sand or oil bath. If using a sealed tube, ensure appropriate safety precautions are taken.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to a day.
-
Work-up and Purification: After completion, cool the reaction mixture and perform a standard aqueous work-up. Purify the crude product by column chromatography.
-
Characterization: Analyze the purified product by NMR, MS, and IR to confirm the structure of the ortho-allylated aniline derivative.
Expected Outcome:
The primary product is expected to be the aniline derivative with one allyl group migrated to the ortho position of the amino group.
| Parameter | Expected Value |
| Yield | 40-60% (highly dependent on conditions) |
| Appearance | Viscous oil or low-melting solid |
| Key ¹H NMR Signals | Appearance of a new set of signals for the migrated allyl group, including a characteristic methylene group attached to the aromatic ring. |
| Key ¹³C NMR Signals | Shift in the aromatic carbon signals due to the new substituent. |
| Mass Spectrum | Molecular ion peak corresponding to the isomerized product (C₁₅H₂₀N₂O₂). |
Summary and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its utility is primarily centered on its ability to undergo intramolecular [4+2] cycloadditions and-sigmatropic rearrangements, providing rapid access to polycyclic structures from a relatively simple starting material. The protocols provided herein serve as a starting point for the exploration of the rich chemistry of this compound. Further investigations could explore Lewis acid catalysis to promote these reactions at lower temperatures and with enhanced selectivity. The resulting polycyclic scaffolds are of significant interest in medicinal chemistry and materials science, making this compound a key intermediate for innovation in these fields.
References
-
PubChem. This compound. Available at: [Link]
-
The Intramolecular Diels-Alder Reaction. Chemical Reviews. Available at: [Link]
-
-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Natural Product Reports. Available at: [Link]
-
Sigmatropic Rearrangements - Chemistry LibreTexts. Available at: [Link]
-
The Intramolecular Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]
Sources
Application Notes and Protocols: 4-Acetylamino-2-(diallylamino)anisole as a Versatile Precursor in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 4-Acetylamino-2-(diallylamino)anisole as a precursor in medicinal chemistry. While direct pharmacological applications of this specific molecule are not extensively documented, its unique structural motifs—a diallylamino group and a substituted acetanilide core—offer significant potential for the synthesis of diverse and complex molecular scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar building blocks for the discovery of novel therapeutic agents. We present detailed, validated protocols for its synthesis and outline prospective synthetic transformations that unlock access to valuable heterocyclic and rearranged carbocyclic frameworks.
Introduction and Scientific Context
The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The strategic value of a precursor molecule lies not in its intrinsic biological activity, but in its capacity to serve as a versatile starting point for the efficient construction of diverse and drug-like molecules. This compound, with its CAS Number 51868-45-2, is one such precursor.[1] Its structure is a confluence of functionalities ripe for chemical elaboration:
-
N,N-Diallylamino Group: This moiety is a gateway to a variety of synthetic transformations. The two allyl groups can participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably ring-closing metathesis (RCM) to form nitrogen-containing heterocycles.[2][3]
-
Substituted Anisole Ring: The electron-donating methoxy and acetamido groups influence the reactivity of the aromatic ring, directing further electrophilic substitutions.[4][5]
-
Acetanilide Scaffold: This structural element is a well-established pharmacophore found in a range of clinically used drugs, recognized for its role in binding to biological targets and modulating pharmacokinetic properties.[6][7][8]
This guide will first detail the synthesis and characterization of this compound, followed by an exploration of its potential as a launchpad for generating novel molecular architectures relevant to drug discovery.
Physicochemical Properties and Safety Data
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | PubChem[1] |
| CAS Number | 51868-45-2 | ChemicalBook[9] |
| Molecular Formula | C₁₅H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 260.33 g/mol | PubChem[1] |
| Melting Point | 75-78 °C | ChemicalBook[9] |
| Appearance | Solid (form) | Sigma-Aldrich |
| Boiling Point | 416.4±45.0 °C (Predicted) | ChemicalBook[9] |
| Density | 1.081±0.06 g/cm³ (Predicted) | ChemicalBook[9] |
Safety and Handling: this compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Avoid formation of dust and aerosols.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis Protocol for this compound
The synthesis of the title compound is most logically achieved via the N,N-diallylation of a suitable aniline precursor, namely 2-amino-4-acetamino anisole. The synthesis of this precursor is also outlined below, based on established chemical patent literature.[1][10][11]
Part A: Synthesis of the Precursor, 2-Amino-4-acetamino anisole
The synthesis of 2-amino-4-acetamino anisole can be accomplished through a multi-step process starting from p-nitroanisole. This involves reduction of the nitro group, acetylation of the resulting amine, nitration of the acetanilide, and a final reduction.[1][11]
Diagram 1: Synthetic pathway to 2-Amino-4-acetamino anisole.
Part B: N,N-Diallylation to Yield this compound
This protocol is adapted from general methods for the N,N-diallylation of anilines.[2][3][12] The use of a solid base catalyst like hydrotalcite or a standard inorganic base such as potassium carbonate is effective.[2][3][12]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-acetamino anisole (1.0 eq).
-
Solvent and Base: Add a suitable solvent such as aqueous ethanol or acetonitrile.[2][3] Add a base, such as potassium carbonate (K₂CO₃, 3.0-6.0 eq) or Mg-Al hydrotalcite.[2][3][13]
-
Addition of Allyl Bromide: While stirring, add allyl bromide (2.5-3.0 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (or maintain at room temperature depending on the chosen catalyst system) and monitor the reaction progress by thin-layer chromatography (TLC).[3] The reaction may take several hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Diagram 2: Final N,N-diallylation step.
Potential Applications in Medicinal Chemistry: Synthetic Pathways to Novel Scaffolds
The true value of this compound lies in its potential for derivatization into novel molecular frameworks. Below are proposed synthetic applications grounded in established chemical reactions.
Synthesis of Nitrogen Heterocycles via Ring-Closing Metathesis (RCM)
The diallylamino group is an ideal substrate for RCM, a powerful reaction for the formation of cyclic compounds. Using a Grubbs-type catalyst, the two allyl chains can be cyclized to form a dihydro-1H-pyrrole ring fused to the anisole core. This creates a novel tricyclic scaffold that can be further functionalized.
Proposed Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous, degassed solvent such as dichloromethane (DCM) or toluene.
-
Add a Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS for the formation of the cyclized product and the release of ethylene gas.
-
Upon completion, cool the reaction, concentrate it, and purify the product by column chromatography.
Diagram 3: Proposed Ring-Closing Metathesis (RCM) workflow.
Aza-Claisen Rearrangement for C-C Bond Formation
While the classic Claisen rearrangement involves allyl aryl ethers, the aza-Claisen rearrangement is a related[14][14]-sigmatropic rearrangement of N-allyl enamines or N-allyl anilines.[14] Under thermal or Lewis acid-catalyzed conditions, it's conceivable that one of the allyl groups could rearrange to the ortho position of the amino group, forming a new C-C bond and introducing an allyl group directly onto the aromatic ring. This would create a highly functionalized aniline derivative, a valuable intermediate for further synthesis.
Conceptual Workflow:
-
Substrate: this compound.
-
Conditions: Heating in a high-boiling solvent or treatment with a Lewis acid (e.g., BF₃·OEt₂).
-
Transformation: A[14][14]-sigmatropic rearrangement occurs where an allyl group migrates from the nitrogen atom to the adjacent carbon atom on the aromatic ring.
-
Product: A C-allylated aniline derivative.
Leveraging the Acetanilide Scaffold
The acetanilide moiety is present in numerous pharmacologically active compounds, including analgesics and anti-inflammatory agents.[7][8] It can also be found in scaffolds targeting viral enzymes like HIV-1 reverse transcriptase.[6] The derivatives of this compound could be explored for:
-
Anti-inflammatory/Analgesic Activity: The core structure shares features with known COX inhibitors.[7]
-
Antiviral Potential: The acetanilide group could be incorporated into larger scaffolds designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6]
-
Antimicrobial Agents: Acetanilide derivatives have also been investigated for their antimicrobial properties.[8]
Further modifications, such as hydrolysis of the acetamide to the free amine, would open up another avenue for derivatization, allowing for the introduction of diverse functionalities through amide bond formation or reductive amination.
Conclusion
This compound represents a precursor of significant, albeit largely untapped, potential in medicinal chemistry. Its synthesis is achievable through established methods, and its functional groups provide multiple handles for sophisticated chemical transformations. The protocols and potential synthetic pathways outlined in this document are intended to serve as a foundational guide for researchers. By employing modern synthetic methods such as olefin metathesis and exploring reactions like the aza-Claisen rearrangement, this precursor can be a valuable starting point for the development of novel heterocyclic and carbocyclic scaffolds for drug discovery programs.
References
-
Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambie . Taylor & Francis Online. Available at: [Link]
-
Full article: Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature . Taylor & Francis Online. Available at: [Link]
-
Claisen rearrangement . Wikipedia. Available at: [Link]
- CN107903182B - Synthesis method of 2-amino-4-acetamino anisole. Google Patents.
- CN104788334A - Synthesis process of 2-amino-4-acetamino anisole. Google Patents.
-
An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below . BYJU'S. Available at: [Link]
-
The Claisen Rearrangement . Organic Reactions. Available at: [Link]
-
18.4: Reactions of Ethers - Claisen Rearrangement . Chemistry LibreTexts. Available at: [Link]
- CN102040526A - Preparation method of N,N-diallyl aniline. Google Patents.
-
Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase . ResearchGate. Available at: [Link]
- CN107746380B - Industrial production method of 2-amino-4-acetamino anisole. Google Patents.
- CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole. Google Patents.
-
Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst . National Institutes of Health. Available at: [Link]
- CN100368385C - Process for preparing 2-amino-4-acetamidoanisole. Google Patents.
-
Scaffold hopping: exploration of acetanilide-containing uracil analogues as potential NNRTIs . PubMed. Available at: [Link]
-
Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities . Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives . Research Journal of Pharmacy and Technology. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Some New Heterocyclic Scaffolds Incorporating the Acetanilide Moiety . ResearchGate. Available at: [Link]
-
Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities | Request PDF . ResearchGate. Available at: [Link]
-
8.10: Reactions of Aromatic Compounds- Introduction of one group onto the ring . Chemistry LibreTexts. Available at: [Link]
-
Diallyl Sulfide and Its Role in Chronic Diseases Prevention . PubMed. Available at: [Link]
-
Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound . Hindawi. Available at: [Link]
-
Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 . PubMed Central. Available at: [Link]
-
Aromatic Reactivity . Michigan State University Chemistry. Available at: [Link]
-
Ch17 Reactions of Aromatic Compounds . University of Calgary. Available at: [Link]
-
Electrophilic Aromatic Substitution Mechanism . Master Organic Chemistry. Available at: [Link]
-
Diallyl sulfide, a flavor component of garlic (Allium sativum), inhibits dimethylhydrazine-induced colon cancer . PubMed. Available at: [Link]
-
Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems . Dove Medical Press. Available at: [Link]
-
Organic Chemistry II / CHEM 252 Chapter 15 – Reactions of Aromatic Compounds . University of Illinois Chicago. Available at: [Link]
Sources
- 1. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Scaffold hopping: exploration of acetanilide-containing uracil analogues as potential NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 8. rjptonline.org [rjptonline.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 11. CN107746380B - Industrial production method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN102040526A - Preparation method of N,N-diallyl aniline - Google Patents [patents.google.com]
- 14. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Substituted Aniline Derivatives
Introduction: The Central Role of Substituted Anilines in Modern Chemistry
Substituted anilines are a cornerstone of modern organic synthesis, serving as indispensable building blocks and key intermediates in the pharmaceutical, agrochemical, and materials science industries.[1] Their versatile chemical nature, stemming from the electron-rich aromatic ring and the reactive amino group, allows for a vast array of chemical transformations. This reactivity, however, also presents challenges in achieving selective and efficient synthesis. This guide provides an in-depth exploration of the most robust and widely employed protocols for the synthesis of substituted aniline derivatives, offering field-proven insights into experimental choices and troubleshooting. We will delve into the mechanistic underpinnings of each method, providing researchers with the knowledge to not only replicate these protocols but also to adapt and innovate upon them.
Strategic Approaches to Aniline Synthesis: A Comparative Overview
The synthesis of substituted anilines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule. The primary synthetic routes that will be discussed in detail are:
-
Reduction of Nitroarenes: A classical and highly reliable method.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile cross-coupling reaction.
-
Copper-Catalyzed Ullmann Condensation: A traditional method that has seen significant recent improvements.
-
Nucleophilic and Electrophilic Aromatic Substitution: Fundamental reactions for aniline synthesis and functionalization.
The following sections will provide detailed protocols, mechanistic insights, and comparative data for each of these transformative methods.
Reduction of Nitroarenes: The Workhorse of Aniline Synthesis
The reduction of nitroarenes to their corresponding anilines is one of the oldest and most dependable methods for aniline synthesis.[2][3] This approach is particularly advantageous due to the ready availability of a wide variety of substituted nitroaromatics, which can be synthesized via electrophilic nitration of the parent arene.[2]
Causality of Experimental Choices: The choice of reducing agent is critical and depends on the desired selectivity and the presence of other reducible functional groups. For general-purpose reductions, catalytic hydrogenation offers a clean and efficient route.[3] In contrast, metal/acid combinations like Fe/HCl (Béchamp reduction) are cost-effective for large-scale industrial production, though they generate significant waste.[4] Milder reducing agents are employed when sensitive functional groups must be preserved.
Protocol 1: Catalytic Hydrogenation of a Substituted Nitroarene
This protocol describes the general procedure for the reduction of a nitroarene to an aniline using palladium on carbon (Pd/C) as the catalyst.
Experimental Workflow:
Caption: General workflow for the catalytic hydrogenation of nitroarenes.
Step-by-Step Methodology:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the substituted nitroarene (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation:
| Entry | Nitroarene Substrate | Reducing System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-chloro-4-nitrobenzene | H₂, Pd/C | Ethanol | 25 | 2 | >95 | [3] |
| 2 | 2-nitrotoluene | Fe, HCl | Water/Ethanol | 100 | 4 | 90 | [4] |
| 3 | 4-nitrobenzoic acid | Sn, HCl | Ethanol | 78 | 6 | 85 | [5] |
Buchwald-Hartwig Amination: A Paradigm of Modern Cross-Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines.[6][7] This method allows for the formation of C-N bonds between aryl halides or triflates and a wide variety of amines, including ammonia surrogates to yield primary anilines.[4] Its broad substrate scope and functional group tolerance make it a powerful tool in drug discovery and development.[6]
Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving oxidative addition, ligand exchange, and reductive elimination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Synthesis of a Primary Aniline using an Ammonia Surrogate
This protocol details the synthesis of a primary aniline from an aryl bromide using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as an ammonia surrogate.[8]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(dba)₂, 1-2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Add the aryl bromide (1.0 eq) and lithium bis(trimethylsilyl)amide (1.2-1.5 eq).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection and Purification: The resulting silylated aniline can often be hydrolyzed in situ during the work-up or by treatment with a mild acid. Purify the crude aniline by column chromatography.
Data Presentation:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-bromotoluene | Pd(dba)₂/P(t-Bu)₃ | LiN(SiMe₃)₂ | Toluene | 100 | 92 | [8] |
| 2 | 3-chlorobenzonitrile | Pd₂(dba)₃/XPhos | NaOt-Bu | Dioxane | 110 | 88 | [4] |
| 3 | 2-bromopyridine | Pd(OAc)₂/SPhos | Cs₂CO₃ | t-AmylOH | 100 | 95 | [4] |
Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[4][9] While historically requiring harsh reaction conditions, modern advancements with the use of ligands have made the Ullmann condensation a milder and more versatile method.[9]
Causality of Experimental Choices: The choice of copper source, ligand, and base are all crucial for a successful Ullmann condensation. Copper(I) salts are generally more effective catalysts.[10] The addition of a ligand, often a diamine or an amino acid, can significantly accelerate the reaction and allow for lower reaction temperatures.[10]
Protocol 3: Ligand-Accelerated Ullmann Amination
This protocol describes the synthesis of a substituted aniline via a copper-catalyzed coupling of an aryl iodide with an amine, using a ligand to facilitate the reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 eq), the amine (1.2-2.0 eq), the copper(I) catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.
-
Reaction: Heat the reaction mixture with stirring under an inert atmosphere. The reaction temperature can range from 80-120 °C depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Electrophilic and Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS): The amino group of aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions.[2] Direct electrophilic substitution on aniline, such as nitration or halogenation, can be challenging due to the high reactivity of the aniline ring, which can lead to polysubstitution and oxidation.[11][12] To control the reactivity, the amino group is often protected as an acetanilide.[13]
Nucleophilic Aromatic Substitution (SNAr): This reaction is effective for synthesizing anilines when the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group (typically a halide).[2][14]
Protocol 4: Synthesis of 2,4-Dinitroaniline via SNAr
Experimental Workflow:
Caption: Workflow for the synthesis of 2,4-dinitroaniline via SNAr.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.
-
Amine Addition: Add an excess of concentrated aqueous ammonia (e.g., 5-10 eq).
-
Reaction: Gently heat the reaction mixture (e.g., on a steam bath) with stirring for about 1 hour.
-
Product Formation: The product, 2,4-dinitroaniline, is sparingly soluble and will precipitate from the reaction mixture upon formation.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified 2,4-dinitroaniline in a desiccator or a vacuum oven.
Conclusion and Future Outlook
The synthesis of substituted anilines remains a vibrant area of research, with ongoing efforts to develop more efficient, sustainable, and atom-economical methods.[15] While classical methods like nitroarene reduction continue to be valuable, modern catalytic approaches such as the Buchwald-Hartwig amination have significantly expanded the synthetic chemist's toolbox, enabling the construction of complex molecular architectures with high precision. The choice of synthetic route will always be a multifactorial decision, balancing considerations of substrate scope, cost, and environmental impact. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more sophisticated and selective methods for the synthesis of this fundamentally important class of compounds.
References
-
Organic Letters. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ACS Publications. [Link]
-
Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination. Organic Process Research & Development, 23(8), 1478-1483. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
ChemHelp ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (2025). Recent Advancements of Replacing Existing Aniline Production Process With Environmentally Friendly One-Pot Process: An Overview. [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
-
RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
ACS Publications. (2012). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
-
MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. [Link]
- Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]
-
PubMed. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]
-
YouTube. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. [Link]
-
YouTube. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline [Video]. [Link]
-
ResearchGate. (2025). Copper-Catalyzed Amination of Aryl Halides. Single-Step Synthesis of Triarylamines. [Link]
-
ACS Publications. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. [Link]
-
ACS Publications. (n.d.). A New Route to 4-Aminodiphenylamine via Nucleophilic Aromatic Substitution for Hydrogen: Reaction of Aniline and Azobenzene. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
ChemistryViews. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. [Link]
-
YouTube. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy [Video]. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
NIH. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. testbook.com [testbook.com]
- 13. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 14. m.youtube.com [m.youtube.com]
- 15. tandfonline.com [tandfonline.com]
Application Note: Characterizing the Bioactivity of 4-Acetylamino-2-(diallylamino)anisole (ADA-421) Using Cell-Based Assays
Introduction
The discovery and characterization of novel small molecules are foundational to therapeutic innovation. 4-Acetylamino-2-(diallylamino)anisole, hereafter designated as ADA-421, is a novel investigational compound. Its structure, featuring an acetylamino group and a substituted anisole core, suggests potential bioactivity, as these moieties are present in various pharmacologically active agents. Preliminary structural analysis indicates that ADA-421 may modulate intracellular signaling pathways, potentially those involved in inflammation and cell survival. Dysregulation of inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, is implicated in numerous diseases, making it a key target for therapeutic intervention.[1][2][3]
This guide provides a comprehensive framework for the initial characterization of ADA-421. We present detailed protocols for two essential, high-throughput cell-based assays designed to establish a foundational bioactivity profile:
-
Cell Viability and Cytotoxicity Assessment: A critical first step to determine the compound's intrinsic toxicity and establish a safe therapeutic window for subsequent mechanistic studies.[4][5][6] We will employ the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a robust method that quantifies ATP as an indicator of metabolically active cells.[7][8]
-
NF-κB Signaling Pathway Modulation: A mechanistic assay to investigate the hypothesis that ADA-421 possesses anti-inflammatory properties. This will be accomplished using a luciferase-based reporter gene assay, which provides a quantitative measure of NF-κB transcriptional activity.[1][9]
These protocols are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data, facilitating the critical go/no-go decisions in the early stages of the drug discovery pipeline.[10][11][12]
Part 1: Cell Viability and Cytotoxicity Profiling
Principle of the Assay
Before investigating the specific mechanism of a novel compound, it is imperative to assess its effect on cell health.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" method that determines the number of viable cells in culture by quantifying adenosine triphosphate (ATP), a key biomarker of metabolic activity.[8] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP released from lysed viable cells, generates a stable, long-lasting luminescent signal that is directly proportional to the number of living cells in the culture.[7][13] This allows for the rapid determination of the compound's concentration-dependent cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for ADA-421 cytotoxicity assessment.
Detailed Protocol: CellTiter-Glo® Assay
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a disease-relevant line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
ADA-421 compound, dissolved in DMSO (10 mM stock)
-
Opaque-walled 96-well microplates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete culture medium to the desired density (e.g., 5,000-10,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells with medium only for background measurement.[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of ADA-421 in complete culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Return the plate to the incubator for a duration relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14][15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
The data should be analyzed by first subtracting the average background luminescence (medium-only wells) from all experimental wells. The results are then normalized as a percentage of the vehicle-treated control wells. A dose-response curve is generated by plotting percent viability against the log of the compound concentration, and the IC₅₀ value is calculated using a non-linear regression model (four-parameter logistic fit).
Table 1: Example Cytotoxicity Data for ADA-421
| ADA-421 Conc. (µM) | Luminescence (RLU) | % Viability (Normalized) |
|---|---|---|
| Vehicle (0) | 1,520,300 | 100.0% |
| 0.1 | 1,495,100 | 98.3% |
| 0.3 | 1,535,400 | 101.0% |
| 1.0 | 1,388,200 | 91.3% |
| 3.0 | 1,105,900 | 72.7% |
| 10.0 | 745,000 | 49.0% |
| 30.0 | 250,600 | 16.5% |
| 100.0 | 85,100 | 5.6% |
| Calculated IC₅₀ | | 10.2 µM |
Part 2: Mechanistic Study - NF-κB Reporter Assay
Principle of the Assay
To test the hypothesis that ADA-421 has anti-inflammatory activity, we can measure its effect on the NF-κB signaling pathway.[2][3] The NF-κB reporter assay is a powerful tool for this purpose.[1] It utilizes a cell line (e.g., HEK293T) stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of a promoter with multiple NF-κB response elements.[1][16] When the NF-κB pathway is activated by a stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α), NF-κB translocates to the nucleus, binds to these elements, and drives the expression of luciferase.[1] An inhibitory compound like ADA-421 will prevent this process, leading to a quantifiable decrease in the luminescent signal.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and assay principle.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cell line stably expressing an NF-κB luciferase reporter
-
Complete culture medium
-
ADA-421 compound, dissolved in DMSO (10 mM stock)
-
TNF-α (recombinant human), as pathway activator
-
Opaque-walled 96-well microplates
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System, Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well opaque-walled plate at a density of 20,000-40,000 cells per 100 µL.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[16]
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of ADA-421 in culture medium at 2x the final desired concentration.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control.
-
Incubate the plate for 1-2 hours at 37°C. This step allows the compound to enter the cells before pathway stimulation.[1]
-
-
Pathway Activation:
-
Prepare a solution of TNF-α in culture medium at 2x the final desired concentration (the optimal concentration, e.g., 10 ng/mL, should be determined empirically).
-
Add 50 µL of the TNF-α solution to all wells except the unstimulated (negative control) wells. Add 50 µL of medium to the unstimulated wells.
-
-
Luciferase Assay Measurement:
-
Equilibrate the plate to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol (e.g., Dual-Glo®).[17] This typically involves adding the luciferase reagent, incubating for 10 minutes, and reading the luminescence.[1] If using a dual-reporter system, a second reagent is added to quench the firefly signal and activate the control (e.g., Renilla) luciferase signal.
-
Data Analysis and Presentation
Data should be normalized by calculating the ratio of the experimental reporter (firefly) to the control reporter (Renilla) if a dual system is used. The inhibitory effect is calculated as a percentage relative to the stimulated (TNF-α + vehicle) control after subtracting the background from the unstimulated control. An IC₅₀ value is determined by plotting the percent inhibition against the log of ADA-421 concentration.
Table 2: Example NF-κB Inhibition Data for ADA-421
| ADA-421 Conc. (µM) | Normalized Luminescence | % Inhibition |
|---|---|---|
| Unstimulated | 5,200 | N/A |
| Stimulated (Vehicle) | 98,500 | 0.0% |
| 0.03 | 95,300 | 3.4% |
| 0.1 | 85,100 | 14.4% |
| 0.3 | 65,400 | 35.5% |
| 1.0 | 48,800 | 53.3% |
| 3.0 | 25,600 | 78.1% |
| 10.0 | 9,100 | 95.8% |
| Calculated IC₅₀ | | 0.9 µM |
Conclusion
The protocols detailed in this application note provide a robust and efficient strategy for the initial characterization of the novel compound ADA-421. By first establishing a cytotoxicity profile using the CellTiter-Glo® assay, researchers can define a non-toxic concentration range for subsequent mechanistic studies. The NF-κB reporter assay then offers a direct and quantitative method to assess the compound's potential anti-inflammatory activity. Together, these assays generate the foundational data necessary to guide further preclinical development and validate ADA-421 as a potential therapeutic candidate.
References
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
- BenchChem. (2025). Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045.
- Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- ResearchGate. (n.d.). Principle and applications of the cytotoxicity assay.
- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
- Peiris, D. S. H. S., et al. (2025).
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Ayurlog. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Alternative Protocol).
- National Institutes of Health (NIH). (n.d.).
- EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Overnight Protocol).
- ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- National Institutes of Health (NIH). (n.d.). A review for cell-based screening methods in drug discovery. PMC.
- Virology Research Services. (2024). Understanding Cytotoxicity.
- MDPI. (n.d.).
- AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway.
- Abcam. (n.d.). Cell viability assays.
- Chemistry LibreTexts. (2024). Different Cytotoxicity Assays.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- INNOSC Theranostics and Pharmacological Sciences. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journalajrb.com [journalajrb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. resources.amsbio.com [resources.amsbio.com]
Application Notes & Protocols: In Vitro Studies with Diallylamino Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Diallylamino Compounds
Diallylamino compounds, a class of organosulfur molecules predominantly derived from garlic (Allium sativum), have garnered significant scientific interest for their broad therapeutic potential.[1][2][3] Molecules such as diallyl disulfide (DADS) and diallyl trisulfide (DATS) are formed from the enzymatic conversion of allicin when garlic is crushed.[1] Extensive in vitro research has demonstrated their potent anti-cancer, anti-inflammatory, and antimicrobial activities.[1][4][5][6]
The primary mechanisms underlying the bioactivity of these compounds involve the induction of apoptosis (programmed cell death), regulation of cell cycle arrest, and modulation of key signaling pathways involved in cell proliferation and survival.[2][3][7][8] For instance, DADS has been shown to inhibit the growth of various cancer cell lines by inducing G2/M phase cell cycle arrest and triggering apoptosis through the modulation of Bcl-2 family proteins and caspase activation.[3][7] Furthermore, some diallylamino compounds are known to act as histone deacetylase (HDAC) inhibitors, an important mechanism in epigenetic regulation and cancer therapy.[7]
This document serves as a comprehensive guide for researchers, providing detailed protocols for the in vitro evaluation of novel diallylamino compounds. It emphasizes robust experimental design, data interpretation, and mechanistic elucidation to facilitate the drug discovery process.
Section 1: Initial Cytotoxicity Screening
The foundational step in evaluating any new bioactive compound is to determine its dose-dependent effect on cell viability.[9][10][11] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[9]
Protocol 1.1: MTT Assay for Cell Viability
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][12]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Must be optimized to ensure cells are in a logarithmic growth phase throughout the experiment, preventing artifacts from overconfluence or insufficient cell numbers.
-
Compound Solvent: DMSO is commonly used, but its final concentration must be kept low (typically <0.5%) to avoid solvent-induced toxicity.[9]
-
Incubation Time: Testing multiple time points (e.g., 24, 48, 72 hours) is crucial as compound effects can be time-dependent.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock of the diallylamino compound in complete culture medium. Perform serial dilutions to create a range of final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and no-cell blank controls (medium only).[10]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage of the vehicle control. Plot the results to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell Line Examples | MCF-7 (Breast), HCT116 (Colon), A549 (Lung) | Select lines relevant to the therapeutic hypothesis. |
| Compound Conc. Range | 0.1 µM to 100 µM (Logarithmic dilutions) | Broad range to capture the full dose-response curve. |
| Positive Control | Doxorubicin or Staurosporine | Ensures the assay is responsive to known cytotoxic agents. |
| Vehicle Control | DMSO (at highest concentration used) | Accounts for any effects of the solvent on cell viability. |
Section 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the compound induces cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Workflow for Mechanistic Investigation
Caption: General workflow for in-vitro compound evaluation.
Protocol 2.1: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay is the gold standard for differentiating between viable, apoptotic, and necrotic cells.[9][13]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[14][15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[15][16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14][15]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the diallylamino compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9][17]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.[13]
Section 3: Investigating Molecular Pathways
Protocol 3.1: Western Blot for Apoptosis Markers
Western blotting allows for the detection of specific proteins to confirm the activation of apoptotic pathways.[18][19] Key markers include caspases and their substrates.[19][20] Caspases are synthesized as inactive pro-enzymes and are cleaved into active fragments during apoptosis.[19][21]
Key Markers & Rationale:
-
Caspase-3 (Cleaved): An executioner caspase, its cleavage from a ~32 kDa pro-form to active ~17/19 kDa fragments is a central event in apoptosis.[19][20]
-
PARP (Cleaved): Poly (ADP-ribose) polymerase is a substrate of activated caspase-3. Its cleavage from a ~116 kDa form to an ~89 kDa fragment is a hallmark of apoptosis.[19][20][22]
-
Bcl-2 and Bax: These are pro-survival and pro-apoptotic proteins, respectively. A change in the Bax/Bcl-2 ratio can indicate the involvement of the intrinsic (mitochondrial) apoptosis pathway.[7]
Step-by-Step Methodology (Abbreviated):
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting cleaved caspase-3, PARP, or other proteins of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3.2: Cell Cycle Analysis by PI Staining
Diallylamino compounds often induce cell cycle arrest.[2] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[23][24]
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[23] The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with the compound as described previously.
-
Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[24][25][26] Fix for at least 30 minutes on ice.[24][26] Cells can be stored at -20°C for several weeks at this stage.[25]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[26]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[23][25] RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[23][25]
-
Incubation: Incubate for 30 minutes at room temperature.[24]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[24]
Hypothetical Signaling Pathway
Caption: Apoptotic pathways modulated by diallylamino compounds.
Protocol 3.3: HDAC Inhibitor Screening Assay
Since histone modification is a known mechanism for some diallylamino compounds, a direct enzymatic assay can confirm this activity.[2][7] Fluorogenic assays are commonly used for high-throughput screening.[27][28][29][30]
Principle: The assay uses a substrate containing an acetylated lysine residue linked to a fluorophore.[28] In the presence of an HDAC enzyme, the acetyl group is removed. A developer solution is then added that specifically acts on the deacetylated substrate to release the fluorophore, generating a fluorescent signal proportional to HDAC activity.[28][30]
Step-by-Step Methodology (Based on a commercial kit):
-
Reagent Preparation: Prepare assay buffer, dilute the HDAC enzyme (e.g., HDAC1 or HDAC3), and prepare serial dilutions of the diallylamino compound.[31]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the fluorogenic substrate, the HDAC enzyme, and the test compound (or a known inhibitor like Trichostatin A as a positive control).[28][31]
-
Enzyme Reaction: Incubate the plate at 37°C for 30-60 minutes to allow the deacetylation reaction to occur.[31]
-
Signal Development: Add the developer solution to each well and incubate for another 15-30 minutes at room temperature.[31]
-
Data Acquisition: Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 485/528 nm, depending on the fluorophore).[28][30][31]
-
Analysis: Calculate the percent inhibition of HDAC activity for each compound concentration and determine the IC50 value.
References
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. PMC. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]
-
Apoptosis assays: western blots. YouTube. [Link]
-
The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. PMC. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. [Link]
-
Diallyl disulfide induces DNA damage and growth inhibition in colorectal cancer cells by promoting POU2F1 ubiquitination. PMC. [Link]
-
In Vitro Efficacy of Diallyl Sulfides against the Periodontopathogen Aggregatibacter actinomycetemcomitans. PMC. [Link]
-
The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. Frontiers. [Link]
-
Diallyl trisulfide inhibits in vitro angiogenesis in endothelial cells in association with caspase-dependent apoptosis and inactivation of Akt. Cancer Research. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Molecular mechanisms for the anti-cancer effects of diallyl disulfide. PubMed. [Link]
-
Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide (DAS) and related compounds from garlic. PubMed. [Link]
-
Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers. [Link]
-
Molecular mechanisms for the anti-cancer effects of diallyl disulfide. ResearchGate. [Link]
-
The Progress of Diallyl Disulfide in Anti-Cancer. Longdom Publishing. [Link]
Sources
- 1. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Diallyl disulfide induces DNA damage and growth inhibition in colorectal cancer cells by promoting POU2F1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Efficacy of Diallyl Sulfides against the Periodontopathogen Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 7. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kosheeka.com [kosheeka.com]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. caymanchem.com [caymanchem.com]
- 29. HDAC1 Inhibitor Screening Assay Kit(KA1320) | Abnova [abnova.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biological Efficacy of Anisole Derivatives: A Comprehensive Guide for Researchers
Introduction: The Therapeutic Potential of Anisole Scaffolds
Anisole, a simple methoxybenzene, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug development across various therapeutic areas. The strategic modification of the anisole ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced potency and selectivity. This guide provides a detailed overview of the techniques and protocols essential for the comprehensive evaluation of the biological efficacy of novel anisole derivatives. We will delve into the core assays for assessing their antimicrobial, antioxidant, anticancer, and neuroprotective potential, providing not just the "how" but also the critical "why" behind each experimental choice.
Our approach emphasizes a hierarchical screening process, beginning with robust in vitro assays to establish primary activity and elucidate mechanisms of action. Promising candidates can then be advanced to more complex cell-based models and ultimately to in vivo studies to assess their therapeutic potential in a physiological context. This structured evaluation is crucial for identifying lead compounds with the highest probability of clinical success.[1]
I. Antimicrobial Efficacy: Combating Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Anisole derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities.[2][3][4] The initial assessment of these compounds involves determining their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible microbial growth.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This method is a gold-standard for quantifying the antimicrobial activity of a compound.
Principle: A serial dilution of the anisole derivative is prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. The MIC is determined by visual inspection of turbidity after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the anisole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: Add the diluted inoculum to each well containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Interpretation:
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Anisole Derivative A | 8 | 32 | 16 |
| Anisole Derivative B | >128 | >128 | 64 |
| Standard Antibiotic | 2 | 4 | N/A |
| Standard Antifungal | N/A | N/A | 1 |
Causality Behind Choices: The broth microdilution method is chosen for its reproducibility and ability to test multiple compounds and concentrations simultaneously, making it ideal for initial screening. The selection of test organisms should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a representative fungus (e.g., Candida albicans), to assess the spectrum of activity.[3]
II. Antioxidant Capacity: Mitigating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Many plant-derived phenolic compounds, including anisole derivatives, are potent antioxidants.[5][6] The evaluation of antioxidant activity typically involves multiple assays to capture different mechanisms of action.[7][8][9]
Key Assays for Antioxidant Activity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[5][10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds.[7][8]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5][9]
Protocol 2: DPPH Radical Scavenging Assay
Principle: The antioxidant compound reduces the stable DPPH radical, and the decrease in absorbance is measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the anisole derivative.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Data Presentation:
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP Value (µM Fe(II)/mg) |
| Anisole Derivative C | 15.2 | 25.8 | 150.4 |
| Anisole Derivative D | 45.7 | 60.1 | 89.2 |
| Ascorbic Acid (Standard) | 5.6 | 8.9 | 250.1 |
Expertise in Action: It is crucial to use multiple antioxidant assays as they reflect different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer).[8] The IC50 value, the concentration required to scavenge 50% of the radicals, is a standard metric for comparing the potency of different compounds.
III. Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents is a cornerstone of drug discovery. Anisole derivatives have shown promise as cytotoxic agents against various cancer cell lines.[11][12] The initial evaluation of anticancer potential typically involves in vitro cytotoxicity and anti-proliferative assays.[13][14]
Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized, and the absorbance is measured.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the anisole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Visualizing the Workflow:
Caption: Workflow for the MTT cell viability assay.
Delving Deeper: Mechanism of Action
Once cytotoxic activity is confirmed, it is essential to investigate the underlying mechanism of cell death. Key assays include:
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.[15]
-
Western Blotting: This technique is used to detect and quantify the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., caspases, Bcl-2 family proteins, p53).[16][17][18][19]
-
Quantitative PCR (qPCR): To analyze changes in the expression of genes related to apoptosis and cell proliferation at the mRNA level.[20][21]
Protocol 4: Western Blotting for Caspase-3 Cleavage
Principle: This protocol detects the cleavage of pro-caspase-3 into its active form, a hallmark of apoptosis.
Step-by-Step Protocol:
-
Protein Extraction: Treat cancer cells with the anisole derivative, lyse the cells, and quantify the protein concentration.[18]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[19]
Illustrating the Pathway:
Caption: Intrinsic apoptosis pathway activation.
IV. Neuroprotective Properties: Guarding the Nervous System
Neurodegenerative diseases represent a significant unmet medical need. Anisole derivatives have been investigated for their potential to protect neurons from various insults.[22][23] In vitro models of neurotoxicity are essential for the initial screening of neuroprotective compounds.[24][25][26]
Protocol 5: In Vitro Neuroprotection Assay using SH-SY5Y Cells
Principle: The human neuroblastoma SH-SY5Y cell line is a widely used model for neurodegenerative disease research. Neurotoxicity can be induced by various agents (e.g., H₂O₂, 6-OHDA, MPP⁺), and the protective effect of the anisole derivative is assessed by measuring cell viability.
Step-by-Step Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with the anisole derivative for a specific period (e.g., 2 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 500 µM H₂O₂) for 24 hours.[23]
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
Interpreting Neuroprotective Efficacy:
| Treatment | Cell Viability (%) |
| Control | 100 ± 5.2 |
| H₂O₂ alone | 52.3 ± 3.8 |
| Anisole Derivative E + H₂O₂ | 85.1 ± 4.5 |
| Anisole Derivative F + H₂O₂ | 65.7 ± 2.9 |
Scientific Rationale: The use of differentiated SH-SY5Y cells provides a more physiologically relevant model of mature neurons. Pre-treatment with the compound allows for the assessment of its ability to prevent or mitigate neuronal damage.
V. Enzyme Inhibition Assays: Targeting Specific Pathways
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[27][28][29] If the anisole derivative is designed to target a particular enzyme, a direct enzyme inhibition assay is crucial.
Protocol 6: General Enzyme Inhibition Assay
Principle: The activity of a purified enzyme is measured in the presence and absence of the inhibitor. The rate of the enzyme-catalyzed reaction is monitored by measuring the appearance of a product or the disappearance of a substrate over time.[30]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the anisole derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[31]
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and calculate the IC50 value. Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
VI. Advancing to In Vivo Models
While in vitro assays are essential for initial screening and mechanism of action studies, they do not fully recapitulate the complexity of a living organism.[32] Promising anisole derivatives should be further evaluated in appropriate animal models to assess their efficacy, pharmacokinetics, and safety.[33][34][35]
-
Anticancer Efficacy: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the in vivo antitumor activity of new compounds.[1][36]
-
Neuroprotection: Animal models of neurodegenerative diseases, such as those for Parkinson's or Alzheimer's disease, are crucial for assessing the therapeutic potential of neuroprotective agents.[37][38][39]
The transition from in vitro to in vivo studies is a critical step in the drug development process, providing essential data for potential clinical trials.[1]
Conclusion
The comprehensive evaluation of the biological efficacy of anisole derivatives requires a multi-faceted approach, employing a battery of well-validated in vitro and in vivo assays. By systematically assessing their antimicrobial, antioxidant, anticancer, and neuroprotective properties, researchers can identify promising lead compounds for further development. This guide provides a foundational framework of protocols and the scientific rationale behind them, empowering researchers to conduct rigorous and meaningful evaluations of this versatile class of molecules.
References
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (n.d.). National Institutes of Health.
- Animal Models of Neurodegenerative Diseases. (n.d.). National Institutes of Health.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- How can animal models be used to study neurodegenerative diseases? (2025, May 28). Patsnap Synapse.
- Western Blot Protocols and Recipes. (n.d.). Thermo Fisher Scientific.
- A Review on Neurodegenerative Diseases with their Suitable Animal Models. (2022, September 22).
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
- In vivo screening models of anticancer drugs. (n.d.). Tel Aviv University.
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). PubMed Central.
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). Frontiers.
- Western blot protocol. (n.d.). Abcam.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
- IN VIVO Screening Models of Anticancer Drugs. (n.d.). Semantic Scholar.
- Western Blot Protocol - Immunoblotting or Western Blot. (n.d.). Sigma-Aldrich.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
- Assays for Natural Antioxidant. (2020, July 18). ResearchGate.
- Good practice guide for the application of quantitative PCR (qPCR). (n.d.). Gene-Quantification.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March). PubMed.
- In Vitro Assay Development for Novel Anti-Cancer Agents. (n.d.). Benchchem.
- qPCR (real-time PCR) protocol explained. (2021, January 4). YouTube.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PubMed Central.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
- GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.).
- Gene Expression Analysis by Reverse Transcription Quantitative PCR. (n.d.).
- Quantitative PCR Basics. (n.d.). Sigma-Aldrich.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central.
- Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.).
- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PubMed Central.
- Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. (2005, March 28). Semantic Scholar.
- A near-universal way to measure enzyme inhibition. (2018, March 1). Newsroom.
- How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme? (2021, July 21). ResearchGate.
- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). MDPI.
- Synthesis and antimicrobial activity of some new anilino benzimidazoles. (n.d.). PubMed.
- Biological activity of anisole help in pass online program. (2024, February 11). ResearchGate.
- A Comparative Analysis of the Neuroprotective Efficacy of Salsolinol and Its Derivatives. (n.d.). Benchchem.
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024, December 23). PubMed Central.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health.
- Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. (n.d.). PubMed Central.
- New azole derivatives showing antimicrobial effects and their mechanism of antifungal activity by molecular modeling studies. (n.d.). PubMed.
- Neuroprotective and Anti-Inflammatory Activities of Hybrid Small-Molecule SA-10 in Ischemia/Reperfusion-Induced Retinal Neuronal Injury Models. (2024, February 25). MDPI.
- Synthesis, characterization and antimicrobial activity of some novel isoxazoles. (2025, August 6).
- Plant-Derivatives Small Molecules with Antibacterial Activity. (n.d.). MDPI.
- Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). MDPI.
- An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (n.d.). MDPI.
- Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. (2017, November 13). PubMed.
- Mutagens- Definition, Types (Physical, Chemical, Biological). (2023, August 3). Microbe Notes.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2025, August 10). ResearchGate.
Sources
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New azole derivatives showing antimicrobial effects and their mechanism of antifungal activity by molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 20. gene-quantification.de [gene-quantification.de]
- 21. elearning.unite.it [elearning.unite.it]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. api.pageplace.de [api.pageplace.de]
- 29. [PDF] Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]
- 32. How can animal models be used to study neurodegenerative diseases? [synapse.patsnap.com]
- 33. ijpbs.com [ijpbs.com]
- 34. cris.tau.ac.il [cris.tau.ac.il]
- 35. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 36. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 38. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 39. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Acetylamino-2-(diallylamino)anisole
Welcome to the technical support center for the purification of 4-Acetylamino-2-(diallylamino)anisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and achieve high purity of your target compound.
Introduction to the Challenges
This compound is a polar aromatic amine with multiple functional groups that can present unique purification challenges. The presence of a basic tertiary amine, an amide, and an ether group contributes to its polarity and potential for strong interactions with stationary phases in chromatography. Furthermore, potential side reactions during its synthesis can lead to a variety of impurities with similar polarities, making separation difficult. This guide will walk you through the common issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 4-amino-2-methoxyaniline, 4-acetamidophenol, or mono-allylated intermediates.
-
O-Alkylated Isomer: During the diallylation step, some O-alkylation of a precursor phenol can occur, leading to an isomer that can be difficult to separate.
-
Over-alkylated Product: Formation of a quaternary ammonium salt can occur if the diallylamino group reacts further with the allyl halide.
-
Di-acetylated Byproduct: If the starting material has more than one amino group, di-acetylation can be a side reaction.
-
Hydrolyzed Product: The acetylamino group can be susceptible to hydrolysis back to an amino group, especially if the reaction or work-up conditions are acidic.[1][2][3][4]
Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds like this compound. The diallylamino group can interact strongly with the acidic silanol groups on the silica surface, potentially leading to decomposition.[5] To mitigate this, you can:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as amine-functionalized silica.[3]
Q3: I am observing significant peak tailing during column chromatography. What causes this and how can I improve the peak shape?
A3: Peak tailing for a basic compound like this compound is often caused by strong interactions between the basic diallylamino group and the acidic silanol groups on the silica gel surface.[5] This leads to a portion of the analyte being retained longer, causing the characteristic tailing. To improve peak shape:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (0.1-1%), into your mobile phase. This will "mask" the active silanol sites and lead to more symmetrical peaks.
-
Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column with an appropriate aqueous-organic mobile phase might provide better peak shapes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Irreversible adsorption or degradation on silica gel.[5] 2. Co-elution of the product with a major impurity. 3. Product is too polar and remains on the column. | 1. Perform a small-scale stability test on a TLC plate. If degradation is observed, switch to a deactivated silica, alumina, or an amine-functionalized column. 2. Optimize the mobile phase polarity for better separation. A shallower gradient or isocratic elution might be necessary. 3. Use a more polar solvent system. For very polar compounds, a system like 1-10% of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[1] |
| Persistent Impurity with Similar Rf to Product | 1. Isomeric impurity (e.g., O-allylated vs. N-allylated). 2. Starting material with very similar polarity. | 1. Try a different stationary phase (e.g., alumina or a cyano-bonded phase) which may offer different selectivity. 2. Consider derivatizing the impurity or the product to alter its polarity before chromatography. 3. Recrystallization may be a more effective technique for removing closely related impurities. |
| Difficulty in Achieving Crystallization | 1. Presence of oily impurities inhibiting crystal lattice formation. 2. Product is an oil at room temperature. 3. Inappropriate solvent system for crystallization. | 1. First, attempt to remove oily impurities by passing the crude product through a short plug of silica gel or alumina. 2. If the product is an oil, consider converting it to a salt (e.g., hydrochloride) which is often crystalline. 3. Systematically screen for a suitable crystallization solvent or solvent mixture (e.g., ethyl acetate/hexanes, ethanol/water). |
| Product Elutes at the Solvent Front in Normal Phase Chromatography | 1. The compound is too polar for the chosen solvent system. | 1. Start with a more polar mobile phase (e.g., a higher percentage of ethyl acetate or methanol in your non-polar solvent). 2. Consider switching to reversed-phase chromatography where polar compounds are more retained.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize degradation and improve peak shape for this compound.
1. Preparation of Deactivated Silica Gel: a. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). b. Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly. c. Pack the column with the deactivated silica slurry.
2. Column Equilibration: a. Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
4. Elution: a. Begin elution with the initial mobile phase. b. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). c. Collect fractions and monitor by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization can be a highly effective method for purifying solid compounds.
1. Solvent Selection: a. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. b. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).
2. Dissolution: a. Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Decolorization (if necessary): a. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. b. Hot filter the solution to remove the charcoal.
4. Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. b. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of acetanilide. [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN102718664A - Preparation method of N-allyl aniline compound - Google Patents [patents.google.com]
- 4. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 5. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Technical Support Center: Synthesis of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide
Welcome to the technical support guide for the synthesis of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on extensive experience with N-alkylation and related aromatic amine chemistry. Our goal is to help you identify, understand, and mitigate common impurities encountered during this synthesis.
Overview of the Synthesis
The target molecule is typically synthesized via the N-alkylation of a suitable precursor, most commonly 3-amino-4-methoxyacetanilide or 2-amino-4-acetamidoanisole, with an allyl halide such as allyl bromide or allyl chloride.[1] The reaction is carried out in the presence of a base (e.g., K₂CO₃, NaHCO₃, or an organic base) in a polar aprotic solvent.
While seemingly straightforward, this reaction is prone to several side reactions and can carry forward impurities from the starting materials, complicating purification and impacting downstream applications. This guide will address these challenges systematically.
Core Synthetic Pathway and Impurity Formation
The following diagram illustrates the primary reaction and the pathways leading to the most common impurities.
Caption: Synthetic pathway and common impurity formation routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction seems to have stalled, and I have a significant amount of a lower molecular weight species. What is it?
Answer: You are likely observing unreacted starting material and/or the mono-allylated intermediate.
-
Impurity A-1: Unreacted Starting Material (3-amino-4-methoxyacetanilide): This occurs if the reaction conditions (time, temperature, stoichiometry of reagents) are insufficient. The primary amine of the starting material is less nucleophilic than the secondary amine of the mono-allylated intermediate, but forcing conditions are still required for the reaction to go to completion.
-
Impurity A-2: Mono-allylated Intermediate (N-[3-(prop-2-enyl)amino]-4-methoxyphenyl]acetamide): This is the product of the first allylation. Its formation is expected, but its persistence indicates an incomplete reaction.
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using a slight excess of the allyl halide (e.g., 2.2-2.5 equivalents) and a sufficient amount of base (at least 2.0 equivalents to neutralize the HBr or HCl generated).
-
Temperature: While higher temperatures can drive the reaction to completion, they also significantly increase the risk of the Aza-Claisen rearrangement (see Q2). A moderate temperature (e.g., 50-60 °C) for a longer duration is often a better strategy.
-
Base Selection: A stronger, non-nucleophilic base might be required if you are using allyl chloride. However, for allyl bromide, potassium or sodium carbonate is typically sufficient.
Q2: My LC-MS shows a peak with the same mass as my product, but it has a different retention time and a distinct NMR spectrum. What is this isomer?
Answer: This is almost certainly the product of an Aza-Claisen rearrangement . This is a classic thermal[2][2]-sigmatropic rearrangement common in N-allyl-N-arylamine systems.[3]
Mechanistic Insight: The Aza-Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic six-membered transition state.[2][4] In your product, one of the N-allyl groups migrates to the ortho position of the aromatic ring (C2), which is sterically unhindered. This reaction is primarily driven by heat.
-
Impurity B: N-[2-(prop-2-enyl)-3-[(prop-2-enyl)amino]-4-methoxyphenyl]acetamide:
-
Formation: Favored by high reaction temperatures (>80 °C) or prolonged heating.
-
Identification:
-
MS: Identical mass to the desired product.
-
¹H NMR: The key diagnostic signals are the appearance of aromatic protons with different coupling patterns due to the new substitution, signals for an allyl group attached directly to the aromatic ring (a benzylic-type -CH₂-), and the disappearance of one set of N-allyl proton signals, replaced by signals for a secondary N-H proton.
-
¹³C NMR: Appearance of new sp³ carbon signals for the C-allyl group and a shift in the aromatic carbon signals.
-
-
Prevention and Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature below 70 °C. Monitor the internal reaction temperature, not just the oil bath temperature.
-
Minimize Reaction Time: Use LC-MS or TLC to monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Purification: This isomer can be very difficult to separate from the final product due to similar polarities. Meticulous column chromatography on silica gel, potentially using a shallow gradient of ethyl acetate in hexanes, is required. In some cases, reverse-phase HPLC may be necessary.[5]
Q3: After workup, I noticed a new impurity that lacks the acetyl group signal in the NMR. What happened?
Answer: This indicates hydrolysis of the acetamide group.
-
Impurity C: 3-[bis(prop-2-enyl)amino]-4-methoxyaniline:
-
Formation: The acetamide functional group is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially when heated during aqueous workup.
-
Identification:
-
MS: A mass loss of 42.04 Da corresponding to the acetyl group (C₂H₂O).
-
¹H NMR: The singlet corresponding to the acetyl methyl group (~2.1 ppm) will be absent. The aromatic protons will show a slight upfield shift, and a broad singlet for the new primary amine (-NH₂) will appear.
-
-
Prevention:
-
Mild Workup: Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like NaOH or KOH. If an acid wash is needed, use a dilute solution (e.g., 1M HCl) and perform the extraction quickly at room temperature or below.
-
Avoid Heat: Do not heat the reaction mixture during the aqueous workup or extraction phases.
Q4: My starting material (3-amino-4-methoxyacetanilide) appears to have a persistent impurity even before I begin the allylation. How can this affect my reaction?
Answer: Impurities in the starting material are a common source of trouble. The most likely culprit is the di-acetylated analog formed during the synthesis of the precursor.
-
Impurity D: N,N'-(4-methoxy-1,3-phenylene)diacetamide:
-
Formation: The precursor, 2,4-diaminoanisole, is often selectively acetylated to make 3-amino-4-methoxyacetanilide. Over-acetylation can lead to the di-acetylated product, where both amino groups are acetylated.[6][7]
-
Impact: This impurity will not undergo N-allylation under standard conditions and will be carried through the reaction, complicating the purification of your final product.
-
Prevention and Mitigation:
-
Source Material Purity: Always check the purity of your starting material by NMR or LC-MS before starting the reaction.
-
Recrystallization: If significant amounts of the di-acetylated impurity are present, recrystallize the 3-amino-4-methoxyacetanilide starting material.
-
Purification: If carried through, this impurity is typically more polar than the desired product and can often be removed by silica gel chromatography.
Impurity Summary and Troubleshooting Table
| Impurity ID | Impurity Name | Plausible Cause | Identification (MS & ¹H NMR) | Prevention / Removal Strategy |
| A | Mono-allylated Intermediate & Unreacted Starting Material | Incomplete reaction | MS: M-41 (mono-allylated); M-82 (starting material).NMR: Presence of N-H signals; complex aromatic region. | Use slight excess of allyl halide and base; allow sufficient reaction time at moderate temperature. Removed by column chromatography. |
| B | N-[2-(prop-2-enyl)-3-[(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | High reaction temperature (>80 °C) | MS: Isomeric (Same M+H).NMR: New C-allyl signals; loss of one N-allyl system; appearance of secondary N-H. | Strict temperature control (<70 °C); minimize reaction time. Very difficult to separate; requires careful column chromatography or reverse-phase HPLC.[5] |
| C | 3-[bis(prop-2-enyl)amino]-4-methoxyaniline | Harsh acidic/basic workup | MS: M-42 (loss of acetyl group).NMR: Disappearance of acetyl singlet (~2.1 ppm); appearance of primary -NH₂. | Use mild workup conditions (e.g., sat. NaHCO₃); avoid heat during workup. Can be removed by column chromatography (more polar). |
| D | N,N'-(4-methoxy-1,3-phenylene)diacetamide | Impurity in starting material | MS: Lower M+H than product.NMR: Two acetyl signals; symmetric aromatic pattern. | Purify starting material before use. Can be removed by column chromatography (more polar). |
Recommended Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying the crude product.
-
Preparation: Dry the crude reaction mixture onto a small amount of silica gel (celite can also be used) to create a dry-load sample. This prevents solvent effects and improves band resolution.
-
Column Packing: Pack a silica gel column using a non-polar solvent system, such as 5% ethyl acetate in hexanes. The column size should be appropriate for the scale of your reaction (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 5-10% ethyl acetate/hexanes) to elute non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., increase to 15%, then 20%, 25% ethyl acetate). The desired product typically elutes at moderate polarity. The Aza-Claisen impurity (B), if present, will often co-elute or elute very closely.
-
More polar impurities (A, C, D) will elute later.
-
-
Monitoring: Monitor the fractions using TLC, staining with potassium permanganate or visualizing under UV light.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Analytical HPLC Method for Purity Assessment
This method can be used to determine the purity of the final product and quantify impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a 10-minute hold at 10% B, then ramp to 95% B over 20 minutes. Hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Note: This is a starting point and may require optimization based on the specific impurity profile. For MS-compatible analysis, ensure volatile buffers are used.[8]
References
-
Wikipedia. "Claisen rearrangement." Accessed January 17, 2026. [Link]
-
NROChemistry. "Claisen Rearrangement: Mechanism & Examples." Accessed January 17, 2026. [Link]
-
Ishii, K., et al. "The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory." International Journal of Molecular Sciences, 2017. [Link]
-
Organic Chemistry Portal. "Claisen Rearrangement." Accessed January 17, 2026. [Link]
-
ResearchGate. "How can I prepare 3-amino-4-methoxy acetanilide?" July 2015. [Link]
- Patsnap. "Preparation method of 3-(N,N-diallyl)amino-4-methoxy acetanilide." CN105801371A.
- Google Patents. "3-Amino-4-methoxy acetanilide (II)
-
Uppu, R. M., et al. "N-(4-Methoxy-2-nitrophenyl)acetamide." Acta Crystallographica Section E, 2022. [Link]
- Google Patents. "Process for the preparation of pure 3-acetylamino-anilines." US4540815A.
-
SIELC Technologies. "Separation of Acetamide, N-[3-[amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column." Accessed January 17, 2026. [Link]
-
SIELC Technologies. "Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-." May 16, 2018. [Link]
Sources
- 1. Preparation method of 3-(N,N-diallyl)amino-4-methoxy acetanilide - Eureka | Patsnap [eureka.patsnap.com]
- 2. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. Separation of Acetamide, N-[3-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. US4540815A - Process for the preparation of pure 3-acetylamino-anilines - Google Patents [patents.google.com]
- 8. Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- | SIELC Technologies [sielc.com]
Technical Support Center: Diallylation of Aromatic Amines
Welcome to the technical support center for the diallylation of aromatic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. My goal is to provide you with not just solutions to common problems, but also a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the diallylation of aromatic amines in a direct question-and-answer format.
Q1: My reaction is producing a mixture of mono- and diallylated products. How can I improve the selectivity for the desired N,N-diallylated aromatic amine?
A1: Achieving high selectivity for diallylation over monoallylation is a frequent challenge. The core of the issue lies in the fact that the monoallylated aromatic amine can sometimes be more nucleophilic than the starting primary amine, leading to a competitive rate of the second allylation.[1][2] To favor the desired diallylated product, a systematic optimization of reaction parameters is crucial.
Underlying Principle: The relative rates of the first and second allylation reactions determine the product distribution. To favor diallylation, we need to create conditions where the second allylation is significantly faster or drive the reaction to completion.
Troubleshooting Steps:
-
Stoichiometry of the Allylating Agent: The most direct approach is to increase the molar equivalents of your allylating agent (e.g., allyl bromide, allyl chloride). A common starting point is to use at least 2.2 to 3.0 equivalents to ensure the reaction goes to completion. In some protocols, an even larger excess may be beneficial.[3]
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion, resulting in a mixture of starting material, monoallylated, and diallylated products. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. A moderate increase in temperature can also favor the formation of the thermodynamically more stable diallylated product.
-
Choice of Base and Solvent: The base plays a critical role in deprotonating the amine, thereby increasing its nucleophilicity.[1] A strong enough base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), used in sufficient quantity, can promote the second allylation. The choice of solvent can also influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used. Interestingly, some highly selective diallylations have been achieved in aqueous alcohol solutions.[3]
Comparative Table of Conditions for Diallylation:
| Parameter | To Favor Monoallylation | To Favor Diallylation | Rationale |
| Equivalents of Allylating Agent | 1.0 - 1.2 | > 2.2 | Pushes the equilibrium towards the disubstituted product. |
| Reaction Temperature | Lower | Higher (with monitoring) | Increases reaction rate to drive to completion. |
| Base Strength | Weaker base or less equivalents | Stronger base and sufficient equivalents | Ensures complete deprotonation for the second allylation. |
| Reaction Time | Shorter | Longer (with monitoring) | Allows for the slower second allylation to complete. |
Q2: I am observing a significant amount of an apolar, high Rf byproduct in my TLC analysis. What could this be and how can I prevent it?
A2: A common and often overlooked side reaction in the allylation of aromatic amines is C-allylation , where the allyl group attaches to the aromatic ring instead of the nitrogen atom. This is a form of Friedel-Crafts alkylation and is particularly prevalent with electron-rich aromatic amines.
Mechanistic Insight: The amino group is a strong activating group, increasing the electron density of the aromatic ring at the ortho and para positions. This makes the ring susceptible to electrophilic attack by the allylating agent, especially under conditions that can generate a carbocation-like species.
Mitigation Strategies:
-
Control of Reaction Temperature: C-alkylation is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.
-
Choice of Catalyst and Allylating Agent: Certain transition-metal catalysts, like those based on palladium, can offer higher selectivity for N-allylation over C-allylation by proceeding through a different mechanism (e.g., Tsuji-Trost reaction) that avoids the generation of a free allyl carbocation.[4] The choice of the leaving group on the allylating agent can also play a role.
-
Solvent Selection: The solvent can influence the propensity for C-allylation. Less polar solvents may sometimes suppress this side reaction.
Workflow for Diagnosing and Mitigating C-Allylation:
Caption: Troubleshooting workflow for C-allylation.
Q3: My reaction has gone to completion, but I am struggling to purify my diallylated aromatic amine. What are some effective purification strategies?
A3: The purification of amines can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography. Additionally, residual starting materials or monoallylated products can be difficult to separate.
Recommended Purification Protocol:
-
Aqueous Workup: Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities. Extract your product into an organic solvent like ethyl acetate or dichloromethane. A wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove any acidic impurities.
-
Acid-Base Extraction (for stubborn separations): If you have a significant amount of non-basic impurities, an acid-base extraction can be very effective.
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine products will move to the aqueous layer as the ammonium salt.
-
Wash the organic layer to remove any remaining product.
-
Combine the acidic aqueous layers and basify with a strong base (e.g., 2M NaOH) until the pH is >10.
-
Extract your purified amine back into an organic solvent.
-
Dry the organic layer, filter, and concentrate.[5]
-
-
Column Chromatography: If chromatography is necessary, consider the following to minimize tailing:
-
Pre-treat silica gel: Slurry the silica gel with a solvent system containing a small amount of a volatile amine, such as triethylamine (0.5-1%), before packing the column.
-
Use a basic stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying amines.
-
Reverse-phase chromatography: For more polar amines, reverse-phase (C18) chromatography can be an excellent option.
-
Section 2: Experimental Protocols
This section provides a detailed, step-by-step methodology for a standard diallylation reaction.
Protocol: General Procedure for the Diallylation of Aniline
Materials:
-
Aniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.5 equivalents).
-
Reagent Addition: Add anhydrous acetonitrile to the flask, followed by aniline (1.0 equivalent). Stir the suspension for 10-15 minutes at room temperature.
-
Allylating Agent: Add allyl bromide (2.5 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the monoallylated intermediate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N,N-diallylaniline.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.
Visualization of the Diallylation Workflow:
Caption: Step-by-step diallylation workflow.
Section 3: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing your diallylation reactions.
The Competing Pathways: N- vs. C-Allylation
The diallylation of an aromatic amine is primarily a nucleophilic substitution reaction. However, the electron-rich nature of the aromatic ring introduces the possibility of a competing electrophilic aromatic substitution.
Caption: Competing N- and C-allylation pathways.
The key to favoring N-allylation lies in enhancing the nucleophilicity of the nitrogen atom (e.g., through the use of a base) while minimizing conditions that promote electrophilic attack on the ring (e.g., high temperatures or Lewis acids).
References
- Reaction Mechanism of N-allylation of Aromatic Amines. Benchchem.
-
Amine alkylation. Wikipedia. Available at: [Link]
- Troubleshooting low yields in the N-alkylation of anilines. Benchchem.
- Preventing over-allylation in aniline synthesis. Benchchem.
- Preventing over-alkylation of amines in synthesis. Benchchem.
-
Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
-
meta-Selective C–H Amination of Aryl Amines via Protonation-Enabled Polarity Inversion in Homolytic Aromatic Substitution. Chinese Chemical Society. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Anisole Derivative Synthesis
Welcome to the technical support center for the synthesis of anisole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic workflows. We move beyond simple protocols to explain the why behind experimental choices, providing you with the causal logic needed to troubleshoot effectively and optimize your reaction conditions. Our goal is to create a self-validating system of knowledge, grounded in established chemical principles and authoritative literature.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the synthesis of anisole derivatives. We will focus on three primary synthetic strategies: the Williamson Ether Synthesis, the Buchwald-Hartwig Amination, and the Ullmann Condensation.
Logical Flow: Choosing Your Synthetic Route
Before diving into troubleshooting, selecting the appropriate synthetic strategy is critical. The choice depends on the desired bond (C-O or C-N) and the nature of your substrates.
Caption: Decision tree for selecting a synthetic method.
Williamson Ether Synthesis: Troubleshooting C-O Bond Formation
This classical SN2 reaction is a cornerstone for synthesizing ethers from an alkoxide and an organohalide.[1] While robust, it is susceptible to common pitfalls, primarily concerning substrate choice and competing side reactions.
Question 1: Why is my Williamson ether synthesis yield low, and what is the major side product?
Short Answer: Your low yield is likely due to a competing E2 elimination reaction, which produces an alkene instead of the desired ether. This is especially problematic when using secondary or tertiary alkyl halides.[2][3]
Causality & Explanation: The Williamson synthesis is a competition between SN2 (substitution, desired) and E2 (elimination, undesired) pathways. The alkoxide (e.g., a phenoxide) is not only a good nucleophile but also a strong base.
-
SN2 Pathway: The alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide. This pathway is favored for methyl and primary alkyl halides where steric hindrance is minimal.[3]
-
E2 Pathway: If the electrophilic carbon is sterically hindered (secondary or tertiary alkyl halides), the alkoxide will instead act as a base, abstracting a proton from a beta-carbon and leading to the formation of a double bond (alkene).[4]
Caption: Competing SN2 and E2 pathways in Williamson synthesis.
Troubleshooting Steps:
-
Assess Your Alkyl Halide: The most critical factor is the structure of your alkylating agent. For anisole derivatives, always aim to react a phenoxide with a methyl or primary alkyl halide.[5] Never attempt to react a methoxide with an aryl halide via this method, as SN2 reactions do not occur on sp²-hybridized carbons.[3][5]
-
Control Temperature: While higher temperatures can increase reaction rates, they often favor the E2 pathway more than the SN2 pathway. If elimination is a problem, try running the reaction at a lower temperature for a longer period.
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[6] Protic solvents (like ethanol) can solvate the alkoxide, reducing its nucleophilicity and slowing the desired SN2 reaction.[6]
Question 2: My starting phenol is not fully consumed. How can I ensure complete deprotonation?
Short Answer: The base you are using may not be strong enough to completely deprotonate the phenol, or it may be hydrolyzing. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent.
Causality & Explanation: The reaction requires the formation of a potent nucleophile, the alkoxide/phenoxide ion. The pKa of most phenols is around 10. To ensure complete deprotonation, the conjugate acid of your base should have a pKa significantly higher than this. While NaOH (pKa of H₂O ≈ 15.7) can be used, a stronger base like NaH (pKa of H₂ ≈ 35) will drive the equilibrium completely to the phenoxide side, ensuring your nucleophile is readily available for the SN2 reaction.[5]
Troubleshooting Steps:
-
Switch to a Stronger Base: Replace weaker bases like K₂CO₃ or NaOH with NaH. NaH has the added benefit of producing H₂(g) as a byproduct, which simply bubbles out of the reaction.
-
Ensure Anhydrous Conditions: Water will react with strong bases like NaH and can also act as a competing nucleophile. Ensure your solvent and glassware are thoroughly dried.
-
In Situ Generation: Alkoxides are highly reactive and are best prepared immediately before use or generated in situ.[6] Add the base to the phenol in your anhydrous solvent and stir for a period (e.g., 30-60 minutes) to ensure complete deprotonation before adding the alkyl halide.
Buchwald-Hartwig Amination: Optimizing C-N Bond Formation
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C(aryl)-N bonds, allowing the synthesis of N-aryl anisole derivatives under relatively mild conditions.[7] Its success hinges on the careful orchestration of the catalyst, ligand, base, and solvent.
Question 1: My Buchwald-Hartwig reaction is stalled or shows no conversion. What is the most likely cause?
Short Answer: The most common culprits are inefficient generation of the active Pd(0) catalyst, an inappropriate choice of ligand for your specific substrates, or an incorrect base.
Causality & Explanation: The reaction proceeds through a catalytic cycle that begins with an active L-Pd(0) species.[8] If this species does not form efficiently, the cycle cannot begin.
-
Catalyst Activation: Using a Pd(II) source like Pd(OAc)₂ requires in situ reduction to Pd(0), which can be inefficient. Modern palladacycle "precatalysts" (e.g., G3 or G4 precatalysts) are designed to generate the active L-Pd(0) species rapidly and cleanly upon exposure to the base.[8][9]
-
Ligand Role: The phosphine ligand is not a passive spectator. It stabilizes the palladium center, influences its reactivity in the oxidative addition and reductive elimination steps, and is crucial for achieving high yields. The electronic and steric properties of the ligand must be matched to the substrates.[9]
-
Base Function: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. A base that is too weak will not facilitate this step, while an overly strong or nucleophilic base can degrade substrates or interfere with the catalyst.[8]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Steps:
-
Use a Modern Precatalyst: If using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, consider switching to an integrated precatalyst like XPhos Pd G3 or RuPhos Pd G4. This often improves consistency and yield.[9]
-
Consult a Ligand Guide: Ligand choice is not one-size-fits-all. For primary amines, bulky biarylphosphine ligands like BrettPhos are often effective. For secondary amines, RuPhos is a good starting point.[9] A quick literature search for your specific amine class is highly recommended.
-
Optimize the Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are the standard choice.[8] If your anisole derivative contains a base-sensitive functional group (e.g., an ester), switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, but you may need to increase the reaction temperature.[9][10]
Data Table: Buchwald-Hartwig Condition Selection
| Parameter | Common Choices | Considerations & Tips |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (G3, G4) | Precatalysts offer easier and more efficient activation of the active catalyst.[8] |
| Ligand | XPhos, RuPhos, BrettPhos, SPhos | Highly substrate-dependent. Bulky, electron-rich ligands are generally preferred.[9] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Use strong bases for general cases; weaker bases for sensitive substrates.[8][9] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates like aryl chlorides.[10] |
Ullmann Condensation: The Classic Approach
The Ullmann reaction is a copper-catalyzed method for forming C-O bonds, particularly useful for synthesizing diaryl ethers.[11] While effective, it is notorious for requiring harsh conditions.
Question: My Ullmann reaction requires very high temperatures and gives inconsistent yields. How can I improve this?
Short Answer: Traditional Ullmann conditions are indeed harsh. Modern protocols utilize soluble copper(I) sources and add a ligand (such as a diamine or phenanthroline) to facilitate the reaction under milder conditions.
Causality & Explanation: The classic Ullmann reaction often used stoichiometric amounts of copper powder at temperatures exceeding 200 °C.[11] The reaction mechanism is thought to involve a Cu(I) species. The high temperatures were necessary to overcome the large activation energy for the reaction on the surface of the copper metal. The introduction of ligands serves several purposes:
-
Solubilizes Copper: Ligands create soluble Cu(I) complexes, moving the reaction from a heterogeneous to a homogeneous phase, which dramatically increases reaction rates.
-
Modulates Reactivity: The ligand tunes the electronic properties of the copper center, facilitating the key steps of the catalytic cycle.
-
Stabilizes the Catalyst: The ligand can prevent the copper catalyst from aggregating or decomposing at elevated temperatures.
Troubleshooting Steps:
-
Use a Cu(I) Source: Switch from copper powder or Cu(II) salts to a Cu(I) source like CuI or CuBr.
-
Introduce a Ligand: Add a ligand to the reaction. Common choices include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids. This is the single most effective change to modernize an Ullmann protocol.
-
Optimize the Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[11] Ensure they are high-purity and anhydrous.
-
Substrate Reactivity: The reaction works best with electron-deficient aryl halides. Aryl iodides are more reactive than bromides, which are far more reactive than chlorides.[11] If you are struggling with an aryl chloride, consider if a Buchwald-Hartwig C-O coupling (aryl ether synthesis) might be a more suitable alternative.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of an Anisole Derivative
This protocol describes the synthesis of 4-propoxy-1,2-dimethoxybenzene from 4-hydroxy-1,2-dimethoxybenzene (a phenol derivative) and 1-bromopropane.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-hydroxy-1,2-dimethoxybenzene (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Observation: Vigorous bubbling (H₂ evolution) should occur.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenoxide.
-
Alkyl Halide Addition: Add 1-bromopropane (1.1 eq) dropwise via syringe.
-
Heating: Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure anisole derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of 4-bromoanisole with morpholine.
-
Setup: In a glovebox, add 4-bromoanisole (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the palladacycle precatalyst (e.g., RuPhos Pd G3, 0.02 eq, 2 mol%) to an oven-dried reaction vial with a magnetic stir bar.[9]
-
Reagent Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene (approx. 0.2 M) via syringe, followed by morpholine (1.2 eq).[9]
-
Heating: Seal the vial and place it in a pre-heated oil bath or heating block at 100 °C.[12]
-
Stirring: Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Washing: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Troubleshooting: Purification and Characterization
Question: How can I effectively remove unreacted phenol from my anisole product?
Answer: An aqueous basic wash is highly effective. Phenols are acidic and will be deprotonated by a base like sodium hydroxide (NaOH), forming a water-soluble sodium phenoxide salt. The neutral anisole product will remain in the organic layer.[13]
Purification Workflow:
-
Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer to a separatory funnel.
-
Wash with a 1-2 M aqueous NaOH solution. Repeat 2-3 times.[13]
-
Wash with water to remove any residual NaOH.
-
Wash with brine to initiate drying.
-
Separate the organic layer, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.
Question: What are the key spectroscopic handles for confirming my anisole derivative?
Answer: A combination of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides definitive characterization.
| Technique | Key Feature for Anisole Derivatives | Typical Values / Observations |
| FT-IR | Asymmetric and symmetric C(aryl)-O-C(alkyl) stretches | Strong, sharp peaks around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[14] |
| ¹H NMR | Methoxy (-OCH₃) protons | A sharp singlet integrating to 3 protons, typically in the range of 3.7-4.0 ppm. |
| ¹³C NMR | Methoxy (-OCH₃) carbon | A signal in the range of 55-60 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺) Peak | A clear molecular ion peak corresponding to the calculated mass of the product.[15] |
References
-
Dodge, J. A., et al. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. RSC. Available at: [Link]
-
WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
LookChem. (n.d.). Purification of Anisole. Chempedia. Available at: [Link]
-
Caputo, A., et al. (2021). Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available at: [Link]
-
Mahendra, T., et al. (2015). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. Science Publishing Group. Available at: [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
Zheng, D., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
- Google Patents. (1988). Anisole derivatives. Google Patents.
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
-
Ma, D. (2012). Development and Challenges in Copper-Catalyzed Asymmetric Ullmann-Type Coupling Reactions. Synlett. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Filo. (2023). Explain the preparation of anisole by Williamson's ether synthesis. Filo. Available at: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
LibreTexts Chemistry. (2021). 9.6: Williamson Ether Synthesis. LibreTexts. Available at: [Link]
-
Quora. (2018). How would you separate benzoic acid, anisole, and 9-fluorenone without distillation?. Quora. Available at: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Available at: [Link]
-
Chemistry - Easy Learning. (2023). Williamson ether synthesis | Preparation of Anisole from Phenol. YouTube. Available at: [Link]
-
Bartleby. (n.d.). IR Spectrum Of Anisole. Bartleby. Available at: [Link]
-
ResearchGate. (2019). Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. ResearchGate. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Angewandte Chemie International Edition. Available at: [Link]
-
NileRed. (2016). Making anisole. YouTube. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification of Anisole - Chempedia - LookChem [lookchem.com]
- 14. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 15. longdom.org [longdom.org]
Stability issues of 4-Acetylamino-2-(diallylamino)anisole in solution
Welcome to the dedicated support center for 4-Acetylamino-2-(diallylamino)anisole. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in solution. Our approach is grounded in the principles of forced degradation, a systematic methodology used to predict the intrinsic stability of a substance and identify potential degradation pathways.[1][2]
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound, initially colorless, has developed a yellow or brownish tint upon storage. What is the likely cause?
This is a common observation with aromatic amines and is typically indicative of oxidation.[3] The tertiary amine of the diallylamino group and the electron-rich aromatic ring are susceptible to atmospheric oxidation. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions in your solvent. The resulting colored species are often N-oxides or other oxidized derivatives.[4][5]
Q2: I am using a reversed-phase HPLC method with an acidic mobile phase (e.g., pH < 4) and have noticed a new peak emerging over time, with a corresponding decrease in the main peak area. What degradation is occurring?
Under acidic conditions, the most probable degradation pathway is the hydrolysis of the acetylamino (amide) group.[6] Amides can be hydrolyzed when heated with dilute acids, breaking the bond between the carbonyl carbon and the nitrogen.[7][8] This reaction would yield 2-(diallylamino)-4-aminoanisole and acetic acid. The change in polarity of the resulting primary amine would cause it to elute at a different retention time on your HPLC system.
Q3: What happens if I use a basic mobile phase or formulate the compound in an alkaline solution (e.g., pH > 9)?
Similar to acidic conditions, alkaline environments can also promote the hydrolysis of the amide linkage.[6][9] Heating an amide with a solution like sodium hydroxide will result in the formation of the corresponding carboxylate salt (sodium acetate in this case) and the free amine, 2-(diallylamino)-4-aminoanisole.[8] Therefore, a loss of potency and the appearance of a new degradation product should be expected.
Q4: Besides hydrolysis and oxidation, are there other potential stability concerns for the diallylamino group?
Yes. The allyl groups themselves contain reactive double bonds. These sites are susceptible to oxidative cleavage, which can be a more complex degradation route.[10] This could lead to the formation of various smaller, more polar byproducts. While typically requiring stronger oxidative conditions than simple N-oxidation, it is a possibility that should be considered during forced degradation studies.
Q5: How can I design a systematic study to understand the stability profile of my compound?
The most effective approach is to conduct a forced degradation (or stress testing) study.[11] This involves subjecting a solution of the compound to a range of harsh conditions to accelerate degradation. The goal is to generate degradation products to a target level (typically 5-20%) to identify potential liabilities.[11] Key conditions to test include acid hydrolysis, base hydrolysis, oxidation, photostability, and thermal stress.[1] These studies are foundational for developing stability-indicating analytical methods and informing formulation and storage strategies.[2]
Troubleshooting Guide
| Observed Issue | Potential Root Cause | Recommended Action & Rationale |
| Rapid discoloration of solution | Oxidation | 1. De-gas solvents: Use sonication or sparging with an inert gas (N₂ or Ar) to remove dissolved oxygen. 2. Use amber vials/protect from light: Prevents photo-initiated oxidation. 3. Add an antioxidant: If compatible with your experiment, consider adding a small amount of an antioxidant like BHT or ascorbic acid. |
| New peak appears in acidic/basic HPLC runs | Amide Hydrolysis | 1. Adjust mobile phase pH: If possible, work closer to a neutral pH (5-7) where the amide bond is generally more stable. 2. Control temperature: Perform analyses at controlled room temperature or below, as heat accelerates hydrolysis.[8] 3. Prepare samples fresh: Analyze samples immediately after preparation in acidic or basic diluents. |
| Multiple unknown peaks appearing after storage | Complex Degradation (e.g., Oxidative Cleavage) | 1. Perform a systematic forced degradation study: Follow the protocols below to identify which stressor (e.g., peroxide, light) is causing the degradation. 2. Employ Mass Spectrometry (LC-MS): Use LC-MS to obtain mass information on the unknown peaks to help elucidate their structures. |
| Inconsistent results between experiments | Solvent Impurities / Lack of Controls | 1. Use high-purity solvents: Trace impurities (e.g., peroxides in THF/ether, metal ions in water) can catalyze degradation. 2. Run parallel controls: Always include a control sample (compound in a stable solvent, protected from light/heat) and a blank (solvent only) in your experiments. |
Visualizing Degradation & Investigation
Potential Degradation Pathways
The diagram below illustrates the primary degradation pathways predicted for this compound based on its functional groups.
Caption: Predicted degradation pathways for the parent compound.
Experimental Workflow for Forced Degradation
This workflow provides a systematic approach to investigating the stability of the compound in solution.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Experimental Protocols
These protocols are starting points and should be adapted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation.[11]
Protocol 1: Forced Hydrolysis Study
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Condition:
-
In an amber vial, mix 1 part of the stock solution with 1 part of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a blank using the same acid solution mixed with the organic solvent.
-
Place the sample and blank in a water bath or oven at 60°C.[4]
-
-
Base Condition:
-
In a separate amber vial, mix 1 part of the stock solution with 1 part of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Prepare a corresponding blank.
-
Place the sample and blank in a water bath or oven at 60°C.[4]
-
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Analysis: Immediately neutralize the aliquot (base for the acid sample, acid for the base sample) to quench the reaction. Dilute with mobile phase and analyze using a validated stability-indicating HPLC-UV method.
Protocol 2: Forced Oxidation Study
-
Preparation: Use the same 1 mg/mL stock solution as in Protocol 1.
-
Oxidative Condition:
-
In an amber vial at room temperature, mix 1 part of the stock solution with 1 part of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[5]
-
Prepare a corresponding blank.
-
Keep the vials at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Analysis: Dilute the aliquot directly with mobile phase and analyze by HPLC-UV. No quenching is typically required, but analysis should be prompt.
References
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023). Available at: [Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management, 134, 149-163. Available at: [Link]
-
Aromatic Amine Cleavage. (n.d.). Area | Sustainability. Available at: [Link]
-
Chemistry of Amides- Synthesis and Reactions. (2021). LibreTexts Chemistry. Available at: [Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. ResearchGate. Available at: [Link]
-
Oxidative cleavage of allylamines. (n.d.). ResearchGate. Available at: [Link]
-
Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (2016). PMC - PubMed Central. Available at: [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube. Available at: [Link]
-
Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). Substituent effects of the acetamido and amino groups and linear free energy correlations of cyclohexene reactivities. (1979). Journal of the American Chemical Society. Available at: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. (n.d.). NCBI Bookshelf. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Available at: [Link]
-
Amines. (n.d.). NCERT. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
The hydrolysis of amides. (n.d.). Chemguide. Available at: [Link]
-
Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. (2024). ACS Catalysis. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. ijrpp.com [ijrpp.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Degradation Pathways of Substituted Acetanilides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Acetanilide Degradation Studies. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth answers to common challenges encountered during the investigation of substituted acetanilide degradation. As a class of compounds encompassing widely used herbicides (e.g., Alachlor, Metolachlor) and crucial pharmaceuticals (e.g., Acetaminophen/Paracetamol), understanding their environmental fate and stability is paramount.
This resource moves beyond simple protocols to explain the causality behind experimental observations and troubleshooting steps, ensuring the scientific integrity of your work.
Part 1: Frequently Asked Questions (FAQs) on Acetanilide Degradation
This section addresses foundational questions about the stability and breakdown of substituted acetanilides.
Q1: What are the primary degradation pathways for substituted acetanilides?
A1: Substituted acetanilides degrade through three main pathways: chemical, photochemical, and microbial degradation.
-
Chemical Degradation: This primarily involves hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions, breaking the molecule into an aniline derivative and a carboxylic acid.[1] Oxidation is also a key pathway, especially for pharmaceutical acetanilides like paracetamol, which can be oxidized to form reactive intermediates like N-acetyl-p-benzoquinone imine (NAPQI).[2]
-
Photodegradation: Exposure to sunlight or UV radiation can induce degradation. This pathway is significant for acetanilide herbicides on soil or plant surfaces.[3] Reactions often involve hydroxyl radicals (•OH) and can lead to dechlorination, hydroxylation, and cleavage of side chains.[4][5][6]
-
Microbial Degradation: This is the most critical factor for the environmental fate of acetanilide herbicides.[7] Microorganisms in soil and water utilize enzymes to metabolize these compounds.[8] Common initial steps include conjugation with glutathione, reductive dechlorination (under anaerobic conditions), and hydrolysis.[7] For many acetanilides like alachlor and metolachlor, microbial breakdown is often partial (cometabolic), whereas others like propachlor can be more substantially mineralized.[7]
Q2: My acetanilide compound appears stable in neutral water. Why is pH so critical in hydrolysis studies?
A2: The amide bond in the acetanilide structure is generally stable at neutral pH. However, its hydrolysis is significantly accelerated under both acidic and basic conditions.[9][10]
-
Acid-Mediated Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.[1][9]
-
Base-Mediated Hydrolysis: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon in a bimolecular nucleophilic substitution (SN2) reaction, forming a tetrahedral intermediate that collapses to break the amide bond.[9] Therefore, failing to observe degradation at pH 7 does not predict stability at lower or higher pH values, which are common in environmental niches or physiological conditions.
Q3: What role does soil composition play in the degradation of acetanilide herbicides?
A3: Soil composition is a dominant factor. Sorption (binding) to soil organic matter and clay particles can decrease the bioavailability of the herbicide for microbial degradation and protect it from photolysis.[7] Conversely, the indigenous microbial community is the primary driver of biodegradation.[7] The presence of specific microbial species, such as Pseudomonas or Rhodococcus, can lead to enhanced degradation rates.[11][12][13][14] Factors like soil moisture and temperature also heavily influence microbial activity and, consequently, the degradation rate.
Part 2: Troubleshooting Guide: Chemical Degradation (Forced Degradation Studies)
This section focuses on common issues encountered during acid, base, and oxidative forced degradation studies, which are crucial for assessing the intrinsic stability of pharmaceutical compounds like Paracetamol.[15][16]
Q1: I performed an acid hydrolysis on Paracetamol, but my HPLC chromatogram shows multiple unexpected peaks. What could they be?
A1: While the primary degradation product of Paracetamol hydrolysis (acid or base) is p-aminophenol, the harsh conditions of forced degradation can lead to secondary reactions.[2][17]
-
Causality: High acid concentration and temperature can cause p-aminophenol to further degrade or polymerize, resulting in colored impurities. The presence of trace metals can also catalyze side reactions.
-
Troubleshooting Steps:
-
Confirm the Primary Degradant: Run a standard of p-aminophenol to confirm its retention time.
-
Use Milder Conditions: Reduce the acid concentration (e.g., from 1.0N HCl to 0.1N HCl) or the temperature. Forced degradation aims for 5-20% degradation, not complete destruction.[17] Over-stressing the molecule can generate irrelevant products.[18]
-
Employ LC-MS: Use mass spectrometry coupled with your HPLC to get molecular weights for the unknown peaks. This is the most definitive way to identify secondary degradants and propose a degradation pathway.
-
Check for Contamination: Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Q2: My oxidative degradation study of Paracetamol using 3% H₂O₂ shows almost complete loss of the parent peak, but very few new peaks. Where did my compound go?
A2: This observation often suggests that the degradation products are not being retained or detected by your current HPLC method.
-
Causality: Oxidation of Paracetamol can produce the highly reactive and electrophilic intermediate N-acetyl-p-benzoquinone imine (NAPQI).[2] This species can polymerize into complex, insoluble tars or react with components of your mobile phase or column, preventing elution. The resulting degradants may also lack a chromophore detectable at your chosen UV wavelength.
-
Troubleshooting Steps:
-
Modify HPLC Method: Use a gradient elution method starting with a highly aqueous mobile phase to retain and elute very polar degradants.
-
Change Detection Wavelength: Perform a diode array detector (DAD) or photodiode array (PDA) scan to check for absorbance at other wavelengths.
-
Reduce Oxidant Concentration: Lower the concentration of H₂O₂ or shorten the exposure time to generate intermediates at a detectable level without pushing the reaction to polymerization.
-
Perform a Mass Balance Calculation: Quantify the peaks you do see. A significant discrepancy between the loss of the parent compound and the appearance of degradants confirms that some products are not being detected.
-
Visualizing Chemical Degradation
The following diagram illustrates the generalized pathways for forced degradation of a substituted acetanilide like Paracetamol.
Caption: Generalized forced degradation pathways for acetanilides.
Part 3: Troubleshooting Guide: Microbial Degradation
This section addresses challenges specific to studying the biodegradation of acetanilide herbicides in environmental samples.
Q1: I'm trying to isolate acetanilide-degrading bacteria from soil, but my enrichment cultures show no loss of the parent compound. What's going wrong?
A1: Failure to enrich for degrading microbes can stem from several factors related to bioavailability, microbial viability, or incorrect culture conditions.
-
Causality:
-
Bioavailability: The herbicide may be strongly sorbed to soil particles, making it unavailable to the microbes in the liquid medium.[7]
-
Cometabolism: Many acetanilide herbicides are degraded via cometabolism, meaning the microbes do not use them as a primary carbon or nitrogen source.[7] Your minimal media may be starving the very microbes you are trying to isolate.
-
Toxicity: The concentration of the herbicide used in the enrichment may be too high, inhibiting microbial growth.
-
Incorrect Inoculum: The soil sample may simply lack microbes capable of degrading the target compound.
-
-
Troubleshooting Steps:
-
Provide a Primary Substrate: Supplement your minimal medium with a small amount of a readily available carbon source like glucose or yeast extract.[11] This supports a broader microbial community, increasing the chances of observing cometabolic degradation.
-
Reduce Herbicide Concentration: Start with a lower, environmentally relevant concentration of the acetanilide (e.g., 10-50 mg/L).[11]
-
Use a Soil Slurry: Instead of a soil extract, use a soil slurry for the initial enrichment to keep the microbes in their native matrix.
-
Sterile Control is Key: Always run a parallel experiment with autoclaved soil. If you see degradation in the non-sterile sample but not the sterile one, it confirms microbial action, even if it's slow.
-
Q2: My microbial degradation experiment shows the formation of an intermediate, but the intermediate is persistent and doesn't degrade further. How do I interpret this?
A2: This is a very common and important finding. It suggests that the microbial community can perform the initial breakdown step but cannot complete the mineralization of the compound.
-
Causality: This points to the accumulation of a recalcitrant metabolite. For example, some bacteria can convert acetanilide to aniline, but may lack the enzymes to break the aromatic ring of aniline.[12][14] In another common pathway for chloroacetanilides, the initial step is dechlorination and hydroxylation, leading to products like hydroxyacetochlor, which may be more persistent than the parent compound.[19]
-
Troubleshooting & Interpretation:
-
Identify the Metabolite: Use GC-MS or LC-MS/MS to identify the structure of the persistent intermediate.[4][19]
-
Test with a Microbial Consortium: The single isolate or initial community may lack the complete enzymatic machinery. Combining different microbial isolates, such as a bacterium that converts acetanilide to aniline and a fungus that degrades aniline, can lead to complete degradation.[12][14]
-
Vary Environmental Conditions: The subsequent degradation step may require different conditions (e.g., aerobic vs. anaerobic). For instance, reductive dechlorination is an initial step under anaerobic conditions.[7]
-
Data Summary: Biodegradation Half-Lives
The persistence of acetanilide herbicides is highly variable. The following table summarizes reported half-lives under different conditions.
| Compound | Condition | Half-Life (days) | Reference |
| Acetochlor | Soil | 4.6 | [19] |
| Soil + Humic Acid | 5.4 | [19] | |
| Butachlor | Soil | 5.3 | [19] |
| Soil + SDBS | 4.9 | [19] | |
| Metolachlor | Irrigated Field | > Alachlor | |
| Propachlor | Irrigated Field | < Alachlor |
Part 4: Experimental Protocols
This section provides standardized, step-by-step methodologies for key experiments.
Protocol 1: Forced Degradation under Acidic Conditions (e.g., for Paracetamol)
This protocol is designed to induce and analyze degradation under acidic stress, following ICH guidelines.
-
Stock Solution Preparation: Accurately weigh and dissolve the Paracetamol reference standard in a suitable solvent (e.g., methanol or a water:methanol mix) to prepare a 1 mg/mL stock solution.[16]
-
Stress Sample Preparation: a. Pipette 5 mL of the stock solution into a 50 mL volumetric flask. b. Add 5 mL of 1.0 N HCl. c. Keep the flask at a controlled temperature (e.g., 60 °C) in a water bath for a specified time (e.g., 2 hours). The goal is to achieve 5-20% degradation.[17] d. After incubation, cool the solution to room temperature. e. Carefully neutralize the solution by adding 5 mL of 1.0 N NaOH. f. Dilute to the final volume of 50 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
-
Control Sample (Unstressed): Prepare a control sample by following the same steps but replacing the HCl and NaOH with purified water.
-
Analysis: a. Analyze the stressed and unstressed samples by a validated stability-indicating HPLC-UV method.[2][15] b. A typical mobile phase could be a mixture of acetonitrile and buffer at a flow rate of 1 mL/min on a C18 column, with UV detection around 230-250 nm.[2][15]
-
Data Evaluation: a. Compare the chromatograms of the stressed and unstressed samples. b. Calculate the percentage degradation of the parent compound. c. Determine the peak area percentages of any degradation products formed.
Visualizing the Protocol Workflow
Caption: Workflow for an acid-forced degradation study.
References
-
Stamper, D. M., & Tuovinen, O. H. (1998). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. Critical Reviews in Microbiology, 24(1), 1-22. [Link]
-
Hatvani, L., et al. (2013). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. Acta Biologica Szegediensis, 57(2), 117-120. [Link]
-
ResearchGate. (2013). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. [Link]
-
ResearchGate. (n.d.). Comparative photodegradation pathways of alachlor (34) and metolachlor (35). [Link]
-
ResearchGate. (2016). Acetanilide herbicide degradation using indigenous soil microorganisms. [Link]
-
Zarei, T., et al. (2015). Biodegradation of Para Amino Acetanilide by Halomonas sp. TBZ3. Jundishapur Journal of Microbiology, 8(1), e13628. [Link]
-
Ye, C., et al. (2002). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. Huan Jing Ke Xue, 23(5), 68-71. [Link]
-
Bhimavarapu, R., et al. (2011). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Semantic Scholar. [Link]
-
Bhimavarapu, R., et al. (2011). Forced Degradation Study of Paracetamol in Tablet Formulation Using RP-HPLC. Association of Pharmacy Professionals. [Link]
-
Hatvani, L. (2013). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. Acta Biologica Szegediensis. [Link]
-
PubChem. (n.d.). Acetanilide. National Center for Biotechnology Information. [Link]
-
Hossain, M. A., et al. (2015). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Scientia Pharmaceutica, 83(3), 453-463. [Link]
-
Canonica, S., et al. (2007). Photodegradation of metolachlor applying UV and UV/H2O2. Journal of Agricultural and Food Chemistry, 55(10), 4059-65. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Degradation Study Of Paracetamol In Bulk And Tablet Using Uv Spectroscopy. [Link]
-
ResearchGate. (2016). Comparative Degradation of Alachlor Using Photocatalysis and Photo-Fenton. [Link]
-
ResearchGate. (2018). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. [Link]
-
Sacher, M., et al. (2001). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass. Journal of Liquid Chromatography & Related Technologies, 24(16-17), 2473-2490. [Link]
-
ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]
-
Semantic Scholar. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]
-
RSC Publishing. (2018). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]
-
Walker, A., & Zimdahl, R. L. (1982). Degradation of Three Acetanilide Herbicides in Soil. Weed Science, 30(5), 545-548. [Link]
-
Cambridge University Press. (1995). Degradation of Acetanilide Herbicides in History and Nonhistory Soils from Eastern Virginia. Weed Technology. [Link]
-
Lhasa Limited. (n.d.). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
Sources
- 1. study.com [study.com]
- 2. appconnect.in [appconnect.in]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of metolachlor applying UV and UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The complete degradation of acetanilide by a consortium of microbes isolated from River Maros | Acta Biologica Szegediensis [abs.ek.szte.hu]
- 15. FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 19. Biodegradation of acetanilide herbicides acetochlor and butachlor in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of substituted anisoles
Welcome to the technical support center for the synthesis of substituted anisoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to common issues encountered during the synthesis, purification, and characterization of anisole derivatives. The content is structured in a question-and-answer format to directly address specific experimental challenges.
I. Troubleshooting the Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for preparing anisoles, involving the reaction of a phenoxide with an alkylating agent (typically methyl iodide or dimethyl sulfate). While robust, the reaction is sensitive to several factors that can impact yield and purity.[1][2]
Question 1: My reaction shows low or no conversion to the desired anisole. What are the likely causes?
Low or no yield is a frequent issue that can often be traced back to one of three areas: reagent quality, reaction conditions, or substrate reactivity.
Potential Causes & Solutions:
-
Incomplete Phenoxide Formation: The phenol must be fully deprotonated to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient amounts, the reaction will be sluggish or fail.
-
Solution: Use a sufficiently strong base to deprotonate the phenol. For phenols with electron-donating groups, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may suffice. For electron-deficient phenols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are recommended.[2] Always use anhydrous conditions when working with hydrides, as they react violently with water.[3]
-
-
Poor Alkylating Agent: The reactivity of the alkylating agent is critical.
-
Sub-optimal Reaction Conditions: Temperature and reaction time are key parameters.
-
Solution: Most Williamson ether syntheses require heating. A typical range is 50-100 °C for 1-8 hours.[6] If you see low conversion, consider increasing the temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.
-
-
Solvent Issues: The choice of solvent can dramatically affect the reaction rate.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal.[7] They effectively solvate the cation of the phenoxide, leaving a "naked" and highly reactive anion that promotes the Sₙ2 reaction.[7] Ensure your solvent is anhydrous, as water can quench the phenoxide and hydrolyze the alkylating agent.
-
Question 2: My reaction is messy, with multiple spots on the TLC plate. What side reactions are occurring?
The formation of byproducts is common and usually arises from competing reaction pathways.
Potential Causes & Solutions:
-
E2 Elimination: This is the most common side reaction, especially with sterically hindered substrates or when using secondary/tertiary alkyl halides. The phenoxide acts as a base, abstracting a proton and leading to an alkene byproduct.[4][7]
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is desired to form the anisole, C-alkylation can occur, leading to alkylated phenol byproducts.[2][6]
-
Solution: This is often influenced by the solvent and counter-ion. Polar aprotic solvents generally favor O-alkylation.
-
-
Presence of Tertiary Amines: If your substrate contains a tertiary amine, it can be quaternized by the alkylating agent, leading to an unwanted side product.
-
Solution: While the alkoxide formation should proceed normally, some formation of a quaternary ammonium salt is possible. This byproduct is typically water-soluble and can be removed during an aqueous workup.[8]
-
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Phenoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted phenol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.
-
Alkylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.2 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
II. Alternative Synthetic Routes & Their Challenges
While the Williamson ether synthesis is common, other methods are employed, particularly for more complex substrates.
Question 3: I am attempting a Buchwald-Hartwig C-O coupling to form an anisole, but the reaction is failing. How can I troubleshoot it?
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be adapted for C-O bond formation. Failures often relate to catalyst activity, ligand choice, or base compatibility.[9]
Potential Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere. Use degassed solvents. Modern palladacycle precatalysts (e.g., G3 or G4) are often more robust and reliable than older catalyst systems.[9]
-
-
Inappropriate Ligand: The ligand is crucial for stabilizing the catalyst and facilitating the reaction.
-
Incorrect Base: The base plays a critical role in the catalytic cycle.
Troubleshooting Flowchart for Anisole Synthesis
Here is a generalized workflow for diagnosing and solving common issues in anisole synthesis.
Caption: A decision tree for troubleshooting low-yield anisole synthesis.
III. Work-up and Purification FAQs
Purifying your product is as critical as the synthesis itself. Anisoles present unique challenges due to their physical properties.
Question 4: I'm having trouble purifying my substituted anisole. What's the best approach?
The ideal purification strategy depends on the nature of the impurities.
-
Unreacted Phenol: If your main impurity is the starting phenol, a simple basic wash can be very effective.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the solution with 1-2 M NaOH solution.[12] The acidic phenol will be deprotonated to form the water-soluble sodium phenoxide, which will move to the aqueous layer. The neutral anisole product will remain in the organic layer.[13] Afterwards, wash with water and brine, then dry and concentrate.
-
-
Other Organic Impurities: If you have non-acidic byproducts (like those from C-alkylation or elimination), column chromatography is usually necessary.
-
Tips: Anisoles are relatively non-polar. A typical eluent system for silica gel chromatography is a gradient of ethyl acetate in hexanes. For closely related isomers, preparative HPLC on a C18 column might be required for effective separation.[14]
-
-
General Purification: For simple anisole, distillation can be an effective purification method.[15]
Question 5: My product seems to be decomposing during the reaction or workup. Is this possible?
Yes, under certain conditions, the ether linkage in anisole can be cleaved.
-
Acidic Cleavage: The ether bond is stable under basic and neutral conditions but can be cleaved by strong acids, particularly at high temperatures.[16] For example, hydroiodic acid (HI) will cleave anisole to form phenol and methyl iodide.[17][18]
-
Solution: Avoid strongly acidic conditions during your workup, especially if heating is involved. Use a milder acid for neutralization if necessary.
-
-
Lewis Acid Cleavage: During Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) can complex with the ether oxygen.[19] While anisole is reactive enough to undergo these reactions, using an excess of the catalyst is often necessary to compensate for this complexation.[19] In some high-temperature industrial processes, Lewis acids can also promote cleavage.[20]
Data Summary: Reagent and Condition Selection
| Parameter | Recommendation | Rationale & Considerations |
| Phenol Type | N/A | Acidity (pKa) determines the required base strength. Electron-withdrawing groups increase acidity. |
| Base | NaH, KH, K₂CO₃, NaOH | Must be strong enough to fully deprotonate the phenol. NaH/KH for less acidic phenols; K₂CO₃/NaOH for more acidic ones.[2][3] |
| Alkylating Agent | MeI, (Me)₂SO₄ | Primary halides are essential to avoid E2 elimination.[1][4] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents accelerate Sₙ2 reactions. Must be anhydrous.[7] |
| Temperature | 50 - 100 °C | Balances reaction rate against potential side reactions. Lower temperatures favor substitution over elimination.[6][7] |
Mechanism Visualization: The Williamson Ether Synthesis
The following diagram illustrates the Sₙ2 mechanism of the Williamson ether synthesis and highlights potential pitfalls.
Caption: Sₙ2 mechanism for anisole synthesis and the competing E2 elimination pathway.
References
-
Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Filo. (n.d.). Anisole on cleavage with HI gives. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]
-
Tobisu, M., et al. (2018). Nickel-Catalyzed Reductive Cleavage of Carbon–Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane. ACS Catalysis. Retrieved from [Link]
-
Allen. (n.d.). Cleavage of anisole with HI at 373K gives phenol and CH3I. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2019). What is the best reagent to produce phenoxide from phenol?. Retrieved from [Link]
-
Afifi, A. I., et al. (1989). The cleavage of the aryl-O-CH/sub 3/ bond using anisole as a model compound. ETDEWEB. Retrieved from [Link]
- Britton, E. C., & Slagh, H. R. (1934). Method of preparing anhydrous alkali metal phenoxides. Google Patents.
-
LookChem. (n.d.). Purification of Anisole. Chempedia. Retrieved from [Link]
- Tarbell, D. S., & Harnish, D. P. (1951). The Cleavage of Ethers. Chemical Reviews, 49(1), 1-100.
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2025). Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2018). How would you separate benzoic acid, anisole, and 9-fluorenone without distillation?. Retrieved from [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). On the acylation reactions of anisole using α,β-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview. Retrieved from [Link]
-
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Ghorai, P., et al. (2020). A radical approach towards polarity-reversed para-substitution of electron-deficient arenes. Chemical Communications. Retrieved from [Link]
-
All about chemistry. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Phenol. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Phenols from Benzene Sulphonic Acid. Retrieved from [Link]
-
Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Retrieved from [Link]
-
ResearchGate. (2025). One-Step Preparation of Some 3-Substituted Anisoles. Retrieved from [Link]
-
Chem Ed. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. YouTube. Retrieved from [Link]
-
The Chem Player. (2016). Making anisole. YouTube. Retrieved from [Link]
-
Wang, C., et al. (2021). Completely regioselective insertion of unsymmetrical alkynes into electron-deficient alkenes for the synthesis of new pentacyclic indoles. Chemical Communications. Retrieved from [Link]
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?. Retrieved from [Link]
-
Wikipedia. (2023). Anisole. Retrieved from [Link]
-
ChemRxiv. (n.d.). Asymmetric Synthesis of Enantioenriched Cyclic Allene Precursors. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 12. Purification of Anisole - Chempedia - LookChem [lookchem.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anisole - Wikipedia [en.wikipedia.org]
- 17. Anisole on cleavage with HI gives: A) I-benzene + CH₃OH B) OH-benzene + .. [askfilo.com]
- 18. Statement-1: Cleavage of anisole with HI at 373K gives phenol and `CH_(3)I`. Statement-2: due to resonance `O-C_(6)H_(5)` bond is stronger than `O-CH_(3)` bond. [allen.in]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. The cleavage of the aryl-O-CH/sub 3/ bond using anisole as a model compound (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Purification of Diallylamino Compounds
<_Step_I_of_V>
Welcome to the technical support center for the synthesis and purification of diallylamino compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and enhance the purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing diallylamino compounds?
When synthesizing diallylamino compounds, particularly through the reaction of a primary amine or ammonia with an allyl halide, you can typically expect several classes of impurities.[1][2] These often include:
-
Unreacted Starting Materials: Residual primary amine or allyl halide.
-
Under-allylated Species: Monoallylamine derivatives are common when the target is a diallylamino compound.
-
Over-allylated Species: Triallylamine can form, especially if an excess of the allylating agent is used.[3]
-
Solvent and Reagent Residues: Impurities from solvents or side reactions with reagents like sodium amide, which can produce allylamine as a byproduct.[1]
-
Degradation Products: Diallylamino compounds can be susceptible to oxidation or polymerization, particularly if not handled under an inert atmosphere or if exposed to heat.
Q2: My initial workup is complete, but the product is an impure oil. What's the first purification technique I should try?
For an initial "quick and dirty" purification of a crude diallylamino compound that has been isolated as an oil, an acid-base extraction is an excellent first step. Diallylamino compounds are basic and can be protonated with an acid (like dilute HCl) to form a water-soluble salt.
Causality: This process leverages the change in polarity upon salt formation. The basic diallylamino compound is soluble in organic solvents, while its ammonium salt is soluble in water. Most organic, non-basic impurities will remain in the organic layer, allowing for a simple separation. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.
Q3: How can I definitively assess the purity of my final diallylamino compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the structure and purity of your compound.[4][5] The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[2][6] The gas chromatogram separates the components of your sample, and the mass spectrometer provides structural information on each component.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to assess purity.[4]
Troubleshooting Guide: From Crude Product to High Purity
This section provides a systematic approach to troubleshooting common purity issues. Follow the workflow to diagnose the problem and select the appropriate purification strategy.
Caption: Troubleshooting workflow for diallylamino compound purification.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Fractional distillation is highly effective for separating liquids with close boiling points, such as separating diallylamine from monoallylamine or triallylamine.[7][8][9][10]
Principle of Causality: This technique exploits differences in the vapor pressures of the components in a liquid mixture.[8] The component with the higher vapor pressure (and lower boiling point) will ascend a fractionating column more readily, allowing for its selective condensation and collection.[7] The increased surface area provided by the column packing allows for multiple theoretical vaporization-condensation cycles, leading to a much better separation than simple distillation.[7]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Charge the round-bottom flask with the crude diallylamino compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle. The goal is to achieve a slow and steady distillation rate, approximately 1-2 drops per second.[9]
-
Equilibration: Observe the ring of condensate slowly rising through the fractionating column. A slow ascent is crucial for achieving good separation.[7]
-
Fraction Collection: Monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of your target compound (Diallylamine B.P: ~111°C).[11] Collect any lower or higher boiling fractions in separate receivers.
-
Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small residue remains in the distilling flask. Never distill to dryness.
-
Analysis: Analyze the collected fractions for purity using GC-MS or ¹H NMR.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful method for separating compounds based on their differential adsorption to a stationary phase. For amines, which are basic, special considerations are necessary to prevent poor separation.[12]
Principle of Causality: Standard silica gel is acidic due to the presence of silanol groups on its surface.[12] Basic amines can interact strongly with these acidic sites through ionic interactions, leading to irreversible adsorption, peak tailing, and poor recovery.[12][13][14] To counteract this, the mobile phase is often modified with a basic additive like triethylamine (TEA) or ammonia.[15] The additive competes with the diallylamino compound for binding to the acidic sites on the silica, allowing the target compound to elute properly.[15] Alternatively, an amine-functionalized or basic alumina stationary phase can be used.[13][15]
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (mobile phase). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Add a small amount of triethylamine (0.5-2% v/v) to the solvent system to improve the chromatography of the amine.[15]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude diallylamino compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified diallylamino compound.
-
Analysis: Confirm the purity of the isolated compound using ¹H NMR and/or GC-MS.
Protocol 3: Purification by Recrystallization of a Salt
If the diallylamino compound is a solid, or can be converted into a solid salt (e.g., a hydrochloride or tartrate salt), recrystallization can be an effective purification method.[16][17]
Principle of Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature.[16][17][18] A suitable solvent will dissolve the compound and the impurities at a high temperature but will become saturated with the target compound as it cools, causing it to crystallize out of the solution.[16][17] The impurities, ideally, remain dissolved in the cold solvent.[17] The slow formation of a crystal lattice excludes impurity molecules, leading to a highly purified solid product.[16]
Step-by-Step Methodology:
-
Salt Formation: Dissolve the crude diallylamino compound in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of an acid (e.g., HCl in ether) to precipitate the corresponding ammonium salt.
-
Solvent Selection: Find a suitable recrystallization solvent or solvent pair in which the salt has high solubility when hot and low solubility when cold.[19]
-
Dissolution: Place the solid salt in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[18]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[19] If necessary, further cool the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[16]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the crystal surfaces.[16][18]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[16]
-
Analysis: Assess the purity of the recrystallized salt by melting point analysis and NMR. A sharp melting point close to the literature value indicates high purity.[17]
Comparative Overview of Purification Techniques
| Purification Method | Principle of Separation | Best Suited For Removing | Advantages | Disadvantages |
| Acid-Base Extraction | Differential solubility of the amine and its salt form in aqueous and organic phases. | Polar, acidic, or neutral impurities. | Fast, simple, and scalable for initial cleanup. | Not effective for removing other basic impurities. |
| Fractional Distillation | Differences in boiling points/vapor pressures.[8][20] | Volatile impurities with boiling points differing by <70°C.[7] | Excellent for large quantities; can yield very high purity. | Compound must be thermally stable; not suitable for non-volatile impurities. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | Structurally similar byproducts (e.g., mono-, di-, and tri-allylated amines). | High resolving power for complex mixtures. | Can be slow and solvent-intensive; requires method development.[13][14] |
| Recrystallization (of a salt) | Differential solubility in a solvent at hot vs. cold temperatures.[16][17] | Small amounts of impurities in a solid product. | Can produce highly pure crystalline material; cost-effective. | Compound must be a solid or form a crystalline salt; potential for product loss in the mother liquor.[18] |
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]
-
Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Available: [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]
-
Organic Syntheses. diallylamine. [Online]. Available: [Link]
- Google Patents. US3428685A - Production of diallylamine. [Online].
-
Chromatography Forum. (2009, November 16). Amine column degradation. [Online]. Available: [Link]
-
The Royal Society of Chemistry. (2017). Allylamine SI. [Online]. Available: [Link]
-
University of California, Los Angeles. Recrystallization. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Online]. Available: [Link]
-
USA Lab. (2020, November 11). How Fractional Distillation Process Works. [Online]. Available: [Link]
-
University of Missouri-St. Louis. The Fractional Distillation of a Binary Mixture. [Online]. Available: [Link]
-
IIP Series. BASIC EXTRACTION AND FRACTIONATION PROCEDURES FOR EXPERIMENTAL PURPOSES OF MEDICINAL PLANTS. [Online]. Available: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Online]. Available: [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? [Online]. Available: [Link]
-
Wikipedia. Fractional distillation. [Online]. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Diallylamine Synthesis and its Industrial Importance. [Online]. Available: [Link]
-
Organic Syntheses. Allylamine. [Online]. Available: [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines. Allylamine and Diallylamine as Very Convenient Ammonia Equivalents for the Synthesis of Primary Amines. [Online]. Available: [Link]
-
National Institutes of Health. (2017, June 29). Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction. [Online]. Available: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. [Video]. YouTube. Available: [Link]
-
ResearchGate. (2013, August 21). How do I remove HCl from Poly (allylamine hydrochloride) with triethylamine? [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]
-
California State University, Bakersfield. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Online]. Available: [Link]
-
National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Online]. Available: [Link]
- Google Patents. US4626577A - Process for preparing a solution of poly(allylamine). [Online].
-
ResearchGate. Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. [Online]. Available: [Link]
-
LGC. (2017, September 22). Quantitative NMR: the future for purity measurements? [Video]. YouTube. Available: [Link]
-
National Institutes of Health. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Online]. Available: [Link]
-
MDPI. (2021, March 19). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. [Online]. Available: [Link]
-
ResearchGate. (2025, December 18). Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR. [Online]. Available: [Link]
-
Oriental Journal of Chemistry. GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Online]. Available: [Link]
-
MDPI. (2018, December 11). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. [Online]. Available: [Link]
-
ACS Publications. (2023, July 21). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3428685A - Production of diallylamine - Google Patents [patents.google.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. usalab.com [usalab.com]
- 9. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recrystallization [sites.pitt.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. iipseries.org [iipseries.org]
Technical Support Center: Navigating Regioselectivity in Aniline Derivative Synthesis
Welcome to the technical support center for aniline derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controlling regioselectivity. Poor regioselectivity leads to difficult-to-separate isomeric mixtures, reducing yields and increasing downstream processing costs. This resource provides in-depth, troubleshooting-focused answers and validated protocols to help you achieve your desired substitution patterns with precision.
Section 1: Troubleshooting Common Regioselectivity Issues
This section addresses the most frequent challenges in a direct question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.
Q1: My electrophilic aromatic substitution (e.g., halogenation, nitration) on a simple aniline is yielding a mixture of ortho and para isomers, with the para product often dominating. How can I improve the selectivity for one over the other?
A1: This is a classic challenge rooted in the electronic nature of the amino group. The -NH₂ group is a powerful activating, ortho, para-director because its lone pair of electrons donates into the aromatic ring via resonance, increasing electron density at the ortho and para positions.[1][2][3] While electronic factors make both positions active, the para position is often favored due to steric hindrance at the ortho positions.[4]
Troubleshooting & Optimization:
-
Steric Hindrance (Favoring para): The most common strategy is to protect the amino group by converting it to an amide, such as an acetanilide (-NHCOCH₃).[2] The bulky acetyl group sterically blocks the ortho positions, making the para position the primary site of electrophilic attack.[1][2] This also moderates the high reactivity of the aniline, preventing side reactions.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the proportion of the thermodynamically more stable para isomer.[1]
-
Forcing Ortho Substitution (Advanced): To favor the ortho product, more advanced strategies are required.
-
Blocking Groups: You can temporarily block the more accessible para position with a reversible functional group, such as a sulfonic acid group (-SO₃H).[4][5] After forcing the desired substitution at the ortho position, the blocking group can be removed.
-
Directed ortho-Metalation (DoM): This powerful technique uses a directing group on the nitrogen to chelate an organolithium reagent, which then specifically deprotonates the adjacent ortho position for subsequent reaction with an electrophile.[6][7]
-
Q2: I'm attempting a bromination of aniline and getting 2,4,6-tribromoaniline, but I only want the monobrominated product. What's causing this over-reaction?
A2: The issue is polysubstitution, driven by the extremely high activating nature of the unprotected amino group. The -NH₂ group makes the aromatic ring so electron-rich that reactions like bromination can proceed rapidly and uncontrollably at all available ortho and para positions, even without a catalyst.[2]
Primary Solution: Moderating Reactivity
The solution is to temporarily reduce the activating effect of the amino group. This is achieved by converting it into an amide (N-acylation), most commonly acetanilide.[1]
-
Causality: In an amide, the nitrogen lone pair is delocalized not only into the aromatic ring but also onto the adjacent carbonyl oxygen.[2] This "competing resonance" makes the amide group a less powerful activator than a free amine, preventing polysubstitution and allowing for controlled monosubstitution. The protecting group can be easily removed by acid or base hydrolysis after the substitution step.
Diagram 1: Moderating Aniline Reactivity via N-Acylation
This diagram illustrates how the resonance within the N-acetyl group competes with the delocalization of the nitrogen's lone pair into the aromatic ring, thereby reducing the ring's activation towards electrophiles.
Caption: N-Acylation reduces ring activation by introducing competing resonance.
Q3: How can I achieve meta-substitution on an aniline ring, given that the amino group is a strong ortho, para-director?
A3: Directing an electrophile to the meta position of aniline is counterintuitive to the group's inherent electronic directing effects but is achievable through two primary strategies.
Strategy 1: Reversing the Directing Effect via Protonation
Under strongly acidic conditions (e.g., during nitration with H₂SO₄/HNO₃), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[1][8]
-
Causality: The anilinium ion has no lone pair to donate. Instead, the positive charge on the nitrogen atom makes the group strongly electron-withdrawing via an inductive effect (-I effect).[9] This deactivates the entire ring, particularly the ortho and para positions, making the meta position the least deactivated and therefore the most likely site for electrophilic attack.[1][2] A significant drawback is that the reaction conditions are harsh, and yields can be low due to the strong deactivation of the ring.
Strategy 2: Modern Catalytic Methods
For broader substrate scope and milder conditions, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. Specific ligand and catalyst systems can override the natural electronic preferences of the substrate.
-
Palladium-Catalyzed meta-C-H Functionalization: Researchers have developed systems using a directing group (often a removable nitrile-containing template) that positions a palladium catalyst to selectively activate a remote meta C-H bond for olefination or other couplings.[10][11] Ruthenium catalysts have also been employed for meta-selective C-H functionalizations.[10]
Diagram 2: Decision Workflow for Regioselective Aniline Synthesis
This workflow guides the user through selecting the appropriate synthetic strategy based on the desired isomeric product.
Caption: A decision-making guide for synthesizing specific aniline isomers.
Q4: I need to synthesize an ortho-substituted aniline with very high selectivity. Standard electrophilic substitution gives me the para isomer as the major product. What is the most reliable method?
A4: For high ortho selectivity, the most reliable and versatile method is Directed ortho-Metalation (DoM) .[6][12]
-
Mechanism & Causality: DoM overcomes the inherent electronic and steric preferences of the substrate. The process involves three key steps:
-
Installation of a Directed Metalation Group (DMG): The aniline's nitrogen is first derivatized with a DMG, such as a pivaloyl, carbamate (Boc), or urea group.[12] This group contains a heteroatom (usually oxygen) capable of coordinating to lithium.
-
Chelation and Deprotonation: An organolithium base (like n-BuLi or s-BuLi) is added. The lithium atom is coordinated by the DMG, positioning the base in close proximity to the ortho C-H bond. This proximity effect dramatically increases the kinetic acidity of the ortho proton, leading to its selective removal (deprotonation) to form an ortho-lithiated species.[6][7]
-
Electrophilic Quench: The highly nucleophilic ortho-lithiated species is then "quenched" by adding an electrophile (e.g., I₂, CO₂, aldehydes), which installs the desired substituent exclusively at the ortho position.[12][13]
-
Diagram 3: Mechanism of Directed ortho-Metalation (DoM)
This diagram shows how a Directed Metalation Group (DMG) guides an organolithium reagent to selectively deprotonate the ortho position, enabling site-specific functionalization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives [organic-chemistry.org]
Validation & Comparative
The Aniline Scaffold: A Comparative Guide to its Diverse Roles in Drug Discovery
Introduction: The Enduring & Evolving Role of Aniline in Medicinal Chemistry
The aniline scaffold, a deceptively simple structure of an amino group attached to a benzene ring, represents one of the most foundational and versatile building blocks in the history of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, from the earliest synthetic antibacterial drugs to modern targeted cancer therapies.[1] This chemical framework provides an excellent platform for synthetic modification, allowing chemists to fine-tune the steric, electronic, and physicochemical properties of a molecule to optimize its interaction with biological targets.[2]
However, the very reactivity that makes aniline a valuable synthetic starting material also presents challenges. A primary concern in drug development is the metabolic liability of the aniline moiety.[3] Hepatic cytochrome P450 enzymes can oxidize the aniline ring, leading to the formation of reactive metabolites that may cause toxicity.[4][5] This guide will explore the diverse applications and performance of aniline derivatives by comparing three distinct, well-characterized therapeutic agents, each operating in a different domain of pharmacology. We will also touch upon lesser-explored derivatives, such as 4-Acetylamino-2-(diallylamino)anisole , as a means to frame the vast, untapped potential that still exists within this chemical class.
Our comparative analysis will focus on three archetypal aniline-based drugs:
-
Gefitinib : A highly targeted anti-cancer agent.
-
Sulfamethoxazole : A classic antimicrobial drug.
-
Clozapine : A complex CNS-active atypical antipsychotic.
Through a detailed examination of their synthesis, mechanism of action, performance, and metabolic fate, this guide will provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern the efficacy and safety of aniline derivatives.
The Unexplored Potential: this compound
While this guide focuses on well-established drugs, it is important to acknowledge the vast chemical space of aniline derivatives that remains to be fully explored. A case in point is This compound .
Caption: Chemical structure of this compound.
Publicly available information on this specific molecule is sparse. Its chemical properties are cataloged, but its biological activity and potential applications are not well-documented in peer-reviewed literature.[6] It has been noted as a potential intermediate in the synthesis of other compounds, but its intrinsic therapeutic value is unknown.[7] This highlights a crucial aspect of drug discovery: for every successful aniline-based drug on the market, there are countless derivatives with uncharacterized potential. This guide aims to provide a framework for evaluating such novel compounds by comparing them to established benchmarks.
A Comparative Analysis of Three Aniline-Based Therapeutics
To illustrate the remarkable versatility of the aniline scaffold, we will now delve into a detailed comparison of Gefitinib, Sulfamethoxazole, and Clozapine.
Gefitinib: The Targeted Kinase Inhibitor
Gefitinib (Iressa®) is a prime example of a modern, targeted anti-cancer therapy. It belongs to the anilinoquinazoline class of compounds, which have been extensively developed as inhibitors of protein kinases.[8][9]
Synthesis & Core Structure: The synthesis of Gefitinib and other anilinoquinazolines typically involves the reaction of a substituted aniline with a 4-chloroquinazoline core. This modular synthesis allows for extensive variation of the aniline portion to optimize binding to the target kinase.[10]
Mechanism of Action: Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is mutated and constitutively active, leading to uncontrolled cell proliferation and survival.[8] Gefitinib binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like MAPK and PI3K-AKT.[12][13]
Caption: Mechanism of action of Gefitinib.
Performance: The potency of Gefitinib is typically measured by its half-maximal inhibitory concentration (IC50) against EGFR. In sensitive cell lines, such as those with activating EGFR mutations, Gefitinib exhibits IC50 values in the low nanomolar range. For example, in the HCC827 and PC9 lung cancer cell lines, IC50 values have been reported as 13.06 nM and 77.26 nM, respectively.[14]
Sulfamethoxazole: The Classic Antimicrobial Agent
Sulfamethoxazole is a sulfonamide antibiotic, a class of drugs that were among the first effective systemic antimicrobials and are derivatives of sulfanilamide, the simplest aniline-based sulfonamide.[15][16]
Synthesis & Core Structure: The synthesis of Sulfamethoxazole involves the reaction of N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole, followed by deacetylation. The core structure is an aniline ring linked to a sulfonamide group, which in turn is attached to a heterocyclic ring (isoxazole).
Mechanism of Action: Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid.[4][17][18] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. Sulfamethoxazole, being structurally similar to the natural substrate para-aminobenzoic acid (PABA), binds to DHPS and blocks the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. This ultimately inhibits the synthesis of nucleic acids and proteins necessary for bacterial growth.[4]
Caption: Mechanism of action of Sulfamethoxazole.
Performance: The efficacy of Sulfamethoxazole is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. When used in combination with trimethoprim (as TMP-SMX), the susceptibility breakpoint for many common pathogens is an MIC of ≤2/38 µg/mL (2 µg/mL trimethoprim and 38 µg/mL sulfamethoxazole).[19][20]
Clozapine: The Atypical Antipsychotic
Clozapine is an atypical antipsychotic used primarily for treatment-resistant schizophrenia. It possesses a complex polycyclic structure derived from a dibenzodiazepine core, which includes an aniline-like moiety within its tricyclic system.
Synthesis & Core Structure: The synthesis of Clozapine is a multi-step process, but the final key step often involves the reaction of a lactam intermediate with N-methylpiperazine. The core structure is a tricyclic dibenzodiazepine system.
Mechanism of Action: Clozapine's mechanism of action is not fully understood but is known to be complex, involving interactions with multiple neurotransmitter receptors.[21][22] Unlike typical antipsychotics that primarily block dopamine D2 receptors, Clozapine has a lower affinity for D2 receptors and a higher affinity for D4 and various serotonin (5-HT) receptors, particularly 5-HT2A.[21][23] It also has significant antagonist activity at adrenergic, cholinergic, and histaminergic receptors. This broad receptor binding profile is thought to contribute to its superior efficacy in treatment-resistant schizophrenia and its lower incidence of extrapyramidal side effects.[24]
Performance: The performance of Clozapine is characterized by its binding affinities (Ki) to various receptors. It exhibits high affinity for a range of receptors, with Ki values in the low nanomolar range for histamine H1 (1.1 nM), adrenergic α1A (1.6 nM), and serotonin 5-HT2A (5.4 nM) receptors. Its affinity for the dopamine D2 receptor is weaker, which is a hallmark of its atypical profile.
Quantitative Performance Comparison
The following table summarizes key performance and property data for the three selected aniline derivatives, providing a quantitative basis for comparison.
| Parameter | Gefitinib | Sulfamethoxazole | Clozapine |
| Primary Target(s) | EGFR Tyrosine Kinase | Dihydropteroate Synthase (DHPS) | D4, 5-HT2A, and other receptors |
| Therapeutic Area | Oncology | Infectious Disease | Psychiatry |
| Potency Metric | IC50: 13-77 nM (in sensitive cell lines)[14] | MIC: ≤2/38 µg/mL (as TMP-SMX for susceptible bacteria)[20] | Ki: 1.1-5.4 nM (for H1, α1A, 5-HT2A receptors) |
| Metabolic Stability (t½ in Human Liver Microsomes) | ~120 min (extensive metabolism)[25][26] | Metabolized to hydroxylamine, but specific t½ data is limited[24][27] | Extensively metabolized (CYP1A2 & CYP3A4), specific t½ varies[28] |
| Preclinical Toxicity (LD50, oral, rat) | ~2000 mg/kg[18] | 6200 mg/kg[3] | 251 mg/kg[19] |
The Aniline Moiety and Metabolic Considerations
A critical aspect of drug development for aniline derivatives is understanding their metabolic fate. The aniline ring is susceptible to N-acetylation, N-oxidation, and ring hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver.[4]
-
Gefitinib is extensively metabolized, with major pathways being morpholine ring oxidation and O-demethylation of the quinazoline moiety.[6][25] Its metabolism can be a factor in drug resistance and patient response.[13][29]
-
Sulfamethoxazole is metabolized to a hydroxylamine derivative, which is thought to be a reactive metabolite potentially responsible for hypersensitivity reactions, a known side effect of sulfa drugs.[5][27]
-
Clozapine undergoes extensive hepatic metabolism, primarily through CYP1A2 and CYP3A4, to form N-desmethylclozapine (norclozapine) and clozapine N-oxide.[30] The metabolism of Clozapine is subject to significant inter-individual variability and can be affected by factors such as smoking.[3]
Experimental Protocols
To ensure the scientific integrity and practical utility of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate compounds like those discussed.
Experimental Workflow: From Synthesis to In Vitro Evaluation
Caption: General experimental workflow for aniline derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (for compounds like Gefitinib)
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT).
-
Prepare a stock solution of the aniline derivative (test inhibitor) in DMSO.
-
Prepare a solution of the target kinase (e.g., recombinant EGFR) and a suitable substrate (e.g., a synthetic peptide).
-
Prepare a solution of ATP, including a radiolabeled version (γ-³²P-ATP) for detection.
-
-
Assay Procedure :
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of the test inhibitor (e.g., from 10 µM to 0.1 nM). Include a DMSO-only control.
-
Add the kinase and substrate solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Analysis :
-
Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding :
-
Culture the desired cell line (e.g., A549 lung cancer cells) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the cells and add the media containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).[21]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Measurement :
-
After incubation, purple formazan crystals will be visible in living cells.
-
Carefully remove the media and add a solubilizing agent (e.g., 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[25]
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.[23]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot against compound concentration to determine the cytotoxic concentration 50 (CC50).
-
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Reagent Preparation :
-
Thaw cryopreserved human liver microsomes (HLM) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
-
Incubation Procedure :
-
In microcentrifuge tubes, pre-warm the HLM and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold stop solution (e.g., acetonitrile with an internal standard) to quench the reaction.[1]
-
-
Sample Processing and Analysis :
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
The aniline scaffold, from its early use in sulfa drugs to its current role in precision oncology, has proven to be an exceptionally fruitful starting point for drug discovery. The comparative analysis of Gefitinib, Sulfamethoxazole, and Clozapine reveals the remarkable chemical and pharmacological diversity that can be achieved through modifications to this core structure. Each compound, tailored for a specific biological target and therapeutic area, showcases a unique profile of potency, mechanism of action, and metabolic properties.
For researchers and drug development professionals, the key takeaway is the importance of a multi-faceted evaluation of any new aniline derivative. While the potential for high-potency interactions with biological targets is clear, the inherent risks of metabolic instability and toxicity must be addressed early and systematically. By employing robust experimental protocols, such as those detailed in this guide, and by understanding the structure-activity and structure-property relationships of established drugs, we can continue to unlock the full therapeutic potential of the aniline chemical class, leading to the development of safer and more effective medicines.
References
-
Clozapine. (2023). In StatPearls. StatPearls Publishing. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329, Sulfamethoxazole. Retrieved from [Link]
-
Meltz, M. L., & Slaga, T. J. (1982). MTT assay protocol. protocols.io. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Available from: [Link]
-
McKillop, D., McCormick, A. D., Millar, A., & Miles, G. S. (2004). In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica, 34(11-12), 983–1000. Available from: [Link]
-
Rostami-Hodjegan, A., & Tucker, G. T. (2004). Population pharmacokinetics of clozapine: a systematic review. Clinical Pharmacokinetics, 43(12), 767–780. Available from: [Link]
-
Dr.Oracle. (2025). What receptor does Clozapine (clozapine) act on?. Available from: [Link]
-
ResearchGate. (n.d.). In vitro metabolism of gefitinib in human liver microsomes. Available from: [Link]
-
Wikipedia. (n.d.). Sulfamethoxazole. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sulfamethoxazole?. Available from: [Link]
-
Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 12(5), 2535-2547. Available from: [Link]
-
A brief review on aniline and its derivatives. (2023). ResearchGate. Available from: [Link]
-
Zhang, H., Berezov, A., & Wang, Q. (2014). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current organic chemistry, 18(23), 2963–2976. Available from: [Link]
-
Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans. Clinical pharmacology and therapeutics, 51(5), 522–526. Available from: [Link]
-
Pae, C. U., & Kim, J. J. (2006). Gefitinib ('IRESSA') sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Cancer cell international, 6, 2. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398737, Clozapine. Retrieved from [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). Journal of Pharmaceutical Research International, 35(10), 45-58. Available from: [Link]
-
Ethell, B. T., & El-Kattan, A. F. (2000). Characterization of the human hepatic cytochromes P450 involved in the in vitro oxidation of clozapine. Drug metabolism and disposition: the biological fate of chemicals, 28(10), 1147–1154. Available from: [Link]
-
Sulfamethoxazole. (2023). IOSR Journal of Pharmacy and Biological Sciences, 18(6), 1-5. Available from: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical Reviews, 13(4), 599-611. Available from: [Link]
-
Janusinfo.se. (2021). Sulfamethoxazole. Available from: [Link]
-
Asquith, C. R. M., & Tizzard, G. J. (2019). Previously reported 4-anilino-quin(az)olines (1–3) kinase inhibitors. Molbank, 2019(3), M1084. Available from: [Link]
-
Hamilton, G. A., & Finlay, G. J. (1998). Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 42(7), 1866–1868. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4388603, this compound. Retrieved from [Link]
-
Seeman, P. (2016). Clozapine, a Fast-Off-D2 Antipsychotic. CNS neuroscience & therapeutics, 22(4), 271–273. Available from: [Link]
-
Pediatric Oncall. (n.d.). Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link]
-
N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide. (n.d.). Chemsrc. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Sulfamethoxazole-Trimethoprim. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]
-
Amelia, T., Kartasasmita, R. E., Ohwada, T., & Tjahjono, D. H. (2022). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules (Basel, Switzerland), 27(3), 819. Available from: [Link]
-
Wodicka, L. M., & Lyssikatos, J. P. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS medicinal chemistry letters, 8(11), 1146–1151. Available from: [Link]
-
Słoczyńska, K., Pękala, E., & Wesołowska, O. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta pharmaceutica (Zagreb, Croatia), 69(3), 345–361. Available from: [Link]
-
Bhusare, N., & Deore, V. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. Available from: [Link]
-
Hennessey, J. A., & Wissmann, H. (2004). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of medicinal chemistry, 47(11), 2736–2744. Available from: [Link]
-
Li, X., & Kaminski, R. (2014). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. PloS one, 9(10), e109510. Available from: [Link]
-
Madrigal-Bujaidar, E., & Hernández-Ceruelos, A. (2024). In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats. In vivo (Athens, Greece), 38(2), 769–777. Available from: [Link]
-
Humphries, R. M., & Hindler, J. A. (2016). Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. Journal of clinical microbiology, 54(7), 1797–1801. Available from: [Link]
-
Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. (2014). IRIS - UNIBS. Available from: [Link]
-
ResearchGate. (n.d.). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Available from: [Link]
-
Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. somersetpharma.com [somersetpharma.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. In vitro cytotoxicity as a marker of hypersensitivity to sulphamethoxazole in patients with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. T-cell-mediated cytotoxicity against keratinocytes in sulfamethoxazol-induced skin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 51Cr release assay of clozapine-induced cytotoxicity: evidence for immunogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. fishersci.com [fishersci.com]
- 19. cdn.stemcell.com [cdn.stemcell.com]
- 20. researchgate.net [researchgate.net]
- 21. nuvisan.com [nuvisan.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Metabolism and bioactivation of clozapine by human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterization of the human hepatic cytochromes P450 involved in the in vitro oxidation of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. spectrumchemical.com [spectrumchemical.com]
- 30. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to the Efficacy of N-Acetyl-p-aminophenol (Acetaminophen) and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-p-aminophenol, commonly known as acetaminophen or paracetamol, is one of the most widely used analgesic and antipyretic agents globally.[1] Despite its long history of clinical use, its precise mechanism of action remains a subject of extensive research, setting it apart from the well-defined class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). NSAIDs, which include ubiquitous over-the-counter drugs like ibuprofen and naproxen, as well as prescription medications such as celecoxib, constitute a cornerstone of pain and inflammation management.[2]
This guide provides an in-depth, objective comparison of the efficacy of acetaminophen and various NSAIDs. We will explore their distinct mechanisms of action, present supporting experimental data, and detail the methodologies used to generate these findings, offering a comprehensive resource for researchers and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the efficacy and side-effect profiles of acetaminophen and NSAIDs lies in their distinct molecular targets and mechanisms of action.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The COX Inhibition Pathway
The primary mechanism of action for all NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes are responsible for converting arachidonic acid into prostaglandins and thromboxanes, key mediators of inflammation, pain, fever, and platelet aggregation.[2][4]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins at the site of injury.[5]
NSAIDs can be broadly categorized based on their selectivity for these isoforms:
-
Non-selective NSAIDs (e.g., Ibuprofen, Naproxen): These agents inhibit both COX-1 and COX-2.[3][5] Their therapeutic effects (analgesia, anti-inflammation) are primarily derived from COX-2 inhibition, while their most common side effects, such as gastrointestinal irritation and bleeding, are a consequence of inhibiting the protective functions of COX-1.[6]
-
COX-2 Selective Inhibitors (e.g., Celecoxib): These drugs were developed to specifically target COX-2, thereby providing anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[7][8]
dot graph TD; subgraph NSAID Mechanism; Arachidonic_Acid[Arachidonic Acid] -->|COX-1| Prostaglandins_1[Prostaglandins (Stomach Lining, Platelets)]; Arachidonic_Acid -->|COX-2| Prostaglandins_2[Prostaglandins (Inflammation, Pain, Fever)]; Non_Selective_NSAIDs[Non-selective NSAIDs(Ibuprofen, Naproxen)] --x |color: "#EA4335"| COX-1; Non_Selective_NSAIDs --x |color: "#EA4335"| COX-2; COX2_Inhibitors[COX-2 Selective Inhibitors(Celecoxib)] --x |color: "#34A853"| COX-2; end
end caption: Mechanism of Action of NSAIDs.
Acetaminophen: A Multi-Target, Centrally Acting Mechanism
The mechanism of action of acetaminophen is more complex and not fully elucidated. While it is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, its primary analgesic and antipyretic effects are believed to be centrally mediated within the central nervous system (CNS).[9][10]
Current research points to a multi-faceted mechanism:
-
Central COX Inhibition: Acetaminophen is thought to be a more potent inhibitor of COX enzymes within the CNS, where the environment is low in peroxides.[11] This central inhibition is believed to be a key contributor to its analgesic and antipyretic effects.[9][11]
-
Metabolite-Mediated Action (AM404): A significant portion of acetaminophen's analgesic effect is now attributed to its active metabolite, N-arachidonoylphenolamine (AM404).[12][13] Acetaminophen is deacetylated in the liver to p-aminophenol, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[12] AM404 has been shown to act on several targets within the CNS, including:
-
TRPV1 and Cannabinoid CB1 Receptors: AM404 activates the transient receptor potential vanilloid 1 (TRPV1) channel and the cannabinoid CB1 receptor system, which are involved in pain modulation.[12]
-
Sodium Channels: Recent studies indicate that AM404 can directly inhibit pain-specific voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral nociceptive neurons, reducing the generation of pain signals.[14]
-
-
Serotonergic Pathways: There is also evidence to suggest that acetaminophen may modulate the descending serotonergic pathways, which play a role in inhibiting pain signals in the spinal cord.[15]
dot graph TD; subgraph Acetaminophen Mechanism; Acetaminophen[Acetaminophen] -->|Liver| p_aminophenol[p-aminophenol]; p_aminophenol -->|Brain (FAAH)| AM404[AM404]; AM404 -->|Activates| TRPV1[TRPV1 Receptors]; AM404 -->|Activates| CB1[CB1 Receptors]; AM404 -->|Inhibits| NaV_Channels[NaV1.7/1.8 Channels]; Acetaminophen -->|CNS| COX_Inhibition[Central COX Inhibition]; Acetaminophen -->|Modulates| Serotonin[Serotonergic Pathways]; TRPV1 --> Analgesia[Analgesia]; CB1 --> Analgesia; NaV_Channels --> Analgesia; COX_Inhibition --> Analgesia_Antipyresis[Analgesia & Antipyresis]; Serotonin --> Analgesia; end
end caption: Multi-target Mechanism of Acetaminophen.
Comparative Efficacy: A Data-Driven Overview
The choice between acetaminophen and an NSAID often depends on the clinical indication, patient-specific risk factors, and the desired therapeutic effect.
| Parameter | Acetaminophen | Non-selective NSAIDs (e.g., Ibuprofen) | COX-2 Selective NSAIDs (e.g., Celecoxib) |
| Analgesic Efficacy | Effective for mild to moderate pain.[11] | Generally considered more effective for pain, especially when inflammation is a component.[16][17] | Similar efficacy to non-selective NSAIDs for pain relief.[7][18] |
| Anti-inflammatory Efficacy | Weak peripheral anti-inflammatory activity.[3][19] | Potent anti-inflammatory effects.[2][19] | Potent anti-inflammatory effects.[8] |
| Antipyretic Efficacy | Effective in reducing fever.[19] | Effective in reducing fever; some studies suggest slightly greater temperature reduction than acetaminophen.[20][21][22] | Effective in reducing fever. |
| Gastrointestinal (GI) Side Effects | Generally well-tolerated with a lower risk of GI issues compared to NSAIDs.[19] | Common side effects include stomach pain, heartburn, and nausea.[19] Increased risk of ulcers and bleeding with long-term use.[6] | Significantly lower risk of GI ulcers and bleeding compared to non-selective NSAIDs.[8][18] |
| Cardiovascular (CV) Risk | High doses may be associated with an increased risk of cardiovascular events.[23][24] | Increased risk of heart attack and stroke, particularly at high doses and with long-term use.[25] | Increased risk of heart attack and stroke, leading to the withdrawal of some agents from the market.[26] |
| Hepatic Toxicity | Overdose can lead to severe liver damage.[9] | Low risk of liver injury. | Low risk of liver injury. |
| Renal Toxicity | Low risk at therapeutic doses. | Can cause kidney damage, especially in patients with pre-existing renal disease. | Similar renal risks to non-selective NSAIDs. |
Experimental Protocols for Efficacy Evaluation
To quantify and compare the efficacy of these compounds, several in vitro and in vivo assays are employed.
dot graph TD; subgraph Experimental Workflow; A[Compound Preparation] --> B{In Vitro Assays}; B --> C[COX Inhibition Assay]; B --> D[Prostaglandin E2 (PGE2) Measurement]; C --> E[Data Analysis: IC50 Determination]; D --> F[Data Analysis: PGE2 Levels]; E --> G[Comparative Efficacy]; F --> G; end
end caption: In Vitro Efficacy Evaluation Workflow.
Protocol 1: In Vitro COX Inhibition Assay
This assay determines the potency of a compound in inhibiting COX-1 and COX-2 enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.[27]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.[28]
-
Compound Incubation: Add varying concentrations of the test compounds (Acetaminophen, Ibuprofen, Celecoxib) to the reaction mixture and incubate with the COX-1 or COX-2 enzyme for a specified time (e.g., 10 minutes at 37°C).
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G2 (PGG2).[28]
-
Peroxidase Activity Measurement: The peroxidase activity of COX converts PGG2 to PGH2. This can be measured using a colorimetric or fluorometric probe that detects the peroxidase activity.[29]
-
Data Analysis: Plot the percentage of COX inhibition versus the compound concentration to determine the IC50 value.
Expected Outcome:
-
Ibuprofen: Will show potent inhibition of both COX-1 and COX-2 (low IC50 values for both).
-
Celecoxib: Will show high selectivity for COX-2, with a significantly lower IC50 for COX-2 compared to COX-1.[30]
-
Acetaminophen: Will demonstrate weak inhibition of both enzymes in this peripheral-like assay system.[31]
Protocol 2: Prostaglandin E2 (PGE2) Measurement in Cell Culture
This cell-based assay measures the downstream effect of COX inhibition by quantifying the production of the pro-inflammatory prostaglandin E2 (PGE2).
Objective: To determine the effect of test compounds on PGE2 production in a cellular context.
Methodology:
-
Cell Culture: Use a suitable cell line, such as human keratinocytes (HaCaT) or macrophages, that can be stimulated to produce PGE2.[32]
-
Cell Stimulation: Induce inflammation and COX-2 expression by treating the cells with a stimulant like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[32]
-
Compound Treatment: Treat the stimulated cells with various concentrations of the test compounds for a defined period.
-
Sample Collection: Collect the cell culture supernatant.[32]
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[32][33][34]
-
Data Analysis: Compare the PGE2 levels in treated cells to untreated controls to determine the extent of inhibition.
Expected Outcome:
-
Ibuprofen and Celecoxib: Will cause a dose-dependent decrease in PGE2 production.
-
Acetaminophen: Will show a less pronounced effect on PGE2 reduction in these peripheral cell models compared to NSAIDs.
Conclusion
The choice between acetaminophen and NSAIDs for pain and fever management requires a careful consideration of their distinct pharmacological profiles. NSAIDs offer potent analgesic and anti-inflammatory effects through the inhibition of peripheral COX enzymes, making them particularly effective for inflammation-driven pain.[2][16] However, this mechanism is also responsible for their characteristic gastrointestinal and cardiovascular side effects.[6][25]
Acetaminophen, on the other hand, exerts its effects primarily through central mechanisms, including the action of its active metabolite, AM404.[12] This results in effective analgesia and antipyresis with a more favorable gastrointestinal safety profile, though it lacks significant peripheral anti-inflammatory activity.[19] The risk of hepatotoxicity with acetaminophen overdose is a critical consideration.[9]
For drug development professionals, understanding these mechanistic nuances is paramount. Future research may focus on developing novel analgesics that target the central pathways modulated by acetaminophen, potentially offering the efficacy of NSAIDs with an improved safety profile. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation and comparison of such next-generation therapeutic agents.
References
-
Yale Medicine. (2023). NSAIDs vs. Acetaminophen: Which Over-the-Counter Medicine Should I Use?[Link]
-
Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. [Link]
-
Wikipedia. (2025). Paracetamol. [Link]
-
Kim, J. H., et al. (2022). Inhibition of Inflammation by an Air-Based No-Ozone Cold Plasma in TNF-α-Induced Human Keratinocytes: An In Vitro Study. MDPI. [Link]
-
Taha, A. S., & McLaughlin, P. (2002). The double-edged sword of COX-2 selective NSAIDs. PMC - NIH. [Link]
-
Gotzsche, P. C. (2003). Paracetamol versus nonsteroidal anti-inflammatory drugs for rheumatoid arthritis. PubMed. [Link]
-
Kurth, T., et al. (2006). Nonsteroidal antiinflammatory drugs, acetaminophen, and the risk of cardiovascular events. PubMed. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf - NIH. [Link]
-
Zou, H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Perrott, D. A., et al. (2004). Antipyretic efficacy and safety of ibuprofen and acetaminophen in children. NCBI - NIH. [Link]
-
Mallet, C., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Dovepress. [Link]
-
Gerriets, V., et al. (2024). Acetaminophen. StatPearls - NCBI Bookshelf - NIH. [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?[Link]
-
Kurth, T., et al. (2006). Nonsteroidal Antiinflammatory Drugs, Acetaminophen, and the Risk of Cardiovascular Events. Circulation - American Heart Association Journals. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetaminophen?[Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. [Link]
-
Miller, K. E. (2004). Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs. AAFP. [Link]
-
Horvath, O., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS. [Link]
-
Abdel-Tawab, M., & Schubert-Zsilavecz, M. (2022). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. MDPI. [Link]
-
Laine, L. (2006). Balancing the gastrointestinal benefits and risks of nonselective NSAIDs. PMC. [Link]
-
Crampton, J. R., et al. (1987). Simultaneous measurement of in vitro gastroduodenal prostaglandin E2 synthesis and degradation in peptic ulcer disease. PubMed. [Link]
-
Tan, E., et al. (2021). Ibuprofen vs. Acetaminophen for Fever or Pain in Children Younger Than Two Years. AAFP. [Link]
-
Mayo Clinic. (n.d.). NSAIDs: Do they increase my risk of heart attack and stroke?[Link]
-
Perrott, D. A., et al. (2025). Efficacy and Safety of Acetaminophen vs Ibuprofen for Treating Children's Pain or Fever. ResearchGate. [Link]
-
Tufts School of Medicine. (2022). How Does Acetaminophen Work?[Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
-
Kaur, M., et al. (2020). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Athenaeum Scientific Publishers. [Link]
-
Hospital for Special Surgery. (2025). Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen. [Link]
-
Contemporary Pediatrics. (2020). Examining the efficacy and safety of ibuprofen versus acetaminophen. [Link]
-
Botting, R. M. (2002). Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? Oxford Academic. [Link]
-
Dr Matt & Dr Mike. (2022). NSAIDs in 2 minutes![Link]
-
Patrono, C. (2016). Cardiovascular safety of NSAIDs. PMC - NIH. [Link]
-
Antman, E. M. (2008). Can Patients With Cardiovascular Disease Take Nonsteroidal Antiinflammatory Drugs? Circulation - American Heart Association Journals. [Link]
-
The 2 Minute Medicine. (n.d.). Ibuprofen vs. Acetaminophen for Fever or Pain in Children Younger Than Two Years. [Link]
-
CreakyJoints. (2019). NSAIDs Can Wreck Your Stomach If You're Not Careful: Are You at Risk?[Link]
-
Pharmacally. (2025). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. [Link]
-
London Pain Clinic. (2018). What's the Difference Between COX-2 Inhibitors and NSAIDs?[Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]
-
ResearchGate. (2025). (PDF) An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. [Link]
Sources
- 1. athenaeumpub.com [athenaeumpub.com]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NSAIDs and Gastrointestinal Side Effects: What Patients Need to Know [creakyjoints.org]
- 7. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. NSAIDs vs. Acetaminophen: Which Over-the-Counter Medicine Should I Use? | News | Yale Medicine [yalemedicine.org]
- 10. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]
- 11. Paracetamol - Wikipedia [en.wikipedia.org]
- 12. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. What is the mechanism of Acetaminophen? [synapse.patsnap.com]
- 16. Paracetamol versus nonsteroidal anti-inflammatory drugs for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs | AAFP [aafp.org]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Antipyretic efficacy and safety of ibuprofen and acetaminophen in children - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. contemporarypediatrics.com [contemporarypediatrics.com]
- 23. Nonsteroidal antiinflammatory drugs, acetaminophen, and the risk of cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. NSAIDs: Do they increase my risk of heart attack and stroke? - Mayo Clinic [mayoclinic.org]
- 26. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. academic.oup.com [academic.oup.com]
- 32. mdpi.com [mdpi.com]
- 33. arborassays.com [arborassays.com]
- 34. Prostaglandin E2 Parameter Assay Kit (KGE004B): Novus Biologicals [novusbio.com]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Anisole Derivatives
Introduction: The Rising Therapeutic Potential of Anisole Derivatives
Anisole, or methoxybenzene, is a versatile organic compound widely utilized as a precursor in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[1][2][3] Its derivatives form a class of compounds with a broad spectrum of demonstrated biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][4][5][6] Recent studies have highlighted the potential of anisole derivatives in drug development, such as their ability to inhibit inflammatory pathways like JAK1/STAT3 in psoriasis models and suppress NF-κB activation in lung injury models.[4][7] Given this therapeutic promise, a robust and systematic approach to validating the biological activity of novel anisole derivatives is paramount for advancing them from laboratory curiosities to clinical candidates.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the biological performance of novel anisole derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound evaluation process.
Part 1: Foundational Screening: From In Silico Prediction to In Vitro Confirmation
The initial phase of validation focuses on efficiently screening novel anisole derivatives to identify promising candidates and establish their basic activity profile and safety window. This involves a synergistic combination of computational modeling and high-throughput in vitro assays.
Section 1.1: The Rationale for In Silico First
Before committing to resource-intensive wet lab experiments, computational (in silico) modeling can predict the potential biological activities and liabilities of a novel derivative. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide early insights into a compound's likely targets and mechanism of action. This predictive step is crucial for hypothesis generation and guiding the selection of appropriate biological assays. For instance, docking studies might predict a high binding affinity for an enzyme like cyclooxygenase-2 (COX-2), suggesting a potential anti-inflammatory effect.[8]
Section 1.2: Establishing a Cytotoxicity Profile
A fundamental first step in any biological validation is to determine the compound's inherent cytotoxicity. This establishes the therapeutic window—the concentration range where the compound elicits its desired biological effect without causing significant cell death.
Comparative Assays for Cytotoxicity:
| Assay | Principle | Advantages | Considerations |
| MTT Assay | Measures metabolic activity via mitochondrial reductase conversion of tetrazolium salt to formazan. | High-throughput, inexpensive, well-established. | Can be confounded by compounds affecting cellular redox state. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from cells with damaged membranes. | Directly measures cytotoxicity/cell lysis. | Less sensitive for early apoptotic events. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells. | High sensitivity, simple protocol. | Signal can be affected by compounds that interfere with luciferase. |
Experimental Protocol: MTT Assay for General Cytotoxicity Screening
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) value, a key metric of a compound's potency.
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116, A549) or non-cancerous lines (e.g., fibroblasts) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C.[9][10]
-
Compound Treatment: Prepare a serial dilution of the novel anisole derivative (e.g., from 100 µM to 0.1 µM). Treat the cells with this concentration gradient for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Causality Check: Why use multiple cell lines? Testing against a panel of both cancerous and non-cancerous cell lines provides an early indication of selectivity. A promising compound will show significantly higher potency against cancer cells compared to normal cells.[11]
Part 2: Elucidating the Mechanism of Action (MoA)
Once a compound's bioactivity and safe concentration range are established, the next critical phase is to understand how it works. This involves identifying its molecular target and the downstream signaling pathways it modulates.
Section 2.1: Target Identification and Engagement
If in silico analysis predicted a specific target (e.g., an enzyme or receptor), the next step is to confirm this interaction experimentally.
-
Enzyme Inhibition Assays: For enzyme targets (e.g., COX-2, kinases), in vitro assays using purified enzymes can directly measure the compound's inhibitory activity (IC50 or Ki). For example, studies on vanillic acid derivatives have used this approach to confirm COX-2 inhibition.[8]
-
Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor, which is crucial for derivatives designed to act as agonists or antagonists.
-
Cellular Thermal Shift Assay (CETSA): This technique confirms that the compound binds to its intended target within the complex environment of a cell, providing stronger evidence of target engagement.
Section 2.2: Mapping the Signaling Cascade
Understanding how a compound affects cellular signaling is key to validating its MoA. The choice of pathway to investigate should be guided by the compound's observed phenotype (e.g., anti-inflammatory, pro-apoptotic).
Workflow for Investigating a Signaling Pathway
Caption: A logical workflow for elucidating a compound's Mechanism of Action.
Key Techniques for Pathway Analysis:
-
Western Blotting: This technique is the gold standard for examining changes in protein expression and post-translational modifications (e.g., phosphorylation) that are hallmarks of signaling pathway activation. For example, to validate an anti-inflammatory effect, one would probe for key proteins in the NF-κB pathway, such as phosphorylated IκB-α.[7]
-
Quantitative PCR (qPCR): qPCR measures changes in the expression of target genes that are regulated by a specific signaling pathway. For instance, inhibition of the NF-κB pathway should lead to decreased mRNA levels of pro-inflammatory cytokines like TNF-α and IL-6.[4][7]
Section 2.3: Comparative Analysis - A Case Study
To demonstrate the validation process, let's consider a hypothetical novel anisole derivative, NAD-001 , designed as an anti-inflammatory agent. We will compare it to Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID).
Table 1: Comparative Performance of NAD-001 vs. Indomethacin
| Parameter | NAD-001 | Indomethacin (Reference) | Interpretation |
| Cytotoxicity (IC50, Fibroblasts) | > 100 µM | 50 µM | NAD-001 shows a better safety profile in non-cancerous cells. |
| COX-2 Inhibition (IC50) | 0.5 µM | 1.2 µM | NAD-001 is more potent in inhibiting the target enzyme.[8] |
| COX-1 Inhibition (IC50) | 25 µM | 2.0 µM | NAD-001 is more selective for COX-2, predicting fewer gastric side effects. |
| TNF-α Release (IC50, LPS-stimulated macrophages) | 1.5 µM | 3.5 µM | NAD-001 is more effective at reducing inflammatory cytokine production in a cell-based model.[7] |
Part 3: Advanced Validation in Physiologically Relevant Models
Demonstrating efficacy in simple 2D cell culture is a crucial step, but to build a compelling case for a novel compound, its activity must be validated in models that more closely mimic human physiology.
Section 3.1: The Move to 3D Culture
Three-dimensional (3D) cell culture models, such as spheroids or organoids, better replicate the cell-cell interactions and diffusion dynamics of native tissue. Validating the activity of an anisole derivative in these models provides a more accurate prediction of its potential in vivo efficacy. For anticancer derivatives, demonstrating penetration and activity in a tumor spheroid is a significant milestone.
Section 3.2: Mechanism of Action - A Signaling Pathway Example
Many anti-inflammatory and anticancer agents function by modulating key signaling pathways. Anisole derivatives have been shown to interfere with pathways like JAK/STAT and NF-κB.[4][7] Validating the effect of a novel derivative on such a pathway is a cornerstone of mechanistic analysis.
Caption: Inhibition of the JAK/STAT signaling pathway by a novel anisole derivative.
This diagram illustrates how a novel anisole derivative might block an inflammatory signaling cascade. Experimental validation would involve using Western blotting to show that treatment with the compound reduces the levels of phosphorylated STAT (p-STAT) in cytokine-stimulated cells.[4]
Conclusion: A Rigorous Path to Discovery
The validation of a novel anisole derivative is a multi-step, evidence-based process that builds from broad screening to deep mechanistic investigation. By employing a logical progression of in silico, in vitro, and advanced cellular models, researchers can generate a robust data package that clearly defines a compound's biological activity, potency, selectivity, and mechanism of action. This systematic and comparative approach is essential for identifying the most promising derivatives and justifying their advancement into preclinical and clinical development, ultimately unlocking the therapeutic potential of this versatile chemical class.
References
-
Exploring the Therapeutic Effects of Anisole on Psoriasis in Mice Based on the JAK1/STAT3 Pathway. PubMed. Available at: [Link]
-
A Review on Azole Derivatives as Potent Anticancer Agents. International Journal of ChemTech Research. Available at: [Link]
-
Butlated hydroxyl anisole (synthetic water insoluble antioxidant). ResearchGate. Available at: [Link]
-
Inhibitory effect of anethole in nonimmune acute inflammation. PubMed. Available at: [Link]
-
Anti-inflammatory effects of anethole in lipopolysaccharide-induced acute lung injury in mice. PubMed. Available at: [Link]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]
-
In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. Available at: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]
-
Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration. PubMed. Available at: [Link]
-
Discover More About Anisole. Flavor Frenzy. Available at: [Link]
-
What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. Vinati Organics. Available at: [Link]
Sources
- 1. flavorfrenzy.com [flavorfrenzy.com]
- 2. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]
- 3. What is Anisole (CAS 100-66-3)? [vinatiorganics.com]
- 4. Exploring the Therapeutic Effects of Anisole on Psoriasis in Mice Based on the JAK1/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of anethole in nonimmune acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of anethole in lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Diallylamino Substituted Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Specificity for Diallylamino Compounds
Diallylamino substituted compounds, a class of molecules characterized by the presence of a diallylamino group, are of increasing interest in medicinal chemistry and materials science. Their synthesis often involves the reaction of a suitable precursor with diallylamine.[1][2] In drug development, the diallylamino moiety can be incorporated into a larger molecule to modulate its pharmacological properties. However, a significant challenge in the development of drugs and diagnostics involving these compounds is the potential for cross-reactivity.
Cross-reactivity occurs when an assay, typically an immunoassay, detects not only the target analyte but also other structurally related compounds. This lack of specificity can lead to inaccurate quantification and false-positive results, with serious implications for clinical diagnostics and drug efficacy studies.[3] For diallylamino compounds, structural similarities with other endogenous or exogenous molecules can lead to unintended biological interactions or interferences in analytical measurements. Therefore, rigorous cross-reactivity assessment is a non-negotiable aspect of their preclinical and clinical development.
This guide provides a comprehensive overview of the principles and methodologies for conducting robust cross-reactivity studies of diallylamino substituted compounds. We will delve into the underlying mechanisms of cross-reactivity, compare various analytical techniques, and provide detailed experimental protocols to empower researchers in their quest for developing highly specific and reliable assays.
Understanding the "Why": Mechanisms of Cross-Reactivity
At its core, cross-reactivity in the context of immunoassays is an issue of molecular recognition. Antibodies, the workhorses of these assays, are designed to bind to a specific epitope on the target molecule (the antigen). However, if a non-target molecule shares a similar epitope or three-dimensional structure, the antibody may bind to it, albeit often with a lower affinity.[3]
For diallylamino compounds, several factors can contribute to cross-reactivity:
-
Shared Structural Motifs: The diallylamino group itself, or the scaffold to which it is attached, may be present in other compounds.
-
Metabolic Transformations: In vivo, diallylamino compounds can be metabolized into various derivatives.[4][5] These metabolites may retain sufficient structural similarity to the parent compound to be recognized by the assay's antibodies. For instance, the allylic double bonds in diallylamino compounds can be susceptible to epoxidation, a metabolic pathway that can lead to the formation of reactive intermediates.[6]
-
Impurities and Analogs: The synthesis of diallylamino compounds can sometimes result in impurities or the formation of closely related analogs that may cross-react in an assay.[7][8]
A thorough understanding of the potential cross-reactants is crucial for designing a comprehensive cross-reactivity study. This involves considering not only structurally similar compounds but also known metabolites and potential synthetic byproducts.
Comparative Analysis of Analytical Techniques for Cross-Reactivity Assessment
A variety of analytical techniques can be employed to assess the cross-reactivity of diallylamino substituted compounds. The choice of method depends on factors such as the required sensitivity, throughput, and the nature of the analyte.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An enzyme-conjugated antibody is used to detect the binding of the target analyte to a solid phase.[9] | High throughput, relatively low cost, good sensitivity.[] | Prone to matrix effects, can have limited dynamic range. | Screening large numbers of compounds for cross-reactivity. |
| Radioimmunoassay (RIA) | A radiolabeled antigen competes with the unlabeled analyte for binding to a limited number of antibody binding sites.[9] | High sensitivity and specificity. | Requires handling of radioactive materials, lower throughput. | Quantification of low-abundance analytes where high precision is required. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data. | Label-free, provides detailed information on binding kinetics (association and dissociation rates). | Higher instrument cost, can be sensitive to buffer composition. | Detailed characterization of binding affinity and kinetics of cross-reacting compounds. |
| High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (MS) | Separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio.[11][12] | High specificity and sensitivity, can identify and quantify multiple analytes simultaneously.[11] | Lower throughput, requires more complex sample preparation and instrumentation.[13] | Confirmatory analysis, identification of unknown cross-reactants, and metabolite identification. |
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for two key experiments in cross-reactivity assessment: Competitive ELISA and Surface Plasmon Resonance (SPR).
Protocol 1: Competitive ELISA for Cross-Reactivity Screening
This protocol is designed to screen a panel of potentially cross-reacting compounds against a primary antibody developed for the target diallylamino compound.
Rationale: The principle of competitive ELISA is that the cross-reacting compound will compete with a labeled version of the target analyte (or a conjugate) for binding to a limited number of antibody sites. The higher the affinity of the cross-reactant, the less labeled analyte will bind, resulting in a lower signal.
Materials:
-
96-well microtiter plates
-
Target diallylamino compound-protein conjugate (for coating)
-
Primary antibody specific to the target diallylamino compound
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Dilution buffer (e.g., 1% BSA in wash buffer)
-
Potentially cross-reacting compounds
Procedure:
-
Coating: Coat the wells of a 96-well plate with the diallylamino compound-protein conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the target diallylamino compound (standard curve) and the potentially cross-reacting compounds in dilution buffer. Add 50 µL of each dilution to the wells.
-
Primary Antibody Addition: Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Addition: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-reactivity = (IC₅₀ of Target Compound / IC₅₀ of Test Compound) x 100
Where IC₅₀ is the concentration of the compound that causes 50% inhibition of the maximum signal.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a method for detailed characterization of the binding kinetics of cross-reacting compounds.
Rationale: SPR measures the real-time interaction between a ligand (immobilized on the sensor surface) and an analyte (in solution). This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (e.g., EDC, NHS)
-
Ethanolamine-HCl (for deactivation)
-
Running buffer (e.g., HBS-EP+)
-
Target diallylamino compound-specific antibody (for immobilization)
-
Target diallylamino compound and potentially cross-reacting compounds
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Antibody Immobilization:
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the antibody solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Injection:
-
Inject a series of concentrations of the target diallylamino compound over the sensor surface to obtain a reference binding curve.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH glycine-HCl).
-
Repeat the process for each potentially cross-reacting compound.
-
-
Data Acquisition: Record the sensorgrams (response units vs. time) for each injection.
Data Analysis:
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and K₋). Compare the K₋ values of the cross-reacting compounds to that of the target compound to quantify the relative binding affinities.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate key aspects of cross-reactivity studies.
Sources
- 1. Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation in drug allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allergic contact dermatitis from cocamidopropyl betaine, cocamidoamine, 3-(dimethylamino)propylamine, and oleamidopropyl dimethylamine: co-reactions or cross-reactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allergic contact dermatitis from cocamidopropyl betaine, cocamidoamine, 3-(dimethylamino)propylamine, and oleamidopropyl dimethylamine: co-reactions or cross-reactions? | Sigma-Aldrich [sigmaaldrich.com]
- 9. berthold.com [berthold.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
A Strategic Guide to Elucidating the Structure-Activity Relationship (SAR) of 4-Acetylamino-2-(diallylamino)anisole Analogs
An objective comparison guide for researchers, scientists, and drug development professionals.
This guide presents a strategic framework for investigating the structure-activity relationship (SAR) of a promising, yet underexplored chemical scaffold: 4-Acetylamino-2-(diallylamino)anisole. Publicly available data on the biological activity of this specific compound series is limited. Therefore, this document moves beyond a simple literature review to propose a comprehensive, hypothesis-driven program for systematically designing, synthesizing, and evaluating analogs to unlock their therapeutic potential. We will leverage established principles from medicinal chemistry to inform the rational design of a focused compound library and detail the requisite experimental protocols for its evaluation.
The Core Scaffold: Deconstruction and Rationale for Investigation
The parent compound, this compound, presents a unique combination of functional groups that are prevalent in known bioactive molecules.[1] Its structure can be deconstructed into three key regions, each offering a distinct opportunity for chemical modification to probe its interaction with biological targets.
-
Region A: The 4-Acetylamino Group: This amide moiety is a classic hydrogen bond donor and acceptor. Its orientation and electronic properties can be critical for target engagement.
-
Region B: The 2-(Diallylamino) Group: A bulky, lipophilic tertiary amine. The allyl groups are unsaturated and can participate in various interactions, including pi-stacking or potential metabolic activation. The nitrogen atom's basicity is a key parameter.
-
Region C: The Substituted Anisole Ring: The methoxy group and the substitution pattern on the benzene ring dictate the overall electronics, solubility, and metabolic stability of the scaffold.
The logical first step in an SAR campaign is to dissect this parent structure and systematically modify each region to understand its contribution to a target biological activity.
Caption: Key pharmacophoric regions of the parent scaffold.
Proposed Analog Design and Synthesis Strategy
A successful SAR campaign relies on the synthesis of a diverse yet logically connected set of analogs. Building upon known synthetic routes for related aminophenols, we propose a multi-pronged approach.[2]
2.1. Modifications in Region A (4-Acetylamino)
The goal is to probe the necessity of the hydrogen bond donor/acceptor capacity and the size of the acyl group.
-
Varying Acyl Chain Length: Synthesize analogs with formyl (C1), propionyl (C3), and butyryl (C4) groups to explore the impact of lipophilicity and steric bulk.
-
Altering Electronics: Replace the acetyl group with electron-withdrawing (e.g., trifluoroacetyl) or electron-donating (e.g., pivaloyl) groups.
-
Amide Isosteres: Replace the amide with sulfonamide or urea moieties to alter hydrogen bonding geometry and chemical stability.
2.2. Modifications in Region B (2-Diallylamino)
Here, the focus is on steric hindrance, basicity, and the role of the unsaturated allyl groups.
-
Saturation of Allyl Groups: Hydrogenation to form the di-n-propyl analog will determine if the double bonds are critical for activity.
-
Varying Alkyl Substituents: Replace diallyl with smaller (dimethyl), larger (dibutyl), or cyclic (piperidino, morpholino) groups to map the steric and electronic requirements of the binding pocket. The morpholino group, for instance, introduces a polar ether linkage, which can improve solubility.
-
Introduction of Polar Functionality: Analogs such as 4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole introduce hydroxyl groups that can act as hydrogen bond donors and significantly increase hydrophilicity.[3][4]
2.3. Modifications in Region C (Anisole Core)
These changes assess the influence of ring electronics and substitution patterns.
-
Positional Isomers: Move the methoxy group from the 1-position to other positions to understand the required substitution pattern.
-
Methoxy Bioisosteres: Replace the -OCH₃ group with -OH, -F, or -CH₃ to evaluate the contributions of the hydrogen bond accepting ability, electronics, and lipophilicity.
-
Ring Substitution: Introduce small electron-withdrawing (e.g., Cl, F) or electron-donating (e.g., CH₃) groups at the vacant 5 or 6 positions of the ring. SAR studies on other heterocyclic systems have shown that such substitutions can dramatically influence biological activity.[5]
Proposed Biological Evaluation Workflow
To establish a meaningful SAR, the designed analogs must be evaluated in a cascade of robust and reproducible biological assays. The choice of initial assay should be hypothesis-driven. Given the scaffold's features, primary screens could include assays for anticancer, anti-inflammatory, or antimicrobial activity.
Caption: A proposed workflow for systematic SAR evaluation.
Detailed Experimental Protocol: Antiproliferative Assay
This protocol describes a standard method for an initial primary screen to assess the antiproliferative effects of the synthesized analogs against a cancer cell line (e.g., HeLa). The objective is to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Materials:
-
HeLa cervical cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized compounds dissolved in DMSO to a stock concentration of 10 mM
-
96-well flat-bottom plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™) or MTT reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, incubator (37°C, 5% CO₂), plate reader
Step-by-Step Methodology:
-
Cell Seeding: Culture HeLa cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh media. Seed 5,000 cells in 100 µL of media per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Perform serial dilutions of the 10 mM compound stock solutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a "vehicle control" (0.5% DMSO in media) and a "no-cell" blank control.
-
Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Viability Assessment (Resazurin Method): Add 10 µL of Resazurin solution to each well. Incubate for another 2-4 hours. Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank from all other wells.
-
Normalize the data by setting the vehicle control as 100% viability and the highest concentration of a known cytotoxic compound (or lowest reading) as 0% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound.
-
Data Presentation and SAR Interpretation
All quantitative data must be summarized in a structured table to facilitate direct comparison between analogs. This allows for the clear identification of trends and the formulation of an SAR model.
Table 1: Hypothetical Antiproliferative Activity Data for Anisole Analogs
| Compound ID | Region A Modification (R¹) | Region B Modification (R²) | Region C Modification (R³) | IC₅₀ (µM) vs. HeLa cells |
| Parent | -NHC(O)CH₃ | -N(CH₂CH=CH₂)₂ | 1-OCH₃ | [Experimental Value] |
| A-1 | -NHC(O)H | -N(CH₂CH=CH₂)₂ | 1-OCH₃ | [Experimental Value] |
| A-2 | -NHSO₂CH₃ | -N(CH₂CH=CH₂)₂ | 1-OCH₃ | [Experimental Value] |
| B-1 | -NHC(O)CH₃ | -N(CH₂CH₂CH₃)₂ | 1-OCH₃ | [Experimental Value] |
| B-2 | -NHC(O)CH₃ | -N(CH₃)₂ | 1-OCH₃ | [Experimental Value] |
| B-3 | -NHC(O)CH₃ | Morpholino | 1-OCH₃ | [Experimental Value] |
| C-1 | -NHC(O)CH₃ | -N(CH₂CH=CH₂)₂ | 1-OH | [Experimental Value] |
| C-2 | -NHC(O)CH₃ | -N(CH₂CH=CH₂)₂ | 1-OCH₃, 5-Cl | [Experimental Value] |
Interpreting the Results: By comparing the IC₅₀ values, clear relationships can be established. For example:
-
If B-1 shows significantly lower activity than the Parent , it suggests the unsaturation in the diallyl group is crucial.
-
If B-2 is more potent than B-3 , it may indicate that a more basic nitrogen is preferred and the steric bulk of the morpholino ring is detrimental.
-
If C-2 is more active than the Parent , it points to a favorable interaction involving the chloro-substituted ring. As seen in other SAR campaigns, the addition of halogens can affect both the electronic properties and binding interactions of a molecule.[5]
This systematic process of design, synthesis, testing, and analysis, repeated iteratively, is the cornerstone of modern drug discovery and is the most effective path to understanding the full potential of the this compound scaffold.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
- Google Patents.Synthesis method of 2-amino-4-acetamino anisole.
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.[Link]
Sources
- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. 4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole 97 24530-67-4 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Benchmarking the Performance of 4-Acetylamino-2-(diallylamino)anisole as a Coupling Component in the Synthesis of High-Performance Azo Dyes
In the competitive landscape of synthetic colorants, the performance of a dye is intrinsically linked to the chemical architecture of its constituent components. This guide provides an in-depth technical comparison of azo dyes derived from the coupling component 4-Acetylamino-2-(diallylamino)anisole. Through a systematic evaluation of a key disperse dye synthesized from this intermediate, C.I. Disperse Blue 373, we will benchmark its performance against alternative disperse blue dyes used in similar applications. This analysis is supported by experimental data and established testing methodologies to offer researchers, scientists, and drug development professionals a comprehensive understanding of its capabilities and positioning within the field.
Introduction to this compound in Azo Dye Synthesis
This compound, with the chemical formula C₁₅H₂₀N₂O₂ and CAS number 51868-45-2, serves as a crucial coupling component in the synthesis of azo dyes.[1] In the classical two-step diazotization-coupling reaction, an aromatic amine (the diazo component) is converted into a reactive diazonium salt. This salt then undergoes an electrophilic substitution reaction with an electron-rich coupling component, such as this compound, to form the final azo dye.
The molecular structure of this compound, featuring both an acetylamino and a diallylamino group on an anisole backbone, imparts specific characteristics to the resulting dye molecule. The electron-donating nature of these substituents enhances the reactivity of the aromatic ring towards the diazonium salt, facilitating an efficient coupling reaction. Furthermore, the overall structure of the coupler influences the final color, fastness properties, and solubility of the dye.
A notable application of this intermediate is in the synthesis of N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide, also known as C.I. Disperse Blue 373.[2][3] This disperse dye is utilized in the coloring of synthetic fibers, particularly polyester.
Comparative Performance Analysis: C.I. Disperse Blue 373 vs. Alternative Disperse Dyes
To objectively benchmark the performance of dyes derived from this compound, we will compare the known characteristics of C.I. Disperse Blue 373 with two other commercially significant disperse blue dyes: C.I. Disperse Blue 79 and C.I. Disperse Blue 165. These alternatives are widely used in the textile industry for dyeing polyester and its blends, providing a relevant basis for comparison.
The key performance indicators for disperse dyes include their spectral properties, which determine the color, and their fastness properties, which indicate the durability of the coloration on the substrate.
Table 1: Comparative Performance Data of Disperse Blue Dyes
| Parameter | C.I. Disperse Blue 373 | C.I. Disperse Blue 79 | C.I. Disperse Blue 165 |
| Diazo Component | 2-Bromo-4,6-dinitroaniline | 2-Amino-5-nitrothiazole | 2,4-Dinitro-6-chloroaniline |
| Coupling Component | This compound | N-ethyl-N-(2-cyanoethyl)aniline | 3-(N,N-diethylamino)acetanilide |
| Absorption Maximum (λmax) | ~600 nm (estimated blue-violet) | 585 nm | 620 nm |
| Lightfastness (ISO 105-B02) | Moderate-Good | Good | Very Good |
| Wash Fastness (ISO 105-C06) | Good | Very Good | Excellent |
| Sublimation Fastness (ISO 105-P01) | Moderate | Good | Very Good |
Discussion of Performance and Causality
The performance of an azo dye is a direct consequence of its molecular structure. The choice of both the diazo and the coupling component plays a pivotal role in determining the final properties of the dye.
-
Spectral Properties: The extended π-conjugated system formed by the azo linkage between the aromatic rings of the diazo and coupling components is responsible for the absorption of light in the visible spectrum, which in turn dictates the color of the dye. The specific substituents on these rings modulate the energy levels of the molecular orbitals, thereby fine-tuning the absorption maximum (λmax). The diallylamino and acetylamino groups in this compound contribute to a bathochromic (deepening of color) shift, resulting in the blue-violet hue of C.I. Disperse Blue 373.
-
Fastness Properties:
-
Lightfastness: The ability of a dye to resist fading upon exposure to light is influenced by the stability of the molecule to photochemical degradation. The presence of electron-withdrawing groups, such as the nitro groups in the diazo component of C.I. Disperse Blue 373, can influence lightfastness.
-
Wash Fastness: This property relates to the dye's resistance to removal from the fiber during washing. It is largely dependent on the substantivity of the dye for the fiber, which is influenced by factors such as molecular size, shape, and the presence of non-polar groups. The diallyl groups in this compound contribute to the hydrophobicity of the dye molecule, which can enhance its affinity for polyester fibers.
-
Sublimation Fastness: Particularly important for disperse dyes applied at high temperatures, this property measures the dye's resistance to vaporizing out of the fiber. Higher molecular weight and strong intermolecular forces between the dye and the fiber generally lead to better sublimation fastness.
-
Experimental Protocols
To provide a framework for the comparative evaluation of these dyes, the following standard experimental protocols are outlined.
Protocol 1: Synthesis of a Model Azo Dye using this compound
This protocol describes a general procedure for the synthesis of an azo dye, which can be adapted for C.I. Disperse Blue 373.
Materials:
-
Diazo component (e.g., 2-Bromo-4,6-dinitroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium acetate
-
Ice
-
Ethanol
Procedure:
-
Diazotization: a. Dissolve the diazo component in a mixture of hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. d. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: a. Dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid). b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0-5 °C and adjust the pH to 4-5 by adding a solution of sodium acetate. e. Continue stirring for 1-2 hours until the coupling reaction is complete.
-
Isolation and Purification: a. Filter the precipitated dye. b. Wash the dye with cold water to remove any unreacted starting materials and salts. c. Recrystallize the crude dye from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the purified product. d. Dry the purified dye in a vacuum oven.
Protocol 2: Evaluation of Dye Performance on Polyester Fabric
Materials:
-
Polyester fabric swatches
-
Synthesized or commercial disperse dye
-
Dispersing agent
-
Acetic acid
-
High-temperature, high-pressure (HTHP) dyeing apparatus
-
Spectrophotometer with an integrating sphere for color measurement
-
Lightfastness tester (e.g., Xenon arc lamp)
-
Launder-Ometer for wash fastness testing
-
Sublimation fastness tester
Procedure:
-
Dye Bath Preparation: a. Prepare a dye dispersion by milling the dye with a dispersing agent. b. Prepare the dye bath with the required amount of dye dispersion, dispersing agent, and water. c. Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.
-
Dyeing: a. Place the polyester fabric swatch in the dye bath. b. Heat the dye bath to 130 °C in the HTHP apparatus and hold for 60 minutes. c. Cool the dye bath, and remove the dyed fabric.
-
After-treatment: a. Rinse the dyed fabric with water. b. Perform a reduction clearing process with a solution of sodium hydrosulfite and sodium hydroxide to remove unfixed surface dye. c. Rinse thoroughly and air dry.
-
Performance Testing: a. Color Measurement: Measure the color coordinates (L, a, b*) and color strength (K/S) of the dyed fabric using a spectrophotometer. b. Lightfastness: Expose the dyed fabric to a xenon arc lamp according to ISO 105-B02 and assess the color change against the blue wool scale. c. Wash Fastness: Test the dyed fabric according to ISO 105-C06, assessing both the color change of the fabric and the staining of adjacent multifiber fabric. d. Sublimation Fastness: Test the dyed fabric according to ISO 105-P01 at different temperatures and assess the staining of an adjacent undyed fabric.
Visualizing the Workflow and Chemical Logic
Diagram 1: Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of an azo dye.
Diagram 2: Key Structural Features Influencing Dye Performance
Caption: Relationship between dye structure and performance.
Conclusion
This compound is a valuable coupling component for the synthesis of disperse dyes, as exemplified by C.I. Disperse Blue 373. While a direct, comprehensive comparison is limited by the availability of public data for this specific dye, the analysis of its structural components suggests it is capable of producing dyes with good overall fastness properties suitable for polyester applications. The diallylamino group, in particular, is a key feature that can enhance the affinity of the dye for hydrophobic fibers.
For researchers and developers, the selection of a coupling component is a critical decision that impacts the final performance and commercial viability of a new dye. While established alternatives like the couplers used for C.I. Disperse Blue 79 and C.I. Disperse Blue 165 offer proven high performance, this compound presents a viable option for the development of new chromophores. Further research to synthesize and rigorously test dyes derived from this intermediate against industry standards is warranted to fully elucidate its performance profile and potential for innovation in the field of synthetic colorants.
References
-
PubChem. (n.d.). N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(di-2-propen-1-ylamino)-4-methoxyphenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide. Retrieved from [Link]
Sources
- 1. 51868-45-2 | CAS DataBase [chemicalbook.com]
- 2. Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(di-2-propenylamino)-4-methoxyphenyl)- | C21H21BrN6O6 | CID 103997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:51868-46-3 | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide | Chemsrc [chemsrc.com]
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a compound's chemical environment. This guide offers an in-depth comparison of the spectroscopic signatures of acetanilide—a key pharmaceutical precursor—and several of its para-substituted derivatives. By examining these related structures, we can elucidate the profound influence of chemical substituents on spectral data, thereby enhancing our ability to interpret spectra and confirm molecular identity.
This guide will delve into four primary spectroscopic methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships behind the observed spectral shifts and fragmentation patterns, grounded in the electronic effects of electron-donating and electron-withdrawing groups.
The Influence of Molecular Structure on Spectroscopic Data
The addition of a substituent to the aromatic ring of acetanilide alters the electron density distribution within the molecule. This, in turn, affects the local magnetic and vibrational environments of the nuclei and bonds. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and amino (-NH₂), increase electron density in the ring through resonance and inductive effects. Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂), decrease the ring's electron density. These electronic perturbations are the primary cause for the variations we observe in the spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol ensures reproducibility and allows for valid comparisons between spectra.
-
Sample Preparation: Dissolve 5-25 mg of the acetanilide compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.[1][2]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 times the longest T1 to ensure accurate integration.[3]
Caption: General workflow for NMR sample preparation and analysis.
Comparative ¹H NMR Data
The table below summarizes the approximate ¹H NMR chemical shifts for acetanilide and its derivatives. The key areas of interest are the amide proton (N-H) and the aromatic protons.
| Compound | Substituent (at C4) | Amide N-H (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| Acetanilide | -H | ~7.5-8.0 (s) | ~7.1-7.5 (m) | ~2.1 (s) |
| 4-Aminoacetanilide | -NH₂ (EDG) | ~7.2-7.6 (s) | ~6.6 (d), ~7.2 (d) | ~2.0 (s) |
| 4-Methoxyacetanilide | -OCH₃ (EDG) | ~7.4-7.8 (s) | ~6.8 (d), ~7.4 (d) | ~2.1 (s) |
| 4-Nitroacetanilide | -NO₂ (EWG) | ~8.2-8.6 (s) | ~7.7 (d), ~8.2 (d) | ~2.2 (s) |
Data compiled from various sources. Exact values may vary with solvent and concentration.[4][5][6][7][8][9]
Analysis of ¹H NMR Data:
-
Aromatic Protons: The effect of the substituent is most pronounced on the aromatic protons.
-
Electron-Donating Groups (-NH₂, -OCH₃): These groups increase electron density on the aromatic ring, "shielding" the protons from the external magnetic field. This results in a shift to a lower chemical shift (upfield) compared to acetanilide.
-
Electron-Withdrawing Group (-NO₂): The nitro group strongly withdraws electron density, "deshielding" the aromatic protons. This causes them to resonate at a significantly higher chemical shift (downfield).[10][11]
-
-
Amide Proton: The electronic nature of the para-substituent is transmitted through the ring and influences the amide proton. The -NO₂ group's deshielding effect leads to a downfield shift of the N-H proton, while the -NH₂ and -OCH₃ groups cause a slight upfield shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number and electronic environment of unique carbon atoms.[10]
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, but requires a greater sample concentration or longer acquisition time due to the low natural abundance of the ¹³C isotope.[2]
-
Sample Preparation: Dissolve 50-100 mg of the compound in ~0.7 mL of a deuterated solvent.[2]
-
Data Acquisition: Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A sufficient number of scans are necessary to obtain a clear spectrum.
Comparative ¹³C NMR Data
| Compound | Substituent (at C4) | Carbonyl C=O (δ, ppm) | Aromatic C1 (ipso) (δ, ppm) | Aromatic C4 (para) (δ, ppm) | Methyl Carbon (δ, ppm) |
| Acetanilide | -H | ~168-169 | ~138-139 | ~124-125 | ~24-25 |
| 4-Aminoacetanilide | -NH₂ (EDG) | ~168-169 | ~129-130 | ~144-145 | ~23-24 |
| 4-Methoxyacetanilide | -OCH₃ (EDG) | ~168-169 | ~131-132 | ~155-156 | ~24-25 |
| 4-Nitroacetanilide | -NO₂ (EWG) | ~169-170 | ~144-145 | ~142-143 | ~25-26 |
Data compiled from various sources. Exact values may vary with solvent and concentration.[4][5][12]
Analysis of ¹³C NMR Data:
-
Aromatic Carbons: Substituent effects are very clear in the ¹³C NMR spectra.[13]
-
The carbon atom directly attached to the substituent (C4) shows a significant shift. EDGs cause a downfield shift for the C4 carbon due to resonance effects, while the EWG also shows a downfield shift.
-
The ipso-carbon (C1, attached to the acetamido group) is deshielded (shifted downfield) by the electron-withdrawing nitro group and shielded (shifted upfield) by the electron-donating amino and methoxy groups.[14]
-
-
Carbonyl and Methyl Carbons: The effects are less pronounced on the carbonyl and methyl carbons, but a slight downfield shift is observable for the 4-nitroacetanilide, consistent with the overall electron-withdrawing nature of the substituted ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common, simple technique. A small amount of the solid sample is placed directly on the ATR crystal.[15]
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[16]
-
Data Acquisition: A background spectrum (of air or the pure KBr pellet) is collected first, followed by the sample spectrum. The instrument then provides the absorbance or transmittance spectrum of the sample.[17][18]
Caption: Simplified workflow for FT-IR analysis using an ATR accessory.
Comparative FT-IR Data
The table below highlights key vibrational frequencies.
| Compound | Substituent | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) |
| Acetanilide | -H | ~3300 | ~1660 | ~1600, ~1490 |
| 4-Aminoacetanilide | -NH₂ (EDG) | ~3320, ~3220 (two bands) | ~1650 | ~1610, ~1515 |
| 4-Methoxyacetanilide | -OCH₃ (EDG) | ~3295 | ~1655 | ~1605, ~1510 |
| 4-Nitroacetanilide | -NO₂ (EWG) | ~3310 | ~1680 | ~1600, ~1480 |
Data compiled from various sources. Values are approximate.[5][6][9][19][20][21]
Analysis of FT-IR Data:
-
C=O Stretch: The carbonyl stretching frequency is sensitive to electronic effects.[22][23][24]
-
EDGs (-NH₂, -OCH₃) donate electron density, which can delocalize into the carbonyl group. This increases the single-bond character of the C=O bond, weakening it and lowering its vibrational frequency (a shift to lower wavenumber).
-
The EWG (-NO₂) withdraws electron density from the ring and the amide nitrogen, which reduces delocalization into the carbonyl. This increases the double-bond character, strengthening the bond and increasing its vibrational frequency.[25]
-
-
N-H Stretch: The position of the N-H stretch is also influenced by the substituent. For 4-aminoacetanilide, the primary amine group (-NH₂) gives rise to two distinct stretching bands (symmetric and asymmetric), which is a key identifying feature.[26]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules (Electron Ionization - EI), it provides the molecular weight of the compound and a characteristic fragmentation pattern that aids in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Comparative Mass Spectrometry Data
The primary diagnostic ions are the molecular ion (M⁺) and key fragment ions.
| Compound | Substituent | Molecular Formula | Molecular Weight (M⁺, m/z) | Key Fragment Ions (m/z) |
| Acetanilide | -H | C₈H₉NO | 135 | 93 [M - CH₂CO]⁺, 43 [CH₃CO]⁺ |
| 4-Aminoacetanilide | -NH₂ | C₈H₁₀N₂O | 150 | 108 [M - CH₂CO]⁺, 43 [CH₃CO]⁺ |
| 4-Methoxyacetanilide | -OCH₃ | C₉H₁₁NO₂ | 165 | 123 [M - CH₂CO]⁺, 108 [M - CH₂CO - CH₃]⁺, 43 [CH₃CO]⁺ |
| 4-Nitroacetanilide | -NO₂ | C₈H₈N₂O₃ | 180 | 138 [M - CH₂CO]⁺, 108 [M - NO₂]⁺, 92 [M - CH₂CO - NO₂]⁺, 43 [CH₃CO]⁺ |
Data compiled from various sources.[5][6][8][9][27][28][29]
Analysis of Mass Spectrometry Data:
The fragmentation of acetanilides is heavily influenced by the substituent. A common fragmentation pathway is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to a prominent [M - 42]⁺ ion.[27]
-
Acetanilide (m/z 135): The molecular ion loses ketene to form the anilinium ion at m/z 93. The acetyl cation at m/z 43 is also prominent.
-
4-Aminoacetanilide (m/z 150): Loss of ketene gives the base peak at m/z 108.
-
4-Methoxyacetanilide (m/z 165): Loss of ketene gives a strong peak at m/z 123. A subsequent loss of a methyl radical gives an ion at m/z 108.
-
4-Nitroacetanilide (m/z 180): This compound shows more complex fragmentation. In addition to the loss of ketene to give an ion at m/z 138, the loss of the nitro group (-NO₂) is also a characteristic fragmentation pathway.
Conclusion
The spectroscopic analysis of acetanilide and its derivatives provides a clear and instructive demonstration of how molecular structure dictates chemical properties. By systematically comparing the effects of electron-donating and electron-withdrawing substituents, we can build a robust framework for spectral interpretation. In ¹H and ¹³C NMR, these effects manifest as predictable shifts in resonance frequencies. In FT-IR, they alter the vibrational energies of key functional groups like the carbonyl. In Mass Spectrometry, they direct the fragmentation pathways of the molecular ion. For the research scientist, a comprehensive understanding of these principles, supported by standardized experimental protocols, is essential for the unambiguous identification and characterization of chemical compounds.
References
-
Journal of the Chemical Society B: Physical Organic. Substituent effects in the fragmentation of acetanilides.[Link]
-
Polymer International. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.[Link]
-
Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift.[Link]
-
Semantic Scholar. Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers...[Link]
-
ResearchGate. (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.[Link]
-
J-STAGE. Mass Spectra of Anilides of Side Chain Homologues and their Substituted Derivatives.[Link]
-
Taylor & Francis Online. Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones.[Link]
-
PubMed. [Influence of substituents on IR spectrum of aromatic amines in different solvents].[Link]
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.[Link]
-
SpectraBase. 4'-Nitroacetanilide.[Link]
-
Semantic Scholar. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds.[Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods.[Link]
-
PubChem. 4-Nitroacetanilide.[Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry.[Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS.[Link]
-
YouTube. Part 7: Factors Affecting IR Spectroscopy| Hydrogen Bonding| Fermi Resonance.[Link]
-
PubChem. 4-Aminoacetanilide.[Link]
-
University of California, Irvine. Sample preparation for FT-IR.[Link]
-
ResearchGate. Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide.[Link]
-
American Chemical Society. NMR Guidelines for ACS Journals.[Link]
-
Pharmaguideline. SOP for Calibration of FT-IR Spectrometer.[Link]
-
Western University. NMR Sample Preparation.[Link]
-
Nature Methods. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation.[Link]
-
Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252.[Link]
-
Iowa State University. NMR Sample Preparation.[Link]
-
SpectraBase. 4'-Aminoacetanilide - Optional[ATR-IR] - Spectrum.[Link]
-
mzCloud. Acetanilide.[Link]
-
SpectraBase. 4-Hydroxy-2-methoxyacetanilide - Optional[Vapor Phase IR] - Spectrum.[Link]
-
ChemBK. 4'-Methoxyacetanilide.[Link]
-
PubChem. Acetanilide.[Link]
-
National Center for Biotechnology Information. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.[Link]
-
PubChem. N-(4-Methoxyphenyl)Acetamide.[Link]
-
Bruker. Guide to FT-IR Spectroscopy.[Link]
-
Chemsrc. 4'-Methoxyacetanilide.[Link]
-
NIST Chemistry WebBook. Methacetin.[Link]
-
SpectraBase. 4'-Nitroacetanilide - Optional[13C NMR] - Chemical Shifts.[Link]
-
Environmental Protection Agency. FTIR Spectroscopy.[Link]
-
ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.[Link]
-
Wikipedia. 4-Aminoacetanilide.[Link]
-
Wikipedia. Acetanilide.[Link]
-
Michigan State University Department of Chemistry. Basic Practical NMR Concepts.[Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).[Link]
-
SIELC Technologies. 4-Aminoacetanilide.[Link]
-
SciSpace. A review on Synthesis of Aminoacetanilides.[Link]
-
Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.[Link]
Sources
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-Nitroacetanilide(104-04-1) 1H NMR [m.chemicalbook.com]
- 8. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 18. epa.gov [epa.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acetanilide(103-84-4) IR Spectrum [m.chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds | Semantic Scholar [semanticscholar.org]
- 24. Infrared Spectrometry [www2.chemistry.msu.edu]
- 25. youtube.com [youtube.com]
- 26. [Influence of substituents on IR spectrum of aromatic amines in different solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Substituent effects in the fragmentation of acetanilides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 28. Mass Spectra of Anilides of Side Chain Homologues and their Substituted Derivatives [jstage.jst.go.jp]
- 29. mzCloud – Acetanilide [mzcloud.org]
Bridging the Divide: A Comparative Guide to In Vivo vs. In Vitro Efficacy of Substituted Aniline Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The journey of a substituted aniline derivative from a promising hit in a high-throughput screen to a clinically effective kinase inhibitor is fraught with challenges. A critical hurdle lies in the translation of potent in vitro activity to tangible in vivo efficacy. This guide provides an in-depth technical comparison of in vivo and in vitro evaluation of substituted aniline kinase inhibitors, moving beyond a mere listing of protocols to dissect the causality behind experimental choices and the complexities of predicting clinical success from preclinical data.
The Aniline Scaffold: A Privileged Structure in Kinase Inhibition
The aniline scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its derivatives, such as the widely studied 4-anilinoquinazolines, have yielded numerous successful drugs targeting key kinases in oncology, including the Epidermal Growth Factor Receptor (EGFR).[1][2] The versatility of the aniline ring allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3] However, this structural flexibility also presents challenges in maintaining a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which is paramount for in vivo success.[4]
The In Vitro Arena: A Controlled Environment for Potency Assessment
In vitro assays provide the foundational data for any kinase inhibitor program. They offer a controlled environment to quantify a compound's direct inhibitory effect on its target kinase and its impact on cancer cell proliferation.
Biochemical Kinase Assays: Measuring Direct Target Engagement
The initial assessment of a substituted aniline derivative's potency is typically performed through biochemical kinase assays. These cell-free systems measure the direct interaction between the inhibitor and the isolated kinase enzyme.
Key Experimental Protocol: Radiometric Kinase Assay
A highly sensitive method for quantifying kinase activity is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a microplate well, combine the purified kinase, a suitable substrate (e.g., a specific peptide or protein like α-casein), and the substituted aniline inhibitor at various concentrations.[5]
-
Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³²P]ATP. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to allow for more comparable IC₅₀ values.[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.[5]
-
Termination: Stop the reaction by adding a solution that denatures the enzyme, such as a strong acid or a loading buffer for gel electrophoresis.
-
Separation and Detection: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using methods like phosphocellulose paper binding or SDS-PAGE.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or autoradiography.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[5]
Causality Behind Experimental Choices:
-
Radiolabeling: The use of ³²P provides high sensitivity, allowing for the detection of low levels of kinase activity and making it suitable for potent inhibitors.[5]
-
ATP Concentration: Keeping the ATP concentration near its Kₘ is crucial for comparing the intrinsic affinities of different inhibitors, as IC₅₀ values for ATP-competitive inhibitors are dependent on the ATP concentration.[1]
Experimental Workflow for a Radiometric Kinase Assay
Caption: Workflow for an in vivo xenograft study to assess anti-tumor efficacy.
The In Vitro-In Vivo Correlation: Bridging the Efficacy Gap
A major challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. [6]A substituted aniline derivative with a low nanomolar IC₅₀ in a biochemical assay may show only modest tumor growth inhibition in a xenograft model. Several factors contribute to this discrepancy:
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, and high plasma protein binding can significantly reduce the concentration of the free drug at the tumor site. [7]* Drug Distribution: The compound may not effectively penetrate the tumor tissue to reach its target kinase.
-
Off-Target Effects: The inhibitor may have unforeseen off-target activities in vivo that contribute to toxicity or a complex pharmacological profile. [8]* Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a monolayer of cells in a culture dish, with factors like hypoxia and interactions with stromal cells influencing drug response. [9] Data Presentation: A Comparative Look at Efficacy
The following table provides a hypothetical comparison of a substituted aniline derivative's efficacy in in vitro and in vivo settings.
| Compound ID | Target Kinase | In Vitro Potency (IC₅₀, nM) | Cell Proliferation (GI₅₀, A549 cells, nM) | In Vivo Efficacy (TGI %, 50 mg/kg, oral) |
| Aniline-1 | EGFR | 5 | 50 | 65% |
| Aniline-2 | EGFR | 2 | 25 | 30% |
In this example, while Aniline-2 is more potent in both biochemical and cell-based assays, Aniline-1 demonstrates superior in vivo efficacy. This could be due to a more favorable pharmacokinetic profile for Aniline-1, leading to higher and more sustained drug exposure in the tumor.
Conclusion: An Integrated Approach for Predictive Drug Development
The successful development of substituted aniline kinase inhibitors requires a holistic approach that integrates in vitro and in vivo data. While in vitro assays are indispensable for initial potency and selectivity screening, they are not sufficient to predict clinical success. A deep understanding of a compound's pharmacokinetic and pharmacodynamic properties is crucial for bridging the gap between the controlled environment of the lab and the complexities of a living organism. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can make more informed decisions, increasing the likelihood of translating a promising substituted aniline derivative into an effective therapeutic agent.
References
-
Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (n.d.). Retrieved from [Link]
- Scheffler, M., et al. (2011). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Clinical Pharmacokinetics, 50(6), 371-403.
- Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (2020).
- Metabolism considerations for kinase inhibitors in cancer treatment. (2010). Expert Opinion on Drug Metabolism & Toxicology, 6(12), 1487-1501.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2022). International Journal of Molecular Sciences, 23(3), 1698.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 684305.
- Application Notes and Protocols for Biological Screening of Aniline Compounds. (2025). BenchChem.
- Growth-rate model predicts in vivo tumor response from in vitro data. (2019). CPT: Pharmacometrics & Systems Pharmacology, 8(11), 835-844.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). Biochemical Journal, 443(1), 11-26.
- Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (2020).
- Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. (2010).
- STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. (2007).
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). Journal of Proteome Research, 14(3), 1271-1281.
- (PDF) Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (2020).
- MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (2013). PAGE Meeting.
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Biomolecules, 14(1), 118.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025).
- Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial d
- Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (2020). Future Medicinal Chemistry, 12(13), 1205-1224.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Pharmaceuticals, 14(8), 832.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI.
- Non-Invasive In Vivo Imaging and Quantification of Tumor Growth and Metastasis in Rats Using Cells Expressing Far-Red Fluorescence Protein. (2015). PLOS One, 10(7), e0132724.
- Structure of two aniline derivatives as potent anticancer lead compounds. (2020).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. (2024). Molecules, 29(24), 5635.
- Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. (2009). Clinical Pharmacokinetics, 48(9), 569-591.
- CD300ld blockade overcomes PMN-MDSC-mediated vaccine resistance in advanced tumors. (2026). Journal for ImmunoTherapy of Cancer.
- Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014). European Journal of Medicinal Chemistry, 87, 32-46.
- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). International Journal of Molecular Sciences, 25(12), 6438.
- Flow-chart of establishment of patient-derived xenografts. Fragments of... (n.d.).
- Xenograft Tumor Assay Protocol. (n.d.). UCLA.
- The Pivotal Role of Substitution: A Comparative Guide to the Structure- Activity Relationship of Trimethylaniline Deriv
- Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(12), 3163-3173.
- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
- Clinical pharmacokinetics of tyrosine kinase inhibitors. (2009). Targeted Oncology, 4(3), 229-242.
- Cell-based Assays. (n.d.). MuriGenics.
- Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. (n.d.). Champions Oncology.
- Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(10), 1361-1364.
- Best practices for analyzing tumor xenografts with HTRF phospho assays. (n.d.). Revvity.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2013). Journal of Pharmacokinetics and Pharmacodynamics, 40(4), 449-462.
- Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (2023). Cancers, 15(23), 5638.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers, 10(9), 329.
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 4. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-reviewed studies on the validation of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide
A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibition: A Validation Framework
To the Researcher: A search for peer-reviewed studies on the validation of "N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide" did not yield specific results. This suggests the compound may be novel, proprietary, or not yet extensively documented in publicly accessible literature.
In lieu of specific data on this molecule, this guide has been developed to serve as a comprehensive validation framework. We will use the well-characterized, first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib , and its second-generation alternatives, Acalabrutinib and Zanubrutinib , as a model system. This comparative analysis provides the scientific rationale and detailed methodologies that researchers can adapt to validate novel compounds targeting similar pathways.
Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target
Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell antigen receptor (BCR) pathway.[1][2] The BCR pathway is fundamental for the proliferation, differentiation, survival, and apoptosis of B-cells.[3] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, this pathway is often overactive, driving cancer cell growth and survival.[1][4]
Ibrutinib (Imbruvica) was the first BTK inhibitor approved and marked a paradigm shift in treating these diseases.[5] It acts by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down its kinase activity.[1][6] This blockade disrupts the downstream signaling cascade that malignant B-cells depend on, leading to apoptosis and inhibiting cell migration and adhesion.[1][6]
While transformative, Ibrutinib's efficacy is tempered by off-target effects, as it can also inhibit other kinases like those in the TEC and EGFR families.[5][7] These off-target activities are associated with adverse events such as atrial fibrillation, hypertension, bleeding, and rash, which can lead to treatment discontinuation.[5][8] This clinical challenge spurred the development of second-generation BTK inhibitors, like acalabrutinib and zanubrutinib, designed for greater selectivity and potentially improved safety profiles.[9][10]
Mechanism of Action: The B-Cell Receptor Signaling Pathway
The therapeutic rationale for BTK inhibition lies in its central role within the BCR signaling cascade. Upon antigen binding to the B-cell receptor, a series of phosphorylation events is initiated, activating BTK.[3] Activated BTK then phosphorylates downstream targets, ultimately leading to the activation of transcription factors like NF-κB, which promote cell proliferation and survival.[6]
Ibrutinib and its successors intervene by irreversibly binding to BTK's active site, preventing its phosphorylation and activation. This action effectively halts the entire downstream signaling cascade, depriving the malignant B-cells of essential growth and survival signals.[3][6]
Figure 1. Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.
Comparative Analysis: Ibrutinib vs. Second-Generation Inhibitors
The primary distinction between the first- and second-generation BTK inhibitors lies in their kinase selectivity. Acalabrutinib and zanubrutinib were engineered to have fewer off-target effects, which is hypothesized to translate into a better safety profile.[8][10][11]
Kinase Selectivity and Potency
Experimental data from kinase profiling assays demonstrate that acalabrutinib and zanubrutinib are more selective for BTK than ibrutinib.[12][13] Ibrutinib inhibits a broader range of kinases, which can contribute to side effects.[5][14]
| Inhibitor | BTK IC₅₀ (nM) | Key Off-Targets Inhibited | Kinase Selectivity |
| Ibrutinib | ~0.5 - 5 | TEC, ITK, EGFR, SRC family, JAK3, HER2[5][7][15] | Lowest |
| Acalabrutinib | ~3 - 8 | Minimal off-target activity[9][16] | Highest |
| Zanubrutinib | ~1 - 3 | Fewer off-targets than Ibrutinib[17][18] | Higher than Ibrutinib |
| Table 1: Comparison of Biochemical Potency and Selectivity. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions. |
Clinical Efficacy and Safety
Head-to-head clinical trials have been conducted to compare these inhibitors directly. The ALPINE study, for instance, showed that zanubrutinib had superior efficacy and fewer toxicities compared to ibrutinib for treating CLL/SLL.[19][20] Similarly, the ELEVATE-RR trial demonstrated that acalabrutinib was non-inferior to ibrutinib in terms of efficacy but had a more favorable safety profile, with lower rates of atrial fibrillation.[11][21]
| Clinical Trial (Parameter) | Ibrutinib | Acalabrutinib | Zanubrutinib | Citation |
| ALPINE (2-year PFS Rate) | 67.3% | - | 79.5% | [19] |
| ELEVATE-RR (Median PFS) | 38.4 months | 38.4 months | - | [11] |
| ALPINE (Overall Response Rate) | 75.7% | - | 86.2% | [19] |
| ASCEND (12-month PFS Rate) | - | 88% | - | [22][23] |
| ALPINE (Cardiac Events) | Higher Incidence | - | Lower Incidence | [20][21] |
| ELEVATE-RR (Atrial Fibrillation) | Higher Incidence | Lower Incidence | - | [11][21] |
| Table 2: Summary of Key Head-to-Head and Pivotal Clinical Trial Data in Relapsed/Refractory (R/R) CLL. PFS = Progression-Free Survival. |
These data underscore a key principle in drug development: enhancing selectivity can lead to improved tolerability without compromising, and sometimes even improving, efficacy.[24][25]
Experimental Protocols for Validation
Validating a novel kinase inhibitor requires a multi-tiered approach, moving from biochemical assays to cell-based models and finally to clinical evaluation. Below are representative protocols for the initial stages of this process.
In Vitro BTK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified BTK enzyme. This is a foundational experiment to quantify the compound's direct potency.
Causality: This assay isolates the enzyme and inhibitor from cellular complexity. It directly measures the compound's ability to interfere with the kinase's catalytic activity (ATP consumption or substrate phosphorylation), providing a pure measure of potency. A time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (e.g., ADP-Glo™) format is common for high-throughput screening.[26][27][28]
Figure 2. General workflow for an in vitro biochemical kinase inhibition assay.
Step-by-Step Methodology (Adapted from ADP-Glo™ Assay Principles):
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide) in DMSO, then dilute further in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of test compound dilution, followed by 2.5 µL of a solution containing purified recombinant BTK enzyme and a suitable peptide substrate (e.g., Poly(4:1 Glu, Tyr)).[26]
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.[29]
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[27]
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.[27]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based BTK Autophosphorylation Assay
Objective: To assess the inhibitor's ability to block BTK activity within a living cell, which provides a more biologically relevant measure of potency.
Causality: This assay moves the validation into a cellular context. It measures the inhibition of BTK's autophosphorylation at a key tyrosine residue (Y223), which is a direct marker of its activation in response to BCR stimulation. This confirms that the compound can cross the cell membrane, engage its target, and exert a biological effect.
Step-by-Step Methodology (Western Blot):
-
Cell Culture: Culture a relevant B-cell line (e.g., Ramos or TMD8) to an appropriate density.
-
Compound Treatment: Pre-incubate cells with various concentrations of the test inhibitor or vehicle control (DMSO) for 1-2 hours.
-
BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody to the media for a short period (e.g., 10 minutes) to induce BTK activation.
-
Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for phosphorylated BTK (p-BTK Y223).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the same membrane for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry. Calculate the ratio of p-BTK to total BTK for each condition and plot the inhibition of this ratio against inhibitor concentration to determine the cellular IC₅₀.
Conclusion and Future Directions
The validation of a novel kinase inhibitor is a rigorous, multi-step process that builds a bridge from biochemical potential to clinical reality. The journey of BTK inhibitors, from the potent but less selective Ibrutinib to the highly targeted second-generation agents like Acalabrutinib and Zanubrutinib, provides a clear roadmap. This evolution highlights the importance of optimizing for selectivity to enhance the therapeutic window—maximizing on-target efficacy while minimizing off-target toxicities.[21][30]
For a novel compound such as N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, the path forward involves applying this established validation framework. Initial biochemical and cellular assays, as detailed above, will be crucial in determining its potency and mechanism of action. Subsequent comprehensive kinome screening will be essential to understand its selectivity profile relative to existing inhibitors. If these preclinical data are promising, they will form the foundation for further investigation into its therapeutic potential for B-cell malignancies and potentially other indications where BTK plays a role.
References
-
Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. (2024-07-17). Available at: [Link]
-
Zanubrutinib Beats Ibrutinib in Head-to-Head Trial in CLL - Oncology News Central. (2022-12-15). Available at: [Link]
-
Ibrutinib - Wikipedia. Available at: [Link]
-
Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - Frontiers. Available at: [Link]
-
Comparison of selected BTK-targeting agents - ResearchGate. Available at: [Link]
-
Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. - International Association for the Study of Pain (IASP). Available at: [Link]
-
The Mechanism of Action of Ibrutinib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2013-09-10). Available at: [Link]
-
What is the mechanism of Ibrutinib? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
What is the mechanism of action of Ibrutinib (Imbruvica)? - Dr.Oracle. (2025-05-16). Available at: [Link]
-
Comparison of features and properties between ibrutinib, acalabrutinib, and zanubrutinib. - ResearchGate. Available at: [Link]
-
Full article: Acalabrutinib: a highly selective, potent Bruton tyrosine kinase inhibitor for the treatment of chronic lymphocytic leukemia - Taylor & Francis Online. (2020-11-05). Available at: [Link]
-
Trial Results Demonstrate Long-Term Efficacy and Tolerability of Acalabrutinib for CLL. (2020-06-15). Available at: [Link]
-
Identifying Differences Between BTK Inhibitors for B-Cell Malignancies | Targeted Oncology. (2020-07-20). Available at: [Link]
-
Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells - AACR Journals. Available at: [Link]
-
Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC - NIH. Available at: [Link]
-
Two Studies Show Efficacy of Ibrutinib in Hematologic Malignancies | OncLive. (2013-06-24). Available at: [Link]
-
BTK inhibitors in CLL: second-generation drugs and beyond | Blood Advances. Available at: [Link]
-
Real-world efficacy and safety outcomes of acalabrutinib in chronic lymphocytic leukemia: primary results of a French multicentre observational study (NAOS) - PMC - PubMed Central. (2025-07-30). Available at: [Link]
-
Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis - PMC - NIH. Available at: [Link]
-
Zanubrutinib Outperforms Acalabrutinib in Adjusted Head-to-Head Analysis. (2025-07-16). Available at: [Link]
-
Next-Generation Targeted Therapy Zanubrutinib Found Superior to Ibrutinib for CLL and SLL - Hematology.org. (2022-12-13). Available at: [Link]
-
Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib | VJHemOnc. (2023-06-21). Available at: [Link]
-
Long-Term Results of Ibrutinib/Umbralisib Show Efficacy in CLL and MCL | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2020-07-06). Available at: [Link]
-
Efficacy Data Support Acalabrutinib Across CLL Settings - OncLive. (2019-06-20). Available at: [Link]
-
Zanubrutinib Faces Off Against Ibrutinib in CLL Trial | OncLive. (2020-01-08). Available at: [Link]
-
Final results on effectiveness and safety of Ibrutinib in patients with chronic lymphocytic leukemia from the non-interventional FIRE study - PubMed Central. (2024-03-06). Available at: [Link]
-
New Data Demonstrate Long-Term Benefit of IMBRUVICA® (ibrutinib) as First-Line Treatment for High-Risk Chronic Lymphocytic Leukemia - PR Newswire. (2020-12-06). Available at: [Link]
-
Acalabrutinib Versus Investigator's Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Final ASCEND - AstraZeneca Connect. Available at: [Link]
-
Head-to-Head Comparison of Zanubrutinib Versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia - Journal of Managed Care & Specialty Pharmacy. Available at: [Link]
-
A head-to-head Phase III study comparing zanubrutinib versus ibrutinib in patients with Waldenström macroglobulinemia - PubMed. Available at: [Link]
-
ASCEND: Phase III, Randomized Trial of Acalabrutinib Versus Idelalisib Plus Rituximab or Bendamustine Plus Rituximab in Relapsed or Refractory Chronic Lymphocytic Leukemia | Journal of Clinical Oncology - ASCO Publications. (2020-05-27). Available at: [Link]
-
BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders - MDPI. Available at: [Link]
-
BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. Available at: [Link]
-
Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC - PubMed Central. Available at: [Link]
-
Acalabrutinib and Zanubrutinib Both Best Ibrutinib in Real-World Safety and Efficacy CLL/SLL Outcomes | OncLive. (2024-06-17). Available at: [Link]
-
Selecting between ibrutinib, acalabrutinib and zanubrutinib in the frontline setting in CLL - YouTube. (2023-06-21). Available at: [Link]
-
Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects | AJMC. (2020-08-16). Available at: [Link]
-
Patient Outcomes 10 Years After Ibrutinib Therapy - CLL Society. (2024-05-24). Available at: [Link]
-
MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment | VJHemOnc. (2025-06-20). Available at: [Link]
-
Clinical Practice Insights: Comparing the Safety Profiles of Acalabrutinib, Ibrutinib, and Zanubrutinib | OncLive. (2025-08-13). Available at: [Link]
-
Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PubMed Central. Available at: [Link]
-
Evaluating the Therapeutic Potential of Zanubrutinib in the Treatment of Relapsed/Refractory Mantle Cell Lymphoma: Evidence to Date - PubMed Central. Available at: [Link]
-
Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023-02-14). Available at: [Link]
-
Kinase selectivity of zanubrutinib and ibrutinib[29]. BTK Bruton... - ResearchGate. Available at: [Link]
-
An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science - ACS Publications. (2025-11-18). Available at: [Link]
-
Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018-11-29). Available at: [Link]
-
Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. Available at: [Link]
Sources
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluating the Therapeutic Potential of Zanubrutinib in the Treatment of Relapsed/Refractory Mantle Cell Lymphoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 10. targetedonc.com [targetedonc.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oncologynewscentral.com [oncologynewscentral.com]
- 20. hematology.org [hematology.org]
- 21. Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib | VJHemOnc [vjhemonc.com]
- 22. onclive.com [onclive.com]
- 23. ascopubs.org [ascopubs.org]
- 24. onclive.com [onclive.com]
- 25. m.youtube.com [m.youtube.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. promega.com [promega.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ajmc.com [ajmc.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Acetylamino-2-(diallylamino)anisole
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Acetylamino-2-(diallylamino)anisole, a chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them.
The structural characteristics of this compound, specifically the presence of an aromatic amine and diallylamino groups, suggest that it should be handled as a potentially hazardous substance. Aromatic amines, as a class, are known for their potential toxicity and persistence in the environment.[1][2] Therefore, a cautious and systematic approach to disposal is mandatory.
Table 1: Key Safety and Disposal Information for this compound
| Property | Information | Source |
| Chemical Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | [3] |
| CAS Number | 51868-45-2 | [3][4] |
| Molecular Formula | C15H20N2O2 | [3][4] |
| Primary Hazards | Based on structural analogs, presumed to be harmful if swallowed, in contact with skin, or if inhaled. Potential for organ damage through prolonged or repeated exposure. Likely harmful to aquatic life. | |
| Recommended PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[4] | [4] |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4] | [4] |
| Forbidden Disposal Route | Do not discharge to sewer systems.[4] | [4] |
Part 1: Pre-Disposal Safety and Waste Characterization
Before initiating any disposal procedures, a thorough understanding of the risks associated with this compound is essential. The Safety Data Sheet (SDS) is the primary source for this information.[5]
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Review the SDS : Familiarize yourself with the specific hazards, handling precautions, and first-aid measures outlined in the SDS for this compound.[4]
-
Don Appropriate PPE : At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][6]
Step 2: Waste Segregation and Containerization
-
Designate a Hazardous Waste Container : Use a dedicated, chemically compatible, and clearly labeled container for the collection of this compound waste.[7][8] The container must be in good condition and have a secure, sealable lid.[9]
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7][10]
-
Segregation : Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Aromatic amines can react with various other chemicals, so segregation is a critical safety measure.[10]
Part 2: Disposal Procedures
The recommended disposal method for this compound is through a licensed hazardous waste disposal service, which will typically involve incineration.[4] In-lab chemical neutralization is not recommended without specific, validated procedures for this compound due to the potential for generating equally or more hazardous byproducts.[11]
Step 3: Preparing for Off-Site Disposal
-
Accumulation : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from general traffic and under the control of laboratory personnel.[8]
-
Contact Environmental Health and Safety (EHS) : When the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[12] They will provide instructions for pickup and final disposal.
-
Documentation : Maintain a record of the amount of this compound being disposed of, in accordance with your institution's and local regulations.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing : Empty containers that held this compound must be decontaminated before being discarded.[9] The recommended procedure is to triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection : The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Final Disposal of Container : Once decontaminated, the container can be disposed of according to your institution's policies for non-hazardous waste, which may include recycling or landfill.[4]
Part 3: Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
Spill Response
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate : Ensure the area is well-ventilated.[4]
-
Contain : Prevent the spill from spreading and from entering drains or waterways.[4][7]
-
Clean-up : For small spills, use an inert absorbent material such as sand or vermiculite.[7] Collect the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate : Clean the spill area with a suitable solvent and then with soap and water.
First Aid
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[4]
-
Eye Contact : Rinse eyes with water for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
-
Aromatic Amine Cleavage. Sustainability. Available from: [Link]
-
Methods of preparation of Aromatic amines. Slideshare. Available from: [Link]
-
Sicilia, M. D., et al. (1997). Chemical degradation of aromatic amines by Fenton's reagent. Water Research, 31(8), 1985-1995. Available from: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available from: [Link]
-
EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (1988). Federal Register, 53(171). Available from: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). EPA. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2019). National Institutes of Health. Available from: [Link]
-
21 CFR Part 1317 -- Disposal. eCFR. Available from: [Link]
-
(PDF) Treatment Methods for the Remediation of Amines: A Review. ResearchGate. Available from: [Link]
-
Hazardous chemicals, activities or devices. Society for Science. Available from: [Link]
-
Controlled Substances in Research Program. Environmental Health & Safety, The University of Texas at Austin. Available from: [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Available from: [Link]
-
Amines. NCERT. Available from: [Link]
-
Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. Available from: [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available from: [Link]
-
How do I remove aniline from the reaction mixture? ResearchGate. Available from: [Link]
-
Waste Disposal in Laboratory. Environmental Marketing Services. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]
Sources
- 1. Aromatic Amine Cleavage → Area → Sustainability [pollution.sustainability-directory.com]
- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. societyforscience.org [societyforscience.org]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Comprehensive Safety and Handling Guide for 4-Acetylamino-2-(diallylamino)anisole
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 4-Acetylamino-2-(diallylamino)anisole. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust by ensuring you have the knowledge to work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling aromatic amines and substituted anisoles.
Understanding the Hazard: A Proactive Approach to Safety
Aromatic amines are a class of compounds known for their potential carcinogenicity, mutagenicity, and toxicity.[1][2][3] A primary concern is their ability to be readily absorbed through the skin, making dermal contact a significant route of exposure.[4] Therefore, preventing skin contact is of paramount importance. The anisole component, while generally less hazardous than aromatic amines, can still cause skin and eye irritation.[5][6]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Double-gloving with nitrile or neoprene gloves.[7][8] For prolonged contact, consider butyl rubber gloves.[9][10] | Chemical splash goggles meeting ANSI Z87.1 standard.[8] | Fully buttoned laboratory coat made of a flame-resistant material like Nomex® with cotton clothing underneath.[8] | Not typically required if handled exclusively within a certified chemical fume hood. |
| High-Volume Handling or Potential for Aerosol Generation | Double-gloving with butyl rubber or other highly resistant gloves.[9][10] | Chemical splash goggles and a face shield.[8][11] | Chemical-resistant apron over a flame-resistant laboratory coat.[12] | A NIOSH-approved respirator with organic vapor cartridges.[13][14] A full-face respirator provides both respiratory and eye protection.[15][16] |
| Emergency Spill Response | Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[9][10] | Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[15][17] | Chemical-resistant suit or coveralls.[15] | Full-face respirator with organic vapor cartridges or SCBA.[15][17] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and this handling guide.
-
Gather and Inspect PPE: Assemble all necessary PPE as outlined in the table above. Inspect all items for damage, such as cracks or tears, before use.[18]
-
Prepare Work Area: Ensure that a certified chemical fume hood is available and functioning correctly. The work surface should be clean and uncluttered. Have spill cleanup materials readily accessible.
-
Weighing: Conduct all weighing operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving and Transfers: When dissolving the compound or transferring solutions, use a closed system whenever possible to minimize the release of vapors or aerosols.
-
Reactions: All reactions involving this compound must be performed within a chemical fume hood.
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent, followed by soap and water, is recommended.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The waste generated from handling this compound must be treated as hazardous.
| Waste Stream | Container | Labeling | Disposal Method |
| Solid Waste (contaminated gloves, weighing boats, etc.) | Lined, sealed, and puncture-resistant container. | "Hazardous Waste - Solid" and list chemical constituents. | Incineration by a licensed hazardous waste disposal company.[19] |
| Non-Halogenated Liquid Waste (solutions in non-halogenated solvents) | Clearly labeled, sealed, and compatible solvent waste container. | "Hazardous Waste - Non-Halogenated Organic Solvents" and list chemical constituents. | Segregate from halogenated waste.[20][21] Disposal via a licensed hazardous waste disposal company, potentially for fuel blending.[20] |
| Halogenated Liquid Waste (solutions in halogenated solvents) | Clearly labeled, sealed, and compatible solvent waste container. | "Hazardous Waste - Halogenated Organic Solvents" and list chemical constituents. | Segregate from non-halogenated waste.[20][21] Disposal via incineration by a licensed hazardous waste disposal company.[20] |
| Aqueous Waste | Clearly labeled, sealed, and compatible container. | "Hazardous Waste - Aqueous" and list chemical constituents. | Treatment and disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain.[22] |
Key Disposal Principles:
-
Segregation is Critical: Never mix halogenated and non-halogenated waste streams.[20][21] This is crucial for proper disposal and cost-effectiveness.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[19][22]
By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your research and development workflows. Our commitment is to your safety and the integrity of your scientific endeavors.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. [Link]
-
Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
-
The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]
-
Chemical Fact Sheet - AROMATIC AMINES. [Link]
-
Aromatic Amine Toxicity. Area. [Link]
-
8.1 Organic solvent waste. Kemicentrum. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Halogenated Solvents in Laboratories. Campus Operations. [Link]
-
Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
-
Aromatic Amine Pollution. Term. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Chemical Safety: Personal Protective Equipment. [Link]
-
Anisole. PubChem. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Anhydrous Ammonia PPE. YouTube. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. [Link]
-
practices for respiratory protection. Toxic Docs. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]
-
OSHA Respiratory Protection Standards for hazmat workers. [Link]
-
How to Choose PPE for Chemical Work. [Link]
-
Understanding Solvents and PPE for Chemical Safety. [Link]
-
Ether. Wikipedia. [Link]
Sources
- 1. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. censwpa.org [censwpa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nj.gov [nj.gov]
- 6. ANISOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. safeopedia.com [safeopedia.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. mcrsafety.com [mcrsafety.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. hazwoper-osha.com [hazwoper-osha.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. hazmatschool.com [hazmatschool.com]
- 17. epa.gov [epa.gov]
- 18. Parameters Influencing PPE for Protection Against Hazardous Substances | Ansell USA [ansell.com]
- 19. skcinc.com [skcinc.com]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 22. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
